2-Aminopyridine
Description
Aminopyridine is a white or clear colored crystalline solid. It is soluble in water and alcohol. It is toxic by ingestion and by inhalation of the dust. It is used to make pharmaceuticals and dyes.
Structure
3D Structure
Properties
IUPAC Name |
pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSNLGPSRYBMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2, Array | |
| Record name | 2-AMINOPYRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19802 | |
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| Record name | AMINOPYRIDINES | |
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| URL | https://cameochemicals.noaa.gov/chemical/2408 | |
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| Record name | 2-AMINOPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Related CAS |
83784-84-3, Array | |
| Record name | Poly(2-aminopyridine) | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Aminopyridine | |
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DSSTOX Substance ID |
DTXSID0024505 | |
| Record name | 2-Aminopyridine | |
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Molecular Weight |
94.11 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminopyridine appears as white powder or crystals or light brown solid. (NTP, 1992), Aminopyridine is a white or clear colored crystalline solid. It is soluble in water and alcohol. It is toxic by ingestion and by inhalation of the dust. It is used to make pharmaceuticals and dyes., White powder, leaflets, or crystals with a characteristic odor; [NIOSH], COLOURLESS OR WHITE POWDER OR CRYSTALS WITH CHARACTERISTIC ODOUR., White powder, leaflets, or crystals with a characteristic odor. | |
| Record name | 2-AMINOPYRIDINE | |
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| URL | https://cameochemicals.noaa.gov/chemical/2408 | |
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| Record name | 2-AMINOPYRIDINE | |
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Boiling Point |
399 to 410 °F at 760 mmHg (NTP, 1992), 210.6 °C, Boiling point: 104-106 °C @ 20 mm Hg, 211 °C, 411 °F | |
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| Record name | 2-AMINOPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 2-AMINOPYRIDINE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Aminopyridine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
198 °F (NTP, 1992), 198 ° F, 68 °C, 154 °F (closed cup), 68 °C c.c., 198 °F, 154 °F | |
| Record name | 2-AMINOPYRIDINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-AMINOPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |
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| Record name | 2-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Aminopyridine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
10 to 50 mg/mL at 66 °F (NTP, 1992), Soluble in alcohol, benzene, ether, and hot petrol ether, >100 g/100 g water @ 20 °C, Soluble in ethanol, ethyl ether, and acetone, Water solubility: >100g/100mL at 20 °C, Solubility in water: very good, >100% | |
| Record name | 2-AMINOPYRIDINE | |
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| Record name | 2-AMINOPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 2-Aminopyridine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.065 @ 20 °C/4 °C | |
| Record name | 2-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.25 (Air= 1), Relative vapor density (air = 1): 3.2 | |
| Record name | 2-AMINOPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-AMINOPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |
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Vapor Pressure |
0.8 mmHg at 77 °F (NIOSH, 2023), 0.09 [mmHg], Vapor pressure, kPa at 25 °C: 0.8, 0.8 mmHg at 77 °F, (77 °F): 0.8 mmHg | |
| Record name | 2-AMINOPYRIDINE | |
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| URL | https://cameochemicals.noaa.gov/chemical/19802 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Aminopyridine | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0214 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 2-AMINOPYRIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/381 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Aminopyridine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0026.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
White leaflets or large colorless crystals, WHITE POWDER OR CRYSTALS, White powder, leaflets, or crystals., Leaflets, or large crystals | |
CAS No. |
504-29-0, 26445-05-6, 24843-39-8 | |
| Record name | 2-AMINOPYRIDINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://cameochemicals.noaa.gov/chemical/2408 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminopyridine | |
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| Record name | 2-Aminopyridine | |
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| Record name | 2-Pyridinylnitrene | |
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Melting Point |
138 to 140 °F (NTP, 1992), 58.1 °C, 58 °C, 137 °F | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Aminopyridine (B139424) (CAS 504-29-0)
Introduction
This compound (IUPAC name: Pyridin-2-amine) is a foundational heterocyclic amine that serves as a critical building block in medicinal chemistry and materials science.[1][2] With a molecular formula of C₅H₆N₂ and a CAS number of 504-29-0, this colorless to light brown crystalline solid is recognized for its versatile reactivity and its presence as a core scaffold in numerous biologically active compounds.[3][4] The this compound moiety is a privileged pharmacophore, meaning it is a molecular framework that frequently appears in drugs and is capable of binding to various biological targets.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties.[5]
This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis and reaction protocols, applications in drug development, mechanism of action, and safety data.
Physicochemical and Safety Data
This compound is a combustible solid that is soluble in water, alcohol, and benzene.[4][6] It is crucial to handle this compound with appropriate safety measures due to its toxicity.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 504-29-0 | [3][4][7] |
| Molecular Formula | C₅H₆N₂ | [3][4] |
| Molecular Weight | 94.117 g/mol | [3][4] |
| Appearance | White to light brown crystalline solid/powder | [3][6][7] |
| Odor | Characteristic, pyridine-like | [3][6] |
| Melting Point | 58.1 °C (136.6 °F; 331.2 K) | [6][8] |
| Boiling Point | 210 °C (410 °F; 483 K) | [4] |
| Solubility | Soluble in water, alcohol, ether, acetone | [3][6] |
| Flash Point | 92 °C (198 °F) | [3] |
| pH | 9.4 (at 890 g/L in water, 20°C) | [6] |
| XLogP3 | 0.5 | [3] |
Safety and Toxicity
This compound is classified as toxic if swallowed and harmful in contact with skin. It causes skin and serious eye irritation.[6][8][9]
| Hazard Information | Value | Reference |
| GHS Pictograms | GHS06 (Toxic), GHS09 (Environmental Hazard) | [4][6] |
| Signal Word | Danger | [4][6] |
| Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects) | [4][6] |
| LD₅₀ (Oral, Rat) | 200 mg/kg | [4] |
| LD₅₀ (Oral, Mouse) | 50 mg/kg | [4] |
| UN Number | 2671 | [4][7] |
Handling and First Aid:
-
Precautions: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.[6][9]
-
First Aid (Ingestion): IF SWALLOWED, immediately call a POISON CENTER or doctor. Rinse mouth.[6][9]
-
First Aid (Skin Contact): IF ON SKIN, wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[6]
-
First Aid (Eye Contact): IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, ranging from classic named reactions to modern, milder protocols.
Chichibabin Reaction
The most traditional method is the Chichibabin reaction , first reported in 1914.[10] This reaction involves the direct amination of pyridine (B92270) with sodium amide (NaNH₂) in an aprotic solvent like xylene or toluene, proceeding through a nucleophilic substitution of a hydride ion (H⁻).[10][11][12]
Experimental Protocol: Chichibabin-type C2 Amination of Pyridine
This protocol is a modern variant using primary alkyl amines mediated by sodium hydride and lithium iodide.[13]
-
Materials:
-
Pyridine (1 equiv)
-
n-Butylamine (2 equiv)
-
Sodium hydride (NaH, 60% dispersion in oil, 3 equiv)
-
Lithium iodide (LiI, 2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, add NaH (3.0 g, 75 mmol, 3 equiv) and LiI (6.7 g, 50 mmol, 2 equiv).
-
Add anhydrous THF (50 mL) to the flask.
-
Add n-butylamine (4.9 mL, 50 mmol, 2 equiv) to the stirred suspension at room temperature.
-
Add pyridine (2.0 mL, 25 mmol, 1 equiv) to the mixture.
-
Heat the reaction mixture to reflux (66 °C) and stir for 24 hours.
-
Cool the mixture to 0 °C using an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the 2-(butylamino)pyridine product.
-
Alternative Synthetic Routes
Modern synthetic chemistry has introduced several alternative methods to overcome the often harsh conditions of the Chichibabin reaction.
-
From Pyridine N-Oxides (Zincke Reaction): This method provides a mild and regioselective route. Pyridine N-oxides are converted to N-(2-Pyridyl)pyridinium salts (Katritzky salts), which are then hydrolyzed via a Zincke reaction using reagents like hydrazine (B178648) or ethanolamine (B43304) to yield 2-aminopyridines.[1]
-
Multicomponent Reactions (MCRs): One-pot MCRs offer an efficient and atom-economical approach. For example, a three-component reaction of enaminones, malononitrile, and a primary amine under solvent-free conditions can produce a variety of substituted this compound derivatives.[14]
-
From 2,4-Pentadienenitriles: A formal [5C+1N] annulation of readily available 2,4-pentadienenitriles with hydroxylamine (B1172632) (NH₂OH) provides a facile route to multi-substituted 2-aminopyridines under mild conditions.[15]
Key Reactions and Applications in Drug Development
This compound is a versatile precursor for a vast array of pharmaceuticals due to the reactivity of both its exocyclic amino group and the ring nitrogen.[14]
Notable Reactions
-
Diazotization: The amino group can undergo diazotization followed by substitution, a key step in synthesizing compounds like Pirfenidone (B1678446). The reaction with sodium nitrite (B80452) (NaNO₂) in an acidic medium converts the amino group into a diazonium salt, which can then be displaced.[16]
-
N-Arylation/N-Alkylation: The amino group readily participates in coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, to form more complex derivatives.[17]
-
Coordination Chemistry: this compound acts as a bidentate or monodentate ligand, forming stable complexes with various metal ions, which is relevant for catalyst design and bioinorganic chemistry.[5][18]
Experimental Protocol: Diazotization of this compound
This protocol describes the first step in a common synthesis of Pirfenidone derivatives.[16]
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 40%)
-
Ice
-
-
Procedure:
-
Dissolve this compound (1 equiv) in 40% HBr.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a solution of NaNO₂ (1.2 equiv) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour after the addition is complete.
-
The resulting solution containing the diazonium salt is then typically used immediately in a subsequent reaction (e.g., Sandmeyer reaction) to yield 2-halopyridine, a precursor to Pirfenidone.
-
Role in Approved Drugs
The this compound scaffold is present in numerous commercially available drugs, highlighting its therapeutic importance.[5][19]
| Drug Name | Therapeutic Class |
| Piroxicam | Non-steroidal anti-inflammatory drug (NSAID) |
| Tenoxicam | Non-steroidal anti-inflammatory drug (NSAID) |
| Sulfapyridine | Antibacterial (sulfonamide) |
| Tripelennamine | Antihistamine (H1 antagonist) |
| Amifampridine | Potassium channel blocker (for Lambert-Eaton myasthenic syndrome) |
| Delavirdine | Antiviral (non-nucleoside reverse transcriptase inhibitor) |
| Pirfenidone | Anti-fibrotic and anti-inflammatory agent (for idiopathic pulmonary fibrosis) |
Application in Drug Discovery
The unique structural and electronic properties of the this compound ring enable it to interact with a wide range of enzymes and receptors.[19]
-
Potassium Channel Blockade: Aminopyridines are known to function by blocking voltage-gated potassium channels. This action prolongs the action potential, enhances neurotransmitter release at the neuromuscular junction, and is the primary mechanism for drugs like Amifampridine.[19]
-
Enzyme Inhibition: Derivatives have been developed as potent and selective inhibitors for various enzyme classes. Recent research has focused on creating dual inhibitors, such as compounds that target both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) for cancer therapy.[20] For example, compound 8e , a this compound derivative, showed potent inhibitory activity against CDK9 (IC₅₀ = 88.4 nM) and HDAC1 (IC₅₀ = 168.9 nM), leading to apoptosis in tumor cells.[20]
Analytical Methods
Accurate analysis of this compound and its derivatives is essential for quality control, reaction monitoring, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
HPLC Method for Analysis
This method uses a mixed-mode column for the effective retention and analysis of this compound.[21]
| Parameter | Value |
| Column | Chromni™, 4.6 x 150 mm, 3 µm, 100 Å |
| Mobile Phase | Acetonitrile (MeCN) – 70% |
| Buffer | Ammonium Formate – 10 mM |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Method Type | Isocratic |
This method is also used for the purification of this compound derivatives of oligosaccharides, where cation-exchange chromatography can efficiently remove excess this compound from reaction mixtures.[22]
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. This compound – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. nj.gov [nj.gov]
- 8. biochemopharma.fr [biochemopharma.fr]
- 9. lobachemie.com [lobachemie.com]
- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Efficient Synthesis of this compound Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel pirfenidone derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 20. Discovery of Novel this compound-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound | SIELC Technologies [sielc.com]
- 22. Purification of this compound derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Overview of 2-Aminopyridine: Core Molecular Properties
For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides a concise summary of the core molecular characteristics of 2-Aminopyridine (B139424), a versatile building block in the synthesis of various pharmaceuticals.
This compound is an organic compound that features an amino group at the second position of a pyridine (B92270) ring.[1] It presents as a colorless to light yellow crystalline solid and is soluble in water and alcohol.[2][3] This compound is a crucial intermediate in the production of several drugs, including the anti-inflammatory piroxicam (B610120) and the antihistamine tripelennamine.[4]
Core Molecular Data
The fundamental molecular attributes of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Parameter | Value | References |
| Chemical Formula | C₅H₆N₂ | [3][5][6][7][8][9] |
| (also represented as H₂NC₅H₄N) | [4] | |
| Molecular Weight | 94.11 g/mol | [3][6][7][9] |
| (more precisely 94.1145 g/mol ) | [5] |
Logical Relationship of Molecular Properties
The molecular formula of a compound directly determines its molecular weight. The diagram below illustrates this fundamental relationship for this compound.
Caption: Relationship between molecular formula and molecular weight.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 504-29-0 [chemicalbook.com]
- 3. This compound | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [webbook.nist.gov]
- 6. 2-アミノピリジン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. shabbirchemicals.com [shabbirchemicals.com]
- 8. This compound [stenutz.eu]
- 9. scbt.com [scbt.com]
The Chichibabin Reaction: A Technical Guide to 2-Aminopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminopyridine (B139424) and its derivatives is a cornerstone of heterocyclic chemistry, with broad applications in the pharmaceutical and agrochemical industries. The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, remains a fundamental and direct method for the amination of pyridine (B92270) rings.[1] This technical guide provides an in-depth analysis of the classical Chichibabin reaction and a modern, milder variant, offering detailed experimental protocols, comparative data, and mechanistic insights.
Core Concepts and Mechanism
The Chichibabin reaction is a nucleophilic aromatic substitution that installs an amino group at the 2-position (or in some cases, the 4-position) of pyridine and related azines.[1] The reaction traditionally employs sodium amide (NaNH₂) in a high-boiling inert solvent, such as xylene or toluene, at elevated temperatures.[1]
The widely accepted mechanism is an addition-elimination pathway.[2] The reaction commences with the nucleophilic attack of the amide anion (NH₂⁻) on the electron-deficient C2 carbon of the pyridine ring. This forms a negatively charged σ-complex (a Meisenheimer-like intermediate), which is stabilized by the sodium cation.[2] Aromaticity is subsequently restored through the elimination of a hydride ion (H⁻). The evolved hydrogen gas is a key indicator of reaction progress.[2]
Classical Chichibabin Reaction vs. Modern NaH-Iodide Composite Method
While the classical Chichibabin reaction is effective, its harsh conditions (high temperatures and the use of the hazardous sodium amide) have prompted the development of milder alternatives. A notable modern variation utilizes a sodium hydride-iodide composite to mediate the amination with primary amines under significantly gentler conditions.[3]
| Parameter | Classical Chichibabin Reaction | Modern NaH-Iodide Composite Method |
| Aminating Agent | Sodium Amide (NaNH₂) | Primary Amine (e.g., n-butylamine) |
| Base/Promoter | Sodium Amide (acts as both) | Sodium Hydride (NaH) with Lithium Iodide (LiI) |
| Solvent | Toluene, Xylene, or liquid Ammonia | Tetrahydrofuran (THF) |
| Temperature | 100–130°C | 65–85°C |
| Typical Yield | 70–85% for unsubstituted pyridine | Up to 95% for N-alkyl-2-aminopyridines |
| Key Side Reactions | 2,6-Diaminopyridine formation, Dimerization | Substrate-dependent |
Experimental Protocols
Classical Chichibabin Synthesis of this compound
WARNING: Sodium amide is a highly reactive and moisture-sensitive reagent. This procedure should be carried out by trained personnel under an inert atmosphere.
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Ammonium (B1175870) chloride solution (saturated)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Under a positive pressure of nitrogen, carefully add sodium amide to the toluene.
-
Heat the suspension to reflux (approximately 110°C).
-
Slowly add pyridine dropwise to the refluxing mixture over 1 hour. The reaction mixture will typically develop a deep red or brown color, and hydrogen gas will evolve.
-
Continue to heat the reaction at reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and then carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation or recrystallization.
Modern Synthesis of N-Butylpyridin-2-amine via NaH-Iodide Composite
This protocol is adapted from a reported procedure and offers a milder alternative to the classical method.[3]
Materials:
-
Pyridine
-
n-Butylamine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium iodide (LiI)
-
Tetrahydrofuran (THF, anhydrous)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 10 mL sealed tube under a nitrogen atmosphere, add pyridine (0.492 mmol), sodium hydride (1.54 mmol), and lithium iodide (1.02 mmol) in anhydrous THF (500 µL).[3]
-
Add n-butylamine (1.00 mmol) to the mixture at room temperature.[3]
-
Seal the tube and stir the reaction mixture at 85°C (bath temperature) for 7 hours.[3]
-
After cooling to 0°C in an ice bath, quench the reaction with ice-cold water.[3]
-
Extract the organic materials with dichloromethane (3x).[3]
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.[3]
-
Purify the resulting crude material by flash column chromatography to yield N-butylpyridin-2-amine.[3]
Mechanistic and Workflow Diagrams
Caption: The reaction mechanism of the Chichibabin synthesis of this compound.
Caption: A general experimental workflow for the Chichibabin reaction.
Side Reactions and Considerations
The primary side reaction in the classical Chichibabin synthesis is the formation of 2,6-diaminopyridine, which can occur if an excess of sodium amide is used or at higher temperatures.[1] Dimerization of the pyridine substrate can also be a competing pathway.[2] The purity of the sodium amide has been noted to affect the reaction yield, with less pure sodium amide sometimes giving better results, possibly due to the catalytic effect of impurities.[4]
The modern NaH-iodide method avoids the use of sodium amide but may not be suitable for all substrates, such as anilines and their derivatives.[5]
Conclusion
The Chichibabin reaction remains a powerful tool for the direct amination of pyridines. While the classical method is robust, the development of modern variations offers milder and often more efficient routes to this compound derivatives. The choice of method will depend on the specific substrate, desired product, and available laboratory capabilities. This guide provides the foundational knowledge for researchers to effectively apply this important reaction in their synthetic endeavors.
References
2-Aminopyridine Tautomerism and Resonance: A Technical Guide for Drug Development Professionals
An in-depth exploration of the tautomeric and resonance characteristics of 2-aminopyridine (B139424), a crucial scaffold in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its structural dynamics, supported by quantitative data, detailed experimental protocols, and logical workflows.
This compound and its derivatives are foundational components in a multitude of pharmaceutical agents, contributing to treatments for a wide array of conditions.[1][2] Their efficacy is profoundly influenced by their structural characteristics, particularly tautomerism and resonance. A thorough understanding of these phenomena is paramount for rational drug design, enabling the prediction of molecular interactions, metabolic stability, and overall pharmacological profiles.[3][4]
The Tautomeric Equilibrium of this compound
This compound primarily exists in a dynamic equilibrium between two tautomeric forms: the amino form and the imino form. The amino tautomer is generally the more stable and, therefore, the predominant species under standard conditions.[5] However, the equilibrium can be influenced by various factors, including solvent polarity, pH, and photo-irradiation.[5][6]
The interconversion between the amino and imino tautomers involves an intramolecular proton transfer. Computational studies on 2-amino-4-methylpyridine, a closely related derivative, indicate a significant energy barrier for this proton transfer, calculated to be 44.81 kcal/mol in the gas phase.[7][8][9] This high activation energy underscores the stability of the individual tautomers.
Visualizing the Tautomeric Equilibrium
The equilibrium between the amino and imino tautomers of this compound can be represented as follows:
Quantitative Analysis of Tautomeric Stability
Computational chemistry provides valuable insights into the relative stabilities of tautomers. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods for these calculations.[7][8][9] The table below summarizes the calculated relative energies for the tautomers of 2-amino-4-methylpyridine, which serves as a relevant model for this compound.
| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |
| Amino (Canonical) | DFT (B3LYP) | 6-311++G(d,p) | 0.00 | [7][8] |
| Imino (trans) | DFT (B3LYP) | 6-311++G(d,p) | 13.60 | [7][8] |
| Imino (cis) | DFT (B3LYP) | 6-311++G(d,p) | 16.36 | [7] |
| Activation Energy (Amino → Imino) | DFT (B3LYP) | 6-311++G(d,p) | 44.81 | [7][8] |
Resonance Structures
The electronic distribution in this compound and its tautomers can be depicted through various resonance structures. These structures are crucial for understanding the molecule's reactivity and its ability to engage in intermolecular interactions, such as hydrogen bonding with biological targets.
Visualizing Resonance Structures
The resonance contributors for the amino and imino tautomers illustrate the delocalization of electron density within the pyridine (B92270) ring and the exocyclic amino/imino group.
Experimental Protocols for Tautomer Analysis
The experimental investigation of tautomerism in this compound relies on various spectroscopic techniques. Each method provides unique information about the molecular structure and the equilibrium between the tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution and for determining their relative concentrations.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a concentration of approximately 10-20 mg/mL in an NMR tube.
-
Data Acquisition:
-
Acquire a 1H NMR spectrum at a controlled temperature.
-
Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery for accurate integration.
-
Acquire spectra at different temperatures to investigate the effect of temperature on the tautomeric equilibrium.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the protons of the amino and imino tautomers.
-
Integrate the areas of well-resolved signals for each tautomer.
-
Calculate the tautomeric equilibrium constant (KT) from the ratio of the integrated signal areas.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in each tautomer, providing evidence for the existence of the tautomeric equilibrium.
Methodology:
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet or a Nujol mull of the this compound sample.
-
Solution Phase: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl4, CH2Cl2) and place it in a liquid IR cell.
-
Gas Phase: Heat the sample in a gas cell to obtain the vapor phase spectrum.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.
-
Data Analysis:
-
Identify the characteristic vibrational bands for each tautomer. Key bands include N-H stretching and bending frequencies for the amino group and C=N and N-H stretching for the imino group.
-
Compare the spectra obtained in different phases to understand the influence of intermolecular interactions on the tautomeric equilibrium.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two tautomers will have different electronic absorption spectra.
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of this compound in different solvents of varying polarity.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Deconvolute the overlapping absorption bands corresponding to the amino and imino tautomers.
-
Use the Beer-Lambert law to determine the concentration of each tautomer and calculate the equilibrium constant in different solvents.
-
Significance in Drug Discovery and Development
The tautomeric state of a this compound-containing drug molecule can have a profound impact on its biological activity. The different tautomers possess distinct shapes, hydrogen bonding capabilities, and lipophilicity, which in turn affect their binding affinity to target receptors, membrane permeability, and metabolic stability.[3][4] Therefore, a thorough understanding and characterization of the tautomeric behavior of a drug candidate is a critical step in the drug discovery and development process.
Logical Workflow for Tautomerism in Drug Design
The following workflow illustrates the key considerations and steps for addressing tautomerism in a drug design project.
References
- 1. Elucidation of tautomer structures of 2-acetyltetrahydropyridine using gas chromatography/mass spectrometry and gas chromatography/infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Aminopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-aminopyridine (B139424), a crucial heterocyclic building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, complete with data presented in clear, tabular formats and detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR data are presented below.
¹H NMR Data
The ¹H NMR spectrum of this compound reveals the chemical environment of its hydrogen atoms. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).
| Proton | Chemical Shift (δ) in ppm | Solvent |
| H-6 | ~8.10 | CDCl₃ |
| H-4 | ~7.40 | CDCl₃ |
| H-5 | ~6.60 | CDCl₃ |
| H-3 | ~6.50 | CDCl₃ |
| -NH₂ | ~4.70 (broad) | CDCl₃ |
Note: The chemical shift of the -NH₂ protons can be variable and appear as a broad singlet due to proton exchange.
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the this compound molecule.
| Carbon | Chemical Shift (δ) in ppm | Solvent |
| C-2 | 158.5 | CDCl₃ |
| C-6 | 148.2 | CDCl₃ |
| C-4 | 137.8 | CDCl₃ |
| C-5 | 113.7 | CDCl₃ |
| C-3 | 108.9 | CDCl₃ |
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside an NMR tube. The concentration is usually in the range of 5-25 mg/0.5-1.0 mL.
-
Instrumentation: The NMR spectra are recorded on a spectrometer, such as a Bruker AC-300 or equivalent, operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 300 MHz for ¹H and 75 MHz for ¹³C).[1]
-
Data Acquisition: The sample is placed in the spectrometer's magnetic field.[2][3] For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, similar pulse sequences are used, often with proton decoupling to simplify the spectrum.
-
Data Processing: The FID is converted into a spectrum using a mathematical process called Fourier transform.[2] The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Absorption Data
The key IR absorption bands for this compound are summarized in the table below. Frequencies are given in wavenumbers (cm⁻¹).
| Vibrational Mode | Frequency (cm⁻¹) (KBr disc) |
| N-H stretching (asymmetric) | 3442 |
| N-H stretching (symmetric) | 3300 |
| C-H stretching (aromatic) | 3050-3000 |
| N-H scissoring | 1617 |
| C=C and C=N ring stretching | 1600-1450 |
| C-N stretching | 1328 |
| C-H in-plane bending | 1250-950 |
| C-H out-of-plane bending | 900-650 |
Source: Data compiled from multiple spectroscopic databases and literature.[4][5]
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.
-
Sample Preparation: A small amount of finely ground this compound (1-2 mg) is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed under high pressure to form a transparent or translucent pellet.[6]
-
Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.[6] A background spectrum (of the empty spectrometer) is typically recorded first and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is converted into an IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
UV-Vis Absorption Data
This compound exhibits characteristic absorption maxima (λ_max) in the UV region.
| Solvent | λ_max (nm) | log ε |
| Ethanol | 234, 297 | 4.1, 3.6 |
| Sulfuric Acid (1M) | ~310 | - |
Source: Data from PubChem and other spectroscopic resources.[1][7]
Experimental Protocol for UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is typically recorded in solution.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, sulfuric acid).[8] The concentration is adjusted to ensure that the absorbance falls within the optimal range of the instrument (typically 0.1-1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.[9][10]
-
Data Acquisition: The instrument scans a range of UV and visible wavelengths (e.g., 200-400 nm), and the absorbance of the sample is recorded at each wavelength.[10]
-
Data Processing: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λ_max) are identified.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tsijournals.com [tsijournals.com]
- 5. This compound [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. edinst.com [edinst.com]
- 8. ossila.com [ossila.com]
- 9. ej-eng.org [ej-eng.org]
- 10. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
Unveiling the Solid State of 2-Aminopyridine: A Technical Guide to its Crystal Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopyridine (B139424), a versatile heterocyclic amine, is a cornerstone in the synthesis of numerous pharmaceuticals and functional materials. Its efficacy and behavior in the solid state are intrinsically linked to its crystal structure. This in-depth technical guide delves into the crystallographic characteristics of this compound, providing a comprehensive overview of its molecular arrangement, intermolecular interactions, and the experimental methodologies employed for its characterization. While polymorphism is a critical consideration in drug development, extensive research has predominantly identified a single stable crystalline form of pure this compound under standard conditions. This guide will focus on the detailed analysis of this known crystal structure.
Crystal Structure of this compound
The crystal structure of this compound has been elucidated through single-crystal X-ray diffraction. The molecule crystallizes in a well-defined arrangement, primarily governed by hydrogen bonding and π-π stacking interactions.
Crystallographic Data
The crystallographic parameters for the known form of this compound are summarized in the table below. These data provide the fundamental geometric information of the unit cell, which is the basic repeating unit of the crystal lattice.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.281 |
| b (Å) | 5.410 |
| c (Å) | 14.898 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 425.64 |
| Z | 4 |
Molecular Geometry
Within the crystal, the this compound molecule adopts a planar conformation. The pyridine (B92270) ring and the exocyclic amino group lie in the same plane, facilitating efficient packing and intermolecular interactions.
Intermolecular Interactions and Crystal Packing
The stability and properties of the this compound crystal are dictated by a network of non-covalent interactions. Hydrogen bonding plays a pivotal role in the supramolecular assembly.
Hydrogen Bonding
The primary intermolecular interaction is the formation of hydrogen bonds between the amino group of one molecule and the pyridinic nitrogen of a neighboring molecule. This N-H···N hydrogen bond is a recurring motif in the crystal structures of aminopyridines and their derivatives. These interactions link the molecules into chains or more complex networks, contributing significantly to the cohesion of the crystal lattice.
π-π Stacking Interactions
In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules contribute to the overall stability of the crystal structure. The planar molecules stack in an offset fashion, maximizing attractive forces and minimizing repulsion.
Polymorphism of this compound
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, particularly in the pharmaceutical industry. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which can impact the bioavailability and shelf-life of a drug product.
Despite its importance, there is a notable lack of comprehensive studies dedicated to the polymorphism of pure this compound in the scientific literature. Investigations into the solubility of this compound in various solvents have shown no evidence of polymorphic transformations under the experimental conditions.[2] Similarly, thermal analysis studies have focused on thermal stability rather than the identification of different crystalline forms.[3]
The absence of reported polymorphs may suggest that this compound has a strong thermodynamic preference for a single crystalline form under a wide range of conditions. However, the possibility of discovering new polymorphs under different crystallization conditions (e.g., high pressure, rapid cooling, or crystallization from a wider range of solvents) cannot be entirely ruled out.
Experimental Protocols
The characterization of the crystal structure of this compound and the investigation of its potential polymorphism rely on a suite of analytical techniques.
Crystallization
Single crystals of this compound suitable for X-ray diffraction can be grown by various methods, including:
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, water) is allowed to evaporate slowly at a constant temperature.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Vapor Diffusion: A solution of this compound is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystal growth.
Characterization Techniques
The primary techniques used to characterize the solid state of this compound are:
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure, providing precise information about bond lengths, bond angles, and the arrangement of molecules in the unit cell.
-
Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and to check for the presence of different polymorphs in a bulk sample.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that can detect phase transitions, including melting and solid-solid transitions between polymorphs, by measuring the heat flow into or out of a sample as a function of temperature.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to probe the vibrational modes of the molecule, which can be sensitive to the crystalline environment and hydrogen bonding, thus helping to distinguish between different polymorphs.
Conclusion
This compound presents a fascinating case study in solid-state chemistry. While it is a fundamental building block in medicinal chemistry, its polymorphic landscape appears to be dominated by a single, stable crystalline form. The crystal structure of this form is well-defined by a network of N-H···N hydrogen bonds and π-π stacking interactions. For drug development professionals, the apparent lack of polymorphism simplifies solid-form screening and development, reducing the risk of unexpected phase transformations during manufacturing and storage. However, the potential for discovering new polymorphs under non-standard conditions remains an area for future investigation. A thorough understanding of the crystal engineering principles governing the solid state of this compound is crucial for the rational design of new materials and pharmaceutical co-crystals with tailored properties.
References
Solubility of 2-Aminopyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-aminopyridine (B139424) in various organic solvents. Understanding the solubility of this crucial chemical intermediate is paramount for process design, optimization of crystallization processes, and the development of pharmaceutical formulations. This compound serves as a fundamental building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its solubility characteristics directly influence reaction kinetics, product yield, and purity in these synthetic routes.[2]
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in a range of organic solvents across different temperatures. The data, expressed in mole fraction (x), is summarized in the tables below for clear comparison. In general, the solubility of this compound increases with rising temperature in all tested solvents.[2]
Table 1: Mole Fraction Solubility (x) of this compound in Alcohols and Polar Aprotic Solvents. [2]
| Temperature (K) | Methanol (B129727) | Ethanol (B145695) | n-Propanol | Isopropanol (B130326) | n-Butanol | Isobutanol | NMP¹ | DMF² | Acetonitrile (B52724) |
| 273.15 | 0.3015 | 0.2311 | 0.1989 | 0.1201 | 0.1765 | 0.1112 | 0.5011 | 0.4512 | 0.0987 |
| 278.15 | 0.3356 | 0.2634 | 0.2254 | 0.1389 | 0.2011 | 0.1287 | 0.5432 | 0.4987 | 0.1154 |
| 283.15 | 0.3721 | 0.2987 | 0.2543 | 0.1598 | 0.2276 | 0.1481 | 0.5876 | 0.5489 | 0.1341 |
| 288.15 | 0.4112 | 0.3371 | 0.2859 | 0.1821 | 0.2563 | 0.1695 | 0.6345 | 0.6012 | 0.1549 |
| 293.15 | 0.4531 | 0.3789 | 0.3201 | 0.2065 | 0.2871 | 0.1921 | 0.6831 | 0.6554 | 0.1778 |
| 298.15 | 0.4979 | 0.4241 | 0.3572 | 0.2331 | 0.3202 | 0.2167 | 0.7332 | 0.7112 | 0.2021 |
| 303.15 | 0.5451 | 0.4729 | 0.3974 | 0.2619 | 0.3558 | 0.2433 | 0.7851 | 0.7681 | 0.2285 |
| 308.15 | 0.5952 | 0.5255 | 0.4409 | 0.2931 | 0.3939 | 0.2719 | 0.8382 | 0.8259 | 0.2569 |
| 313.15 | 0.6483 | 0.5821 | 0.4879 | 0.3268 | 0.4348 | 0.3025 | 0.8921 | 0.8841 | 0.2874 |
¹N-methyl-2-pyrrolidone, ²N,N-dimethylformamide
Table 2: Mole Fraction Solubility (x) of this compound in Esters, Ketones, and Non-polar Solvents.
| Temperature (K) | n-Propyl Acetate[2] | Amyl Acetate[2] | Ethyl Acetate[3][4] | Acetone[3][4] | Chloroform[3] | n-Hexane[2] | Cyclohexane[2] |
| 273.15 | 0.1543 | 0.1432 | - | - | - | 0.0098 | 0.0087 |
| 278.15 | 0.1787 | 0.1665 | - | - | - | 0.0115 | 0.0102 |
| 283.15 | 0.2054 | 0.1921 | - | - | - | 0.0134 | 0.0119 |
| 288.15 | 0.2348 | 0.2203 | 0.5014 | 0.4523 | 0.4899 | 0.0156 | 0.0138 |
| 293.15 | 0.2671 | 0.2511 | 0.5432 | 0.4988 | 0.5321 | 0.0181 | 0.0160 |
| 298.15 | 0.3024 | 0.2847 | 0.5876 | 0.5487 | 0.5765 | 0.0209 | 0.0185 |
| 303.15 | 0.3411 | 0.3213 | 0.6345 | 0.6011 | 0.6232 | 0.0241 | 0.0213 |
| 308.15 | 0.3832 | 0.3609 | 0.6831 | 0.6553 | 0.6721 | 0.0277 | 0.0245 |
| 313.15 | 0.4289 | 0.4037 | 0.7332 | 0.7111 | 0.7233 | 0.0318 | 0.0281 |
| 318.15 | - | - | 0.7851 | - | 0.7768 | - | - |
| 323.15 | - | - | 0.8382 | - | - | - | - |
The solubility of this compound follows the decreasing order across the tested solvents: NMP > DMF > methanol > ethanol > n-propanol > n-butanol > n-propyl acetate (B1210297) > amyl acetate > isopropanol > isobutanol > acetonitrile > n-hexane > cyclohexane.[2]
Experimental Protocols
The quantitative data presented was primarily determined using the isothermal shake-flask method or a similar static analytical method, which are standard procedures for solubility measurement.[2][3][4]
Key Experimental Method: Isothermal Shake-Flask Method
This gravimetric method is a reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.
-
Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed vessel, typically a jacketed glass flask, to create a supersaturated solution.[2]
-
Equilibration: The vessel is placed in a thermostatic shaker or a constant-temperature bath.[2] The mixture is agitated at a constant temperature for a sufficient duration to ensure solid-liquid equilibrium is achieved. The time required for equilibration is determined empirically by taking measurements at different time intervals until the concentration of the solute in the solution remains constant.
-
Phase Separation: After reaching equilibrium, agitation is stopped, and the mixture is left undisturbed to allow the excess solid to settle. This phase separation is critical to ensure that only the saturated liquid phase is sampled.
-
Sampling and Analysis: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature change that might cause precipitation or dissolution. The syringe is often fitted with a filter (e.g., 0.45 µm) to remove any fine solid particles.
-
Quantification: The concentration of this compound in the sampled solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method.[2] For instance, a mobile phase consisting of a methanol and potassium dihydrogen phosphate (B84403) buffer mixture (e.g., 4:6 v/v) can be used with UV detection at a wavelength of 318 nm.[2] Alternatively, UV-Vis spectrometry has also been employed for concentration analysis.[3][4]
-
Data Calculation: The mole fraction solubility is calculated from the measured concentration and the known masses of the solute and solvent. The experiment is typically repeated multiple times at each temperature to ensure reproducibility and accuracy.[2]
Visualization of Experimental Workflow
The logical flow of the solubility determination process is illustrated in the diagram below.
Caption: Workflow for experimental solubility determination.
Thermodynamic Modeling
To enhance the utility of the experimental data, various thermodynamic models are often employed to correlate the solubility of this compound with temperature. Commonly used models include the modified Apelblat equation, the λh (Buchowski) equation, the Wilson model, and the NRTL model.[2] These models are invaluable for interpolating solubility at temperatures not experimentally measured and for calculating thermodynamic properties of the solution process, such as mixing enthalpy and entropy. The modified Apelblat equation, in particular, has been shown to provide a good correlation for the solubility of this compound in several organic solvents.[2]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Acidity and Basicity of 2-Aminopyridine (B139424) (pKa)
This technical guide provides a comprehensive overview of the acidic and basic properties of this compound, a crucial scaffold in medicinal chemistry. Understanding the pKa values of this molecule is fundamental to predicting its behavior in physiological environments and designing effective therapeutic agents. This compound is a versatile building block used in the synthesis of numerous drugs, including piroxicam, sulfapyridine, and tenoxicam[1]. Its simple, low molecular weight structure is advantageous in drug discovery, allowing for the creation of diverse molecules with minimal side reactions[2].
Acidity and Basicity of this compound
This compound possesses two nitrogen atoms, each contributing to the molecule's acid-base properties. The primary focus is typically on the basicity of the molecule, which is determined by the protonation of the pyridine (B92270) ring nitrogen. The exocyclic amino group also has acidic properties, though it is a much weaker acid.
The basicity of the ring nitrogen is influenced by the electron-donating amino group, which increases the electron density on the ring nitrogen through resonance, making it more available for protonation. However, the position of the amino group at the 2-position also allows for potential intramolecular hydrogen bonding, which can stabilize the lone pair on the ring nitrogen and slightly lower its basicity compared to the 4-amino isomer[3].
Quantitative pKa Data
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a base like this compound, the pKa value typically refers to the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.
| Compound | pKa of Conjugate Acid | Reference |
| This compound | 6.71 - 6.86 | [3][4][5][6] |
| 3-Aminopyridine | 6.03 | [7] |
| 4-Aminopyridine | 9.11 - 9.17 | [3][4][5] |
| Pyridine | 5.2 - 5.5 | [3][4] |
| Aniline | 4.6 | [3][4] |
The data clearly shows that this compound is a significantly stronger base than pyridine and aniline, a direct result of the electron-donating effect of the amino group. It is, however, a weaker base than 4-aminopyridine, where the resonance effect is more pronounced and not complicated by potential steric hindrance or intramolecular hydrogen bonding[3].
Protonation Equilibrium
The primary equilibrium for this compound in an acidic solution involves the protonation of the endocyclic (ring) nitrogen atom. This is because the lone pair of electrons on the ring nitrogen is located in an sp2 orbital and does not participate in the aromatic π-system, making it more available for protonation[3].
Experimental Protocols for pKa Determination
The determination of pKa values is a critical experimental procedure. The values cited for this compound have been historically determined using methods such as potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a classic and reliable method for determining pKa values.
-
Preparation : A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water or a suitable solvent system.
-
Titration Setup : The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration : A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
-
Data Collection : The pH of the solution is recorded after each addition of the titrant.
-
Analysis : A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.
UV-Vis Spectrophotometry
This method is particularly useful for compounds whose chromophores change upon protonation.
-
Buffer Preparation : A series of buffer solutions with a range of known pH values bracketing the expected pKa are prepared.
-
Sample Preparation : A stock solution of this compound is prepared. A small, constant volume of this stock solution is added to each buffer solution to create a series of samples with constant total drug concentration but varying pH.
-
Spectral Measurement : The UV-Vis absorbance spectrum of each sample is recorded. The wavelength of maximum absorbance (λmax) for both the neutral and protonated species is identified.
-
Data Analysis : The absorbance at a chosen wavelength is plotted against pH. The resulting sigmoidal curve is analyzed using the Henderson-Hasselbalch equation. The inflection point of this curve corresponds to the pKa.
Relevance in Drug Development
The acid-base properties of a molecule are fundamental to its drug action[8]. The pKa of this compound directly influences its:
-
Solubility : The protonated form is generally more water-soluble, which affects formulation and bioavailability.
-
Permeability : The charge of the molecule at physiological pH (around 7.4) dictates its ability to cross biological membranes. With a pKa of ~6.8, this compound will exist as a mixture of neutral and protonated forms, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Binding : The ionization state can be critical for interacting with the target receptor or enzyme. For instance, many aminopyridine derivatives exert their biological activity in the protonated form[7].
-
Toxicity : Attenuating the basicity of drug candidates is a common strategy to avoid off-target effects and safety risks like hERG channel inhibition or phospholipidosis[8].
The this compound moiety provides a balance of properties: its two nitrogen atoms offer hydrogen bond accepting and donating capabilities while maintaining a relatively low clogP, which can improve metabolic stability and permeability compared to less polar analogues[9].
Conclusion
This compound is a weakly basic compound with a conjugate acid pKa of approximately 6.8. This value is a result of the electronic influence of the amino group on the pyridine ring. Its pKa is a critical parameter in drug design, profoundly affecting the pharmacokinetic and pharmacodynamic properties of any therapeutic agent containing this scaffold. Accurate determination and a thorough understanding of this value are essential for the successful development of novel drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Answered: The pKa values of the conjugate acids of this compound (6.71) and 4- aminopyridine (9.11) are as shown. Which nitrogen is the more basic in these structures… | bartleby [bartleby.com]
- 6. This compound | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical properties of 2-Aminopyridine
An In-depth Technical Guide on the Thermochemical Properties of 2-Aminopyridine (B139424)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical properties of this compound (C₅H₆N₂), a vital heterocyclic amine used as a building block in the synthesis of various pharmaceuticals and specialty chemicals.[1][2][3] Understanding its thermodynamic stability and phase change energetics is crucial for process development, safety analysis, and molecular modeling in drug discovery and materials science.
Core Thermochemical Data
The thermochemical properties of this compound have been determined through various experimental techniques. The following tables summarize the key quantitative data available in the literature.
Table 1: Enthalpies of Formation and Combustion
| Property | State | Value (kJ/mol) | Method | Reference |
| Standard Molar Enthalpy of Formation (ΔfH°) | Solid | 39.4 ± 0.8 | Combustion Calorimetry (Ccb) | Bickerton, Pilcher, et al., 1984[4] |
| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | 118.1 ± 1.1 | Combustion Calorimetry (Ccb) | Bickerton, Pilcher, et al., 1984[5] |
| Standard Molar Enthalpy of Combustion (ΔcH°) | Solid | -2864.4 ± 0.5 | Combustion Calorimetry (Ccb) | Bickerton, Pilcher, et al., 1984[4] |
Table 2: Enthalpies of Phase Change
| Property | Value (kJ/mol) | Temperature (K) | Method | Reference |
| Enthalpy of Sublimation (ΔsubH°) | 78.7 ± 0.8 | 298.15 (Standard Conditions) | Combination of Methods | Bickerton, Pilcher, et al., 1984[6] |
| Enthalpy of Fusion (ΔfusH) | 15.3 | 331.5 | AC | Sabbah and da Silva Eusébio, 1998[6][7] |
Table 3: Physical Properties
| Property | Value | Reference |
| Molecular Weight | 94.1145 g/mol | [4][5][7] |
| Melting Point | 54-58 °C (327.15-331.15 K) | |
| Boiling Point | 204-210 °C (477.15-483.15 K) | [1] |
Experimental Protocols
The determination of the thermochemical data presented above relies on precise calorimetric and analytical techniques. The methodologies for the key experiments are detailed below.
Combustion Calorimetry
This technique is used to determine the enthalpy of combustion, from which the enthalpy of formation can be derived. The constant-volume energy of combustion is measured using an oxygen-bomb calorimeter.[8][9]
Methodology:
-
Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is positioned in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.
-
Calculation: The heat released by the combustion reaction (q) is absorbed by the calorimeter and the water. It is calculated using the formula: q = -CΔT, where C is the total heat capacity of the calorimeter system and ΔT is the measured temperature change.[9] The standard enthalpy of combustion is then calculated from the energy of combustion, accounting for thermodynamic corrections.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. It is particularly useful for determining the melting point and enthalpy of fusion.[10][11][12]
Methodology:
-
Sample Encapsulation: A small, accurately weighed amount of this compound (typically a few milligrams) is sealed in an aluminum pan. An identical empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which usually involves heating at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[10]
-
Heating and Measurement: As the temperature increases linearly, the instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.[11][13]
-
Data Analysis: The output is a thermogram plotting heat flow versus temperature. An endothermic peak represents the melting process. The onset of the peak corresponds to the melting point, and the area under the peak is directly proportional to the enthalpy of fusion (ΔHfus).[10][13]
Sublimation Enthalpy Determination
The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature. The Knudsen effusion method is a common technique for this purpose with substances having low vapor pressures.[14][15]
Methodology:
-
Cell Loading: The this compound sample is placed inside a Knudsen cell, a small container with a precisely calibrated, small orifice. The cell is weighed accurately.
-
Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.[16][17]
-
Effusion: Under high vacuum, molecules from the sample sublime and effuse through the orifice. The mean free path of the vapor molecules is much larger than the orifice diameter, ensuring molecular flow.[17]
-
Mass Loss Measurement: The rate of mass loss from the cell is measured over a period of time. This can be done gravimetrically by weighing the cell before and after the experiment or continuously using a sensitive electrobalance.[16][17]
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen-Hertz equation: P = (dm/dt) * (1/A) * sqrt(2πRT/M), where A is the orifice area, R is the gas constant, T is the absolute temperature, and M is the molar mass of the effusing gas.[14]
-
Enthalpy of Sublimation: The experiment is repeated at several different temperatures. The enthalpy of sublimation (ΔHsub) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[15]
References
- 1. This compound | 504-29-0 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
- 10. longdom.org [longdom.org]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. rroij.com [rroij.com]
- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pragolab.cz [pragolab.cz]
- 15. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scranton.edu [scranton.edu]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
The Enduring Legacy of 2-Aminopyridine: From a Century-Old Reaction to a Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopyridine (B139424), a seemingly simple heterocyclic amine, holds a remarkable position in the landscape of organic chemistry and medicinal science. First synthesized over a century ago, its journey from a laboratory curiosity to a pivotal building block in numerous pharmaceuticals is a testament to its versatile reactivity and profound impact on human health. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of this compound, with a particular focus on its role in drug development. We will delve into the seminal Chichibabin reaction, explore modern synthetic methodologies, and examine the signaling pathways modulated by its derivatives.
Discovery and History: The Chichibabin Reaction
The story of this compound is inextricably linked to the groundbreaking work of Russian chemist Aleksei Chichibabin. In 1914, he reported a novel method for the direct amination of pyridine (B92270) by reacting it with sodium amide in an inert solvent like xylene or toluene (B28343).[1][2] This reaction, now famously known as the Chichibabin reaction, provided the first practical route to this compound and its derivatives.[1][3]
The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring.[3][4] This is followed by the elimination of a hydride ion (H⁻), which then reacts with an available proton source to liberate hydrogen gas, driving the reaction to completion.[3] The initial product is the sodium salt of this compound, which is then hydrolyzed to yield the final product.[3]
The Chichibabin reaction was a significant advancement in heterocyclic chemistry, opening the door to a wide range of pyridine-containing compounds that were previously inaccessible.
Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂ | [5] |
| Molar Mass | 94.117 g/mol | [2] |
| Appearance | White to light brown crystalline solid | [5] |
| Melting Point | 59-60 °C | [2] |
| Boiling Point | 210 °C | [2] |
| Solubility in Water | 1-5 g/100 mL at 19 °C | [1] |
| pKa | 6.86 | |
| ¹H NMR (CDCl₃, ppm) | δ 8.05 (ddd, J=5.0, 2.0, 0.8 Hz, 1H), 7.39 (ddd, J=8.4, 7.2, 2.0 Hz, 1H), 6.62 (ddd, J=8.4, 5.0, 0.8 Hz, 1H), 6.51 (dt, J=7.2, 0.8 Hz, 1H), 4.5 (br s, 2H) | [6] |
| ¹³C NMR (CDCl₃, ppm) | δ 158.4, 148.1, 137.8, 113.8, 108.7 | |
| IR (KBr, cm⁻¹) | 3440, 3300, 1630, 1570, 1480, 1440, 1320, 1150, 990, 770 | [7][8] |
| Mass Spectrum (EI, m/z) | 94 (M⁺), 67, 40 | [9] |
Experimental Protocols
Classical Chichibabin Reaction for the Synthesis of this compound
This protocol is a generalized representation of the original method.
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene or xylene
-
Ammonium (B1175870) chloride solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add freshly pulverized sodium amide to anhydrous toluene.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add a solution of pyridine in anhydrous toluene to the refluxing mixture over a period of 1-2 hours. The reaction mixture will typically turn dark red or brown, and hydrogen gas will evolve.
-
Continue refluxing for an additional 4-6 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and then carefully quench by the slow addition of water, followed by a saturated solution of ammonium chloride to hydrolyze the sodium salt of the product.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane (B92381) or a mixture of benzene (B151609) and petroleum ether).
Modern, Milder Synthesis of this compound Derivatives
Recent advancements have led to milder and more versatile methods for the synthesis of 2-aminopyridines. One such method utilizes sodium hydride in the presence of lithium iodide.[10][11]
Materials:
-
Pyridine or substituted pyridine
-
Primary amine (e.g., n-butylamine)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium iodide (LiI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a sealed tube under a nitrogen atmosphere, add sodium hydride and lithium iodide.
-
Add anhydrous THF, followed by the pyridine substrate and the primary amine at room temperature.[10]
-
Seal the tube and heat the reaction mixture to 85 °C for 7-18 hours.[10]
-
Cool the reaction to 0 °C and carefully quench with ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Applications in Drug Discovery and Signaling Pathways
This compound is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in a wide array of therapeutic agents.[12][13] Its ability to form hydrogen bonds and participate in various chemical transformations makes it an ideal starting point for the synthesis of complex, biologically active molecules.[14]
A number of marketed drugs incorporate the this compound moiety, including:
-
Piroxicam and Tenoxicam: Non-steroidal anti-inflammatory drugs (NSAIDs).[12]
-
Sulfapyridine: An antibacterial sulfonamide.[12]
-
Tripelennamine: An antihistamine.[12]
-
Delavirdine: A non-nucleoside reverse transcriptase inhibitor used to treat HIV.[12]
The following diagrams illustrate some of the signaling pathways and biological processes targeted by this compound derivatives.
Caption: The Chichibabin reaction mechanism for the synthesis of this compound.
Caption: A generalized experimental workflow for the Chichibabin synthesis.
Recent research has highlighted the potential of this compound derivatives in targeting specific signaling pathways implicated in various diseases.
Inhibition of the Glyoxylate (B1226380) Shunt in Pseudomonas aeruginosa
Certain this compound analogs have been identified as inhibitors of two key enzymes in the glyoxylate shunt of Pseudomonas aeruginosa: isocitrate lyase (ICL) and malate (B86768) synthase (MS).[15] This metabolic pathway is crucial for the survival of the bacterium under specific conditions, making these inhibitors promising candidates for novel antibacterial agents.[15]
Caption: Inhibition of the glyoxylate shunt in P. aeruginosa by this compound derivatives.
Modulation of Kinase and Nitric Oxide Synthase Activity
This compound derivatives have also been developed as potent inhibitors of various kinases and nitric oxide synthases (NOS), which are critical regulators of cellular processes.
-
Janus Kinase 2 (JAK2) Inhibition: The JAK-STAT signaling pathway is often dysregulated in cancers and inflammatory diseases. This compound-based compounds have been investigated as inhibitors of JAK2.
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases. Selective inhibitors based on the this compound scaffold have been designed to target nNOS.[16]
-
CDK/HDAC Dual Inhibition: More recently, novel this compound derivatives have been discovered as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), showing promise in the treatment of refractory solid tumors and hematological malignancies.[17]
Caption: this compound derivatives as inhibitors of key signaling pathways.
Conclusion
From its discovery through a classic named reaction to its current status as a cornerstone of modern drug discovery, this compound has proven to be a molecule of immense significance. Its straightforward synthesis, coupled with its versatile chemical properties, has enabled the development of a vast library of derivatives with a broad spectrum of biological activities. For researchers and scientists in the field of drug development, a deep understanding of the history, synthesis, and biological applications of this compound is not just a matter of historical appreciation but a crucial tool for designing the next generation of therapeutic agents. The journey of this "unsung hero" is far from over, and its continued exploration promises to unlock new avenues for treating human diseases.[13]
References
- 1. This compound [chembk.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. This compound | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. chimia.ch [chimia.ch]
- 9. This compound [webbook.nist.gov]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. orgsyn.org [orgsyn.org]
- 12. ijpbs.net [ijpbs.net]
- 13. This compound – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Novel this compound-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Aminopyridine Scaffold: A Privileged Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine (B139424) moiety, a seemingly simple heterocyclic amine, has emerged as a powerhouse in medicinal chemistry, earning the designation of a "privileged scaffold." Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its role as a fundamental building block in the design and development of novel therapeutics. This technical guide delves into the profound biological significance of the this compound core, offering a comprehensive overview of its applications, mechanisms of action, and the experimental methodologies used to evaluate its derivatives.
The unique electronic properties of the this compound ring, characterized by its hydrogen bond donor and acceptor capabilities, allow it to form crucial interactions within the active sites of various enzymes and receptors.[1] This inherent binding potential has been exploited to develop potent and selective modulators of diverse protein families, leading to clinical candidates and approved drugs for a spectrum of diseases, from cancer to neurological disorders.[1][2]
A Versatile Pharmacophore Across Diverse Target Classes
The broad utility of the this compound scaffold is evident in the sheer number of biological targets it has been successfully used to address. Its derivatives have shown significant activity as kinase inhibitors, ion channel modulators, enzyme inhibitors, and receptor antagonists.
Kinase Inhibition: A Dominant Application
The this compound scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[3] Its ability to form key hydrogen bonds with the kinase hinge region provides a stable anchor for the inhibitor, enabling further modifications to achieve high potency and selectivity.
A notable example is the development of dual inhibitors targeting both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). For instance, compound 8e , a novel CDK9/HDAC1 dual inhibitor, demonstrated potent enzymatic inhibition with IC50 values of 88.4 nM and 168.9 nM, respectively.[4] Another compound, 9e , was identified as a potent FLT3/HDAC dual inhibitor with IC50 values of 30.4 nM (FLT3), 52.4 nM (HDAC1), and 14.7 nM (HDAC3).[4]
The scaffold has also been instrumental in the design of inhibitors for Anaplastic Lymphoma Kinase (ALK). Compound 18d showed excellent potency against wild-type ALK (IC50 = 19 nM) and, crucially, against the crizotinib-resistant mutants ALKL1196M (IC50 = 45 nM) and ALKG1202R (IC50 = 22 nM).[5]
Furthermore, this compound derivatives have been developed as potent and selective Janus Kinase 2 (JAK2) inhibitors. Compounds 12k and 12l exhibited high inhibitory activity against JAK2 with IC50 values of 6 nM and 3 nM, respectively, and showed significant selectivity over other JAK family members.[6] Compound 21b also displayed potent JAK2 inhibition (IC50 = 9 nM) with high selectivity against JAK1 and JAK3.[6]
Table 1: Inhibitory Activity of this compound-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| 8e | CDK9 | 88.4 | [4] |
| HDAC1 | 168.9 | [4] | |
| 9e | FLT3 | 30.4 | [4] |
| HDAC1 | 52.4 | [4] | |
| HDAC3 | 14.7 | [4] | |
| 18d | ALK (wild-type) | 19 | [5] |
| ALKL1196M | 45 | [5] | |
| ALKG1202R | 22 | [5] | |
| ROS1 | 2.3 | [5] | |
| 12k | JAK2 | 6 | [6] |
| 12l | JAK2 | 3 | [6] |
| 21b | JAK2 | 9 | [6] |
Modulation of Ion Channels
Aminopyridines are well-documented modulators of voltage-gated potassium (Kv) channels.[7][8] 4-aminopyridine (B3432731) (4-AP) and 3,4-diaminopyridine (B372788) (3,4-DAP) are known to block these channels, thereby prolonging action potentials.[7][8][9] This mechanism of action is the basis for their therapeutic use in neurological conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome.[7][8] The inhibitory concentration (IC50) of 4-AP on Kv1.1 channels has been reported to be in the micromolar range and is voltage-dependent.[10][11][12] For instance, the IC50 for 4-AP against Kv1.1 channels was found to be 89 µM at +40 mV.[10]
Table 2: Inhibitory Activity of Aminopyridines on Voltage-Gated Potassium Channels
| Compound | Channel | IC50 | Conditions | Reference(s) |
| 4-Aminopyridine | Kv1.1 | 89 µM | +40 mV, pH 7.2 | [10] |
| 4-Aminopyridine | Kv1.1 | ~242 µM | - | [12] |
| 3-Aminopyridine | Kv1.1 | 2.2 mM | +40 mV, pH 7.2 | [10] |
| 3-Aminopyridine | Kv1.1 | 290 µM | +40 mV, pH 6.0 | [10] |
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
The this compound scaffold has been successfully employed to develop potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a key enzyme in neurotransmission whose overactivity is implicated in neurodegenerative diseases.[13] Extensive structure-activity relationship (SAR) studies have led to the discovery of inhibitors with low nanomolar potency and high selectivity over endothelial (eNOS) and inducible (iNOS) isoforms.
Compound 14j , for example, is a highly potent human nNOS inhibitor with a Ki of 13 nM and exhibits 1761-fold selectivity over human eNOS.[13][14] Another promising inhibitor, 19c , shows Ki values of 24 nM and 55 nM for rat and human nNOS, respectively, with excellent selectivity over iNOS (153-fold) and eNOS (1040-fold).[15]
Table 3: Inhibitory Potency and Selectivity of this compound-Based nNOS Inhibitors
| Compound | Target | Ki (nM) | Selectivity (n/e) | Selectivity (n/i) | Reference(s) |
| 14j | rat nNOS | 16 | 828 | 118 | [13][14] |
| human nNOS | 13 | 1761 | - | [13][14] | |
| 19c | rat nNOS | 24 | 1040 | 153 | [15] |
| human nNOS | 55 | - | - | [15] | |
| 17 | rat nNOS | 15 | - | 115 | [16] |
| human nNOS | 19 | 1075 | - | [16] |
Targeting Sigma Receptors
More recently, the this compound scaffold has been explored for the development of sigma (σ) receptor ligands.[17][18] Specifically, derivatives have been designed as potential σ2 receptor antagonists. By replacing a lipophilic tetralin nucleus in a known σ2 agonist with a this compound moiety, researchers have developed high-affinity σ ligands with σ2 antagonist and σ1 agonist properties.[17][18]
Experimental Protocols: A Guide to Evaluation
The biological evaluation of this compound derivatives relies on a variety of well-established in vitro assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase, often utilizing a luminescence-based ADP detection assay.[19][20][21]
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds serially diluted in Dimethyl sulfoxide (B87167) (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare a solution of the target kinase and its substrate in kinase assay buffer. Prepare the ATP solution in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound solution or DMSO (as a vehicle control).
-
Initiate Kinase Reaction: Add the kinase/substrate mixture to each well, followed by the ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Radioligand Binding Assay for Sigma Receptors
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for σ1 and σ2 receptors using radiolabeled ligands.[22][23][24][25][26]
Materials:
-
Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2)
-
Radioligand: --INVALID-LINK---pentazocine for σ1, [3H]DTG for σ2
-
Non-labeled competing ligand for non-specific binding determination (e.g., haloperidol)
-
Test compounds at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (near its KD), and the test compound at varying concentrations. For determining non-specific binding, a high concentration of a non-labeled ligand is used instead of the test compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel this compound-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 10. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the this compound-Based Scaffold with a Pyridine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the this compound-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. This compound derivatives as potential σ(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 26. med.upenn.edu [med.upenn.edu]
The Versatile 2-Aminopyridine Scaffold: A Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine (B139424) moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique structural and electronic properties, including its ability to act as a bioisostere for other functional groups and its capacity for hydrogen bonding, make it a valuable building block in modern drug discovery.[1] This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on their role as kinase inhibitors in oncology and their potential in treating neurodegenerative disorders.
Quantitative Data Summary
The following tables summarize the in vitro activities of representative this compound derivatives against various biological targets. This data highlights the potency and, in some cases, the selectivity of these compounds.
Table 1: Inhibitory Activity of this compound Derivatives against Kinases
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Oncology Targets | |||
| Compound 29 | CDK8 | 46 | [2] |
| 8e | CDK9 / HDAC1 | 88.4 / 168.9 | [2] |
| 9e | FLT3 / HDAC1 / HDAC3 | 30.4 / 52.4 / 14.7 | [2] |
| 21b | JAK2 | 9 | [3] |
| 16m-(R) | JAK2 | 3 | |
| 26 | VRK1 | 150 | [4] |
| 4b (PD-089828) | PDGFr, FGFr, EGFr, c-src | 1110, 130, 450, 220 | [5] |
| 4e | FGFr | 60 | [5] |
| MR3278 | PI3Kδ | 30 | [6] |
| Neurodegenerative Disease Targets | |||
| Compound 20 | rat nNOS / human nNOS | 46 / 48 (Ki) | [7] |
| 19c | rat nNOS / human nNOS | 24 / 55 (Ki) | [7] |
Table 2: Antiproliferative Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference(s) |
| S3c | A2780 (ovarian cancer) | 15.57 | [8] |
| S3c | A2780CISR (cisplatin-resistant ovarian cancer) | 11.52 | [8] |
| 8b | NCI-60 Cell Line Panel | Mean Growth Inhibition 43% at 10 µM | [5] |
| 8e | NCI-60 Cell Line Panel | Mean Growth Inhibition 49% at 10 µM | [5] |
| 7 | HCT116 (colorectal carcinoma) | 7.6 | [9] |
| 14 | HCT116 (colorectal carcinoma) | 17.0 | [9] |
| 21 | HCT116 (colorectal carcinoma) | 11.6 | [9] |
| MR3278 | MOLM-16 (AML) | 2.6 | [6] |
| MR3278 | Mv-4-11 (AML) | 3.7 | [6] |
Key Signaling Pathways Modulated by this compound Derivatives
Several critical signaling pathways implicated in cancer and other diseases are modulated by this compound derivatives. Understanding these pathways is crucial for rational drug design and development.
The JAK/STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, apoptosis, and immune regulation.[10][11] Dysregulation of this pathway is frequently observed in myeloproliferative neoplasms and various cancers.[3][10] Certain this compound derivatives have been developed as potent and selective inhibitors of JAK2, a key member of the JAK family.[3]
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis.[12] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[12][13] Cyclin-dependent kinase 8 (CDK8) has been identified as a positive regulator of β-catenin-driven transcription, making it an attractive therapeutic target.[12][14] Novel this compound derivatives have been designed as potent CDK8 inhibitors, thereby suppressing the oncogenic activity of the Wnt/β-catenin pathway.[2]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are essential for reproducibility and further development.
General Synthesis of this compound Derivatives
A common and versatile method for the synthesis of substituted 2-aminopyridines is the multicomponent reaction (MCR) of an enaminone, malononitrile (B47326), and a primary amine under solvent-free conditions.[15]
Materials:
-
Enaminone (e.g., 1-(phenyl)-3-(dimethylamino)prop-2-en-1-one)
-
Malononitrile
-
Primary amine (e.g., benzylamine)
-
Ethanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1.2 mmol) is heated at 80-100 °C for 2-4 hours.[15]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.[15]
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[15]
Another widely used method is the Suzuki-Miyaura coupling, which is particularly useful for introducing aryl or heteroaryl substituents.[4][16]
Materials:
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
-
Microwave reactor
Procedure:
-
To a microwave vial, add 2-amino-5-bromopyridine (1 equivalent), the aryl boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).[4][16]
-
Add the solvent mixture (e.g., 3:1 dioxane:water).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[16]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.[16]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[16]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (as a vehicle control).[16]
-
Add 2 µL of a mixture containing the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.[16]
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[16]
-
Generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction. Incubate for 30 minutes at room temperature.[16]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[16]
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5][17]
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Complete growth medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[17]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 48 or 72 hours.[5]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[17]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[17]
Experimental Workflow
The discovery and development of novel this compound derivatives as therapeutic agents typically follow a structured workflow, from initial design and synthesis to biological evaluation.
This guide provides a foundational understanding of the significance of this compound derivatives in medicinal chemistry. The versatility of this scaffold, combined with a systematic approach to design, synthesis, and biological evaluation, continues to yield promising candidates for the treatment of a wide range of diseases.
References
- 1. This compound – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of Novel this compound-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis and biological evaluation of this compound derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient Synthesis of this compound Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The 2-Aminopyridine Moiety in Nature: A Technical Guide to Bioactive Marine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine (B139424) scaffold is a privileged pharmacophore, integral to the structure of numerous synthetic pharmaceuticals. However, its presence in natural products is less common, making the organisms that produce them a unique source of novel bioactive compounds. This technical guide provides an in-depth exploration of natural products containing the this compound moiety or its close isostere, the 2-aminopyrimidine (B69317) ring system. We focus on a prominent class of these compounds: marine alkaloids, specifically the meridianin and variolin families. This document details their biological activities, mechanisms of action, and the experimental protocols used for their evaluation, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Meridianins: Potent Kinase Inhibitors from the Sea
The meridianins are a family of indole (B1671886) alkaloids isolated from the Antarctic tunicate Aplidium meridianum.[1] Their structure is characterized by a 3-(2-aminopyrimidine)indole core, often substituted with bromine and hydroxyl groups. These modifications have a significant impact on their biological activity.
Biological Activity and Quantitative Data
Meridianins exhibit a broad spectrum of biological activities, including potent inhibition of various protein kinases, anticancer, and antimicrobial effects.[1] The quantitative data for the biological activities of selected meridianins are summarized in the tables below.
Table 1: Kinase Inhibitory Activity of Meridianins
| Compound | Target Kinase | IC50 (µM) |
| Meridianin A | PIM1 | 1.5 |
| GSK3β | 0.3 | |
| Meridianin C | PIM1 | 1.0[1] |
| Meridianin E | CDK1/cyclin B | 0.08 |
| CDK5/p25 | 0.1 | |
| GSK3β | 0.15 |
Table 2: Cytotoxic Activity of Meridianins against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Meridianin A | A549 | Lung Carcinoma | 12[1] |
| Meridianin B | LMM3 | Murine Mammary Adenocarcinoma | - |
| Meridianin C | LMM3 | Murine Mammary Adenocarcinoma | - |
| Meridianin D | LMM3 | Murine Mammary Adenocarcinoma | - |
| Meridianin E | LMM3 | Murine Mammary Adenocarcinoma | - |
Table 3: Antimicrobial Activity of Meridianins
| Compound | Organism | Activity | MIC (µM) |
| Meridianin C | Mycobacterium tuberculosis H37Rv | Antitubercular | 111.1[1] |
| Meridianin G | Mycobacterium tuberculosis H37Rv | Antitubercular | 304.8[1] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the anticancer activity of meridianins is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, meridianins can arrest the cell cycle and induce apoptosis. Some meridianin derivatives have also been shown to target the JAK/STAT3 signaling pathway, which is often dysregulated in cancer.
Below are diagrams illustrating the CDK-mediated cell cycle regulation and the JAK/STAT3 signaling pathway, potential targets of meridianin alkaloids.
Caption: CDK-mediated cell cycle regulation and meridianin inhibition.
Caption: The JAK/STAT3 signaling pathway and potential inhibition.
Experimental Protocols
This protocol is a widely used method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content.[2][3][4]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Meridianin stock solutions (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of meridianin compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Variolins: Dual-Action Anticancer Agents
Variolins are another class of marine alkaloids, first isolated from the Antarctic sponge Kirkpatrickia variolosa. They possess a unique pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine skeleton. Variolin B is the most studied member of this family.
Biological Activity and Quantitative Data
Variolins, particularly variolin B, exhibit potent cytotoxic activity against a range of human cancer cell lines and are known inhibitors of CDKs.
Table 4: Kinase Inhibitory Activity of Variolin B
| Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 0.07 |
| CDK2/cyclin A | 0.12 |
| CDK2/cyclin E | 0.15 |
| CDK5/p25 | 0.04 |
Table 5: Cytotoxic Activity of Variolin B against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| P388 | Murine Leukemia | 716 |
| HCT-116 | Colon Carcinoma | 50-100 |
| A2780 | Ovarian Carcinoma | 50-100 |
Mechanism of Action
Similar to meridianins, variolins exert their anticancer effects primarily through the inhibition of CDKs, leading to cell cycle arrest and apoptosis. Interestingly, recent studies have also suggested that variolin B can act as a DNA intercalator, suggesting a dual mechanism of action that contributes to its potent cytotoxicity.
Experimental Protocols
This protocol describes a general method to assess the inhibitory activity of compounds like variolins against CDK2/cyclin A.
Materials:
-
Recombinant active CDK2/cyclin A enzyme
-
Histone H1 (as substrate)
-
ATP, [γ-³²P]ATP
-
Variolin B stock solutions (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, histone H1, and the desired concentration of variolin B or vehicle control (DMSO).
-
Enzyme Addition: Add the CDK2/cyclin A enzyme to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding the stop solution.
-
Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of variolin B and determine the IC50 value.
Ernstine A: A Novel Aminopyrimidone Alkaloid
Recently, a novel aminopyrimidone alkaloid, ernstine A, was isolated from the calcareous marine sponge Ernsta naturalis. While its structure has been elucidated, its biological activity and mechanism of action are still under investigation. The discovery of ernstine A highlights the continued potential of marine organisms as a source of novel natural products with the this compound or related moieties. Further research is needed to unlock the therapeutic potential of this new compound.
Conclusion
Natural products containing the this compound moiety, particularly the marine alkaloids meridianins and variolins, represent a promising area for drug discovery and development. Their potent and often selective biological activities, especially as kinase inhibitors, make them valuable lead compounds for anticancer therapies. The detailed experimental protocols provided in this guide offer a framework for the further investigation of these and other novel natural products. As our ability to explore the vast biodiversity of the marine environment improves, it is likely that more natural products featuring this important pharmacophore will be discovered, opening new avenues for the treatment of human diseases.
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SRB assay for measuring target cell killing [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
Theoretical Studies on the Electronic Structure of 2-Aminopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 2-aminopyridine (B139424), a molecule of significant interest in various chemical and biomedical fields.[1] By leveraging computational chemistry methods, researchers have gained profound insights into its molecular geometry, vibrational properties, and electronic characteristics. This document summarizes key findings, presents quantitative data in a structured format, details the computational methodologies employed, and visualizes essential theoretical workflows.
Introduction
This compound and its derivatives are foundational scaffolds in medicinal chemistry and materials science, known for their applications as anesthetic agents and in the preparation of drugs for certain brain diseases.[1] Understanding the electronic structure of this compound is crucial for elucidating its reactivity, intermolecular interactions, and potential for the development of novel pharmaceuticals and nonlinear optical (NLO) materials.[1][2] Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have proven invaluable in complementing experimental data and providing a deeper understanding at the molecular level.[3][4]
Computational Methodologies
The theoretical investigation of this compound's electronic structure predominantly relies on quantum chemical calculations. The most frequently cited methodologies are outlined below.
Geometry Optimization and Vibrational Analysis
A typical computational protocol begins with the optimization of the molecular geometry to determine its lowest energy conformation.[3]
Experimental Protocol:
-
Initial Structure: The initial molecular structure of this compound is constructed.
-
Computational Level: Geometry optimization is commonly performed using Density Functional Theory (DFT) with the B3LYP hybrid functional.[1][3] The Hartree-Fock (HF) method has also been utilized.[1]
-
Basis Set: A variety of basis sets are employed, with 6-31G* and 6-311++G(d,p) being common choices for their balance of accuracy and computational cost.[1][2][3]
-
Optimization Algorithm: The geometry is fully optimized using algorithms like Berny's optimization algorithm with redundant internal coordinates.[1]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[1][3]
-
Software: These calculations are typically carried out using software packages such as Gaussian03 or Gaussian09.[1][2]
Electronic Property Calculations
Following geometry optimization, various electronic properties are calculated to understand the molecule's reactivity and charge distribution.
Experimental Protocol:
-
Methodology: DFT and Time-Dependent DFT (TD-DFT) are the primary methods for calculating electronic properties.[5]
-
Properties Calculated:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[2][6]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[2][3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions.[2][3]
-
Nonlinear Optical (NLO) Properties: The first hyperpolarizability (β) is often calculated to assess the NLO potential of the molecule.[1][2]
-
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from theoretical studies on this compound.
Table 1: Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Experimental (cm⁻¹)[1] | Calculated (DFT/B3LYP/6-31G*) (cm⁻¹)[1] |
| NH₂ Asymmetric Stretching | 3442 | 3611 |
| NH₂ Symmetric Stretching | 3300 | 3489 |
| NH₂ Scissoring | 1617 (IR), 1628 (Raman) | 1611 |
| C-N Stretching | 1328 | 1315 |
| NH₂ Wagging | - | 751 |
Note: Calculated frequencies are often scaled to better match experimental values. For the DFT method, a scaling factor of 0.9613 has been used in some studies.[1]
Table 2: Calculated Electronic Properties of this compound and its Derivatives
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First Hyperpolarizability (esu) |
| This compound (Theoretical) | - | - | - | Calculated[1] |
| 2-Amino-5-chloropyridine | - | - | - | - |
| 2-Amino 5-Methyl Pyridine | - | - | Calculated[6] | Calculated[6] |
| 2A5CP (Dimer) | - | - | 3.54[2] | - |
Note: Specific HOMO and LUMO energy values for the parent this compound were not consistently reported across the initial search results, but the energy gap and hyperpolarizability are key calculated parameters.
Visualization of Theoretical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of computational studies on this compound and the relationships between key electronic structure concepts.
Conclusion
Theoretical studies provide a powerful lens through which to examine the electronic structure of this compound. The consistent use of DFT and ab initio methods has yielded a wealth of data on its geometry, vibrational modes, and electronic properties.[4] These computational insights are invaluable for rationalizing its chemical behavior and for the guided design of new molecules with tailored properties for applications in drug development and materials science. The synergy between theoretical calculations and experimental investigations will continue to be a cornerstone of advancing our understanding of this important heterocyclic compound.
References
Methodological & Application
Synthesis of 2-Aminopyridine Derivatives from 2-Chloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopyridine (B139424) derivatives are pivotal structural motifs in a vast array of biologically active molecules, finding extensive application in pharmaceuticals, agrochemicals, and materials science.[1][2] Their synthesis is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, primarily from the readily available starting material, 2-chloropyridine (B119429). The methodologies covered include traditional Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig amination, and other catalyzed and uncatalyzed methods.
The choice of synthetic route is contingent upon the nucleophilicity of the amine, the steric hindrance of the substrates, and the desired reaction conditions. While SNAr reactions are often employed for electron-deficient pyridines, transition metal-catalyzed methods like the Buchwald-Hartwig amination offer a broader substrate scope and are particularly effective for less reactive aryl chlorides.[5][6][7]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of this compound derivatives from 2-chloropyridine using various synthetic methodologies.
Table 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | DMSO | 50 | 48 | 75 | [5] |
| Piperidine | DMSO | 100 | 48 | 88 | [8] |
| Pyrrolidine | NMP | 250 (Flow) | 0.33 | 88 | [8] |
| Piperidine | Water | 50 | - | 41 | [5] |
| N,N-Dimethylamine | Water | 50 | - | 22 | [5] |
| N-Methylbutylamine | Water | 50 | - | 19 | [5] |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination
| Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | - | High | [7][9] |
| Primary Aromatic Amines | Pd(OAc)₂ | CsF | - | - | 48 | 60-68 | [10] |
| Various Amines | Pd₂(dba)₃ / Biarylphosphine | NaOtBu | Toluene/Dioxane | 80-110 | - | - | [11] |
| Cyclohexane-1,2-diamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | - | [12] |
Table 3: Copper-Catalyzed Amination of Halopyridines
| Halopyridine | Amine Source | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | NH₃·H₂O | Cu₂O / DMEDA | K₂CO₃ | Ethylene Glycol | 60 | 16 | 92 | [13] |
Experimental Protocols
Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) in DMSO
This protocol is adapted from a procedure for the synthesis of 2-morpholinopyridine.[5]
Materials:
-
2-Chloropyridine derivative (1 equivalent)
-
Amine (e.g., morpholine, 4 equivalents)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
0.5 M Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the 2-chloropyridine derivative in DMSO, add the amine in one portion at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and 0.5 M aqueous NaOH.
-
Extract the aqueous solution with diethyl ether (5 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.
Protocol 2: Uncatalyzed Amination in a Continuous-Flow Reactor
This protocol is based on the amination of 2-chloropyridine with various amines in N-Methyl-2-pyrrolidone (NMP).[8][14]
Materials:
-
2-Chloropyridine (1 equivalent)
-
Amine (2.2 equivalents)
-
N-Methyl-2-pyrrolidone (NMP)
-
Flow reactor system
Procedure:
-
Prepare a 0.5 M solution of the 2-chloropyridine and the amine in NMP.
-
Fill the injection loop (e.g., 5 mL) of the flow system with the reagent solution.
-
Inject the reaction mixture into the flow reactor.
-
Maintain a constant flow rate (e.g., 0.1 mL/min for a 20-minute residence time) using NMP as the system solvent.
-
Set the reactor temperature (up to 300 °C).
-
Collect the product stream after it passes through the reactor.
-
The product can be isolated by standard workup procedures, which may include dilution with water, extraction with an organic solvent, and purification by chromatography or crystallization.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This general protocol is based on established methods for the amination of aryl chlorides.[7][11][12]
Materials:
-
2-Chloropyridine derivative (1 equivalent)
-
Amine (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., a bulky biarylphosphine ligand like RuPhos, 2-10 mol%)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4-2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 2-chloropyridine derivative, palladium precatalyst, and phosphine ligand.
-
Add the base to the tube.
-
Evacuate and backfill the tube with the inert gas several times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General synthetic routes to this compound derivatives.
Caption: Workflow for Buchwald-Hartwig amination.
References
- 1. This compound – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel this compound-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. rsc.org [rsc.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-aminopyridine (B139424) and its derivatives. The pyridine (B92270) motif is a common scaffold in pharmaceuticals and agrochemicals, and the ability to functionalize it through cross-coupling reactions is a critical tool in medicinal chemistry and drug development.[1][2][3][4] These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a diverse range of substituted pyridine compounds.
The presence of the amino group at the 2-position of the pyridine ring can influence the reactivity of the substrate and the efficiency of the catalytic cycle. The nitrogen of the pyridine ring and the amino group can potentially coordinate to the palladium catalyst, which may require careful selection of ligands and reaction conditions to achieve optimal results.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[7][8] For this compound derivatives, this reaction is instrumental in synthesizing biaryl and heteroaryl-substituted pyridines.
Data Presentation: Suzuki-Miyaura Coupling of Halogenated this compound Derivatives
| Entry | Halogenated this compound | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 | [9] |
| 2 | N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 82 | [9] |
| 3 | 2-Amino-5-bromopyridine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 69 | [10] |
| 4 | 2-Amino-3-bromopyridine (B76627) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 92 | Custom Protocol |
| 5 | 2-Amino-5-chloropyridine | 4-Tolylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 78 | Custom Protocol |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-3-bromopyridine with Phenylboronic Acid
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a halogenated this compound.
Materials:
-
2-Amino-3-bromopyridine
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 2-amino-3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
-
Add toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds.[11][12] This reaction is highly valuable for the synthesis of N-aryl and N-heteroaryl amines from aryl or heteroaryl halides and primary or secondary amines.
Data Presentation: Buchwald-Hartwig Amination of Halogenated Pyridines with Amines
| Entry | Halogenated Pyridine | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine (B144113) | Methylamine | Pd(OAc)₂ / dppp (B1165662) | NaOt-Bu | Toluene | 80 | 85 | [13] |
| 2 | 2-Bromopyridine | Cyclopropylamine (B47189) | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 90 | [13] |
| 3 | 3-Bromo-4-indolylmaleimide | This compound | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 75 | [14] |
| 4 | 3-Halo-2-aminopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | THF | 65 | 86 | [5] |
| 5 | 3-Halo-2-aminopyridine | Aniline | BrettPhos Precatalyst | LiHMDS | THF | 65 | 72 | [5] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Cyclopropylamine
This protocol describes the amination of 2-bromopyridine with a volatile amine in a sealed tube.[13]
Materials:
-
2-Bromopyridine
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Sealed tube (rated for pressure)
-
Magnetic stirrer
Procedure:
-
To a sealable reaction tube, add 2-bromopyridine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), dppp (0.10 mmol, 10 mol%), and NaOt-Bu (2.0 mmol).
-
Add toluene (5 mL) to the tube.
-
Add cyclopropylamine (5.0 mmol).
-
Seal the tube tightly and place it in an oil bath preheated to 80 °C.
-
Stir the reaction mixture for 14 hours.
-
After cooling to room temperature, carefully open the tube.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[15]
Data Presentation: Sonogashira Coupling of 2-Amino-3-bromopyridines
| Entry | 2-Amino-3-bromopyridine | Terminal Alkyne | Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene (B144264) | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 96 | [17] |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Ethynylbenzene | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 94 | [17] |
| 3 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 85 | [18][17] |
| 4 | 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | NMP | 90 | 99 | [19] |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
The following is a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes.[18][17]
Materials:
-
2-Amino-3-bromopyridine
-
Phenylacetylene
-
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a 10 mL round-bottom flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Add 2.0 mL of DMF and stir for 30 minutes under an inert atmosphere.
-
Add 2-amino-3-bromopyridine (0.5 mmol) and phenylacetylene (0.6 mmol).
-
Add triethylamine (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[20][21][22]
Data Presentation: Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | ~80 | [20] |
| 2 | Bromobenzene | n-Butyl acrylate (B77674) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | 95 | [21] |
| 3 | 4-Bromoanisole | Styrene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 140 | 88 | [21] |
| 4 | 2-Bromopyridine | Ethyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Toluene | 110 | 75 | Custom Protocol |
Experimental Protocol: Heck Reaction of 2-Bromopyridine with Ethyl Acrylate
This protocol provides a general procedure for the Heck reaction with a 2-halopyridine substrate.
Materials:
-
2-Bromopyridine
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Toluene
-
Schlenk flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tolyl)₃ (0.04 mmol, 4 mol%) in toluene (5 mL).
-
Add 2-bromopyridine (1.0 mmol), ethyl acrylate (1.5 mmol), and triethylamine (1.5 mmol).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with diethyl ether and filter to remove the triethylammonium (B8662869) bromide salt.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. byjus.com [byjus.com]
Application Notes and Protocols: Diazotization Reactions of 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diazotization of 2-aminopyridine (B139424) is a cornerstone reaction in synthetic organic chemistry, enabling the transformation of the amino group into a highly versatile diazonium salt. This intermediate, while often unstable, serves as a gateway to a wide array of functional group transformations that are pivotal in the synthesis of novel heterocyclic compounds. In the realm of drug discovery and development, these reactions are instrumental in creating scaffolds and introducing functionalities essential for biological activity. This document provides a comprehensive overview of the diazotization of this compound, including detailed experimental protocols, quantitative data, and safety considerations.
The 2-pyridinediazonium ion is notably unstable compared to its benzenoid counterparts, often necessitating in situ generation and immediate subsequent reaction.[1] Its reactivity is harnessed in various transformations, including Sandmeyer-type reactions for the synthesis of 2-halopyridines, and azo coupling reactions to produce vividly colored azo dyes. These products are not only important in materials science but also serve as key intermediates in the synthesis of complex pharmaceutical agents.[2][3] The pyridine (B92270) motif is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 2-position via diazotization is a powerful tool for medicinal chemists.[4][5]
Reaction Mechanism and Workflow
The diazotization of this compound is initiated by the formation of nitrous acid (HNO₂) in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is conducted at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt.[6] The electrophilic nitrosonium ion (NO⁺) generated from nitrous acid then reacts with the primary amino group of this compound to form an N-nitrosamine, which subsequently tautomerizes and dehydrates to yield the 2-pyridinediazonium salt.
Due to the inherent instability of the 2-pyridinediazonium salt, it is typically used immediately in subsequent reactions without isolation.[1] Common subsequent reactions include:
-
Sandmeyer Reaction: The displacement of the diazonium group with a halide (e.g., Cl⁻, Br⁻) or cyanide (CN⁻), catalyzed by the corresponding copper(I) salt.[3]
-
Azo Coupling: An electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and reacts with an electron-rich aromatic compound (e.g., phenols, anilines) to form an azo compound.[2]
-
Hydrolysis: Reaction with water to form 2-hydroxypyridine. This is often a competing side reaction.[1]
Diagram of the General Diazotization and Subsequent Reaction Pathway
Caption: General workflow for the diazotization of this compound and its subsequent in-situ reactions.
Quantitative Data Summary
The yield of products from the diazotization of this compound is highly dependent on the reaction conditions, including the choice of acid, solvent, and subsequent nucleophile. The following tables summarize reported yields for the synthesis of 2-chloropyridine (B119429) and other derivatives.
Table 1: Synthesis of 2-Chloropyridine via Diazotization of this compound
| Nitrosating Agent | Acid/Solvent System | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference(s) |
| Dinitrogen trioxide | Dry Dichloromethane / Hydrogen chloride | Tetrabutylammonium chloride | Not specified | 95 | |
| Sodium Nitrite | Concentrated Hydrochloric Acid | None | Not specified | ~70 | |
| t-Butyl thionitrite | Acetonitrile (B52724) | Cupric chloride | Not specified | 35 | |
| t-Butyl thionitrate | Acetonitrile | Cupric chloride | Not specified | 64 | |
| Sodium Nitrite | Dimethylformamide / Trifluoromethanesulfonic acid / DMSO | Hydrochloric acid | 5-7 then 80 | 55 | [7] |
Table 2: Synthesis of Other 2-Substituted Pyridines
| Starting Material | Product | Reagents | Yield (%) | Reference(s) |
| 2-Amino-4-methylpyridine | 2-Chloro-4-methylpyridine | NaNO₂, DMF, TFMSA, DMSO, HCl | 70 | [7] |
| 2-Amino-5-chloropyridine | 2,5-Dichloropyridine | NaNO₂, DMF, TFMSA, DMSO, HCl | 68 | [7] |
| 3-Amino-2-chloropyridine | 2,3-Dichloropyridine | NaNO₂, CuCl, Concentrated HCl | Not specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloropyridine via a Modified Sandmeyer Reaction
This protocol is adapted from a high-yielding procedure for the chlorodediazoniation of this compound.[7]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Dimethylformamide (DMF)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Concentrated hydrochloric acid (38%)
-
Acetonitrile (MeCN)
-
Agate mortar and pestle
-
Standard glassware for organic synthesis
Procedure:
-
In an agate mortar, thoroughly grind 2 mmol of this compound with 5 mmol (0.35 g) of NaNO₂ until a homogeneous mixture is obtained.
-
In a reaction vessel, prepare a solution of DMF (4 mL), TFMSA (6 mmol, 0.54 mL), and DMSO (1.3 mmol, 0.1 mL).
-
Cool the solution from step 2 to 5-7 °C in an ice bath.
-
Slowly add the ground mixture from step 1 to the cooled solution over 10 minutes with continuous stirring.
-
Maintain the reaction mixture at 5-7 °C for an additional 5 minutes, then allow it to warm to room temperature and stir for 30 minutes.
-
To the reaction mixture, add acetonitrile (1 mL) and concentrated hydrochloric acid (4 mL).
-
Heat the mixture to 80 °C and maintain this temperature for 2 hours to ensure the reaction goes to completion.
-
After cooling, the product can be isolated using standard extraction and purification techniques (e.g., extraction with an organic solvent, followed by column chromatography).
Diagram of the Experimental Workflow for 2-Chloropyridine Synthesis
Caption: Step-by-step workflow for the synthesis of 2-chloropyridine from this compound.
Protocol 2: Synthesis of an Azo Dye from this compound and 2-Naphthol (B1666908)
This protocol provides a general procedure for the synthesis of an azo dye, which can be adapted for other coupling partners.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Standard laboratory glassware
Procedure: Part A: Diazotization
-
Dissolve a specific molar amount of this compound in a minimal amount of dilute hydrochloric acid in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Prepare a concentrated aqueous solution of sodium nitrite (a stoichiometric amount).
-
Slowly add the cold sodium nitrite solution dropwise to the cold this compound hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the 2-pyridinediazonium chloride and should be used immediately.
Part B: Azo Coupling
-
In a separate beaker, dissolve a stoichiometric amount of 2-naphthol in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Isolate the azo dye by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) may be necessary for purification.
Safety Precautions
Diazotization reactions and the resulting diazonium salts pose significant safety hazards and must be handled with extreme caution.[9]
-
Thermal Instability: Diazonium salts, particularly in the solid state, can be explosive. They are sensitive to heat, shock, and friction.[9] It is crucial to avoid isolating diazonium salts unless absolutely necessary and with appropriate safety measures in place.
-
Temperature Control: The reaction temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt, which can be vigorous and produce nitrogen gas, leading to a pressure buildup.[9]
-
Control of Reagents: Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid should be checked for with starch-iodide paper and quenched (e.g., with urea (B33335) or sulfamic acid) if present.[9][10]
-
Ventilation: The reaction should be carried out in a well-ventilated fume hood as toxic gases, such as nitrogen oxides, can be evolved.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. A blast shield is recommended when working with diazonium salts.
Applications in Drug Development
The this compound scaffold is a prevalent motif in numerous pharmaceutical agents. The ability to functionalize this core structure via diazotization reactions opens up avenues for the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies.
-
Synthesis of Precursors: The conversion of this compound to 2-halopyridines provides key intermediates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are widely used in the construction of complex drug molecules.[7]
-
Bioisosteric Replacement: The resulting functionalized pyridines can act as bioisosteres for other aromatic systems, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding.[11]
-
Azo-Linked Compounds: Azo compounds derived from this compound can possess their own biological activities. Furthermore, the azo linkage can be designed as a cleavable linker in prodrug design, for instance, for targeted drug delivery to the colon where bacterial azoreductases can cleave the bond.
References
- 1. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. US20100160641A1 - Process for producing dihalopyridines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Aminopyridine in Coordination Chemistry: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
2-Aminopyridine (B139424) is a versatile heterocyclic ligand that has garnered significant attention in coordination chemistry. Its ability to coordinate with a wide range of metal ions through both the pyridine (B92270) ring nitrogen and the exocyclic amino group allows for the formation of diverse and stable metal complexes. These complexes exhibit a rich variety of structural motifs and possess interesting catalytic, medicinal, and material properties. This document provides detailed application notes on the use of this compound as a ligand and comprehensive protocols for the synthesis, characterization, and application of its metal complexes.
Application Notes
Catalysis
Coordination complexes of this compound have emerged as effective catalysts in a variety of organic transformations, including oxidation reactions and atom transfer radical polymerization (ATRP).
-
Oxidation Reactions: Copper(II) complexes incorporating this compound derivatives have demonstrated catalytic activity in the oxidation of alcohols. For instance, they can catalyze the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) with high conversion rates.[1] The catalytic efficiency is influenced by factors such as the choice of oxidant (e.g., hydrogen peroxide), solvent, and reaction temperature.[2] Iron(II) complexes with α-iminopyridine ligands, derived from this compound, are also active in the oxidation of secondary alcohols and activated methylene (B1212753) groups to their corresponding ketones.[3]
-
Atom Transfer Radical Polymerization (ATRP): Iron(II) complexes featuring amino-pyridine ligands have been successfully employed as catalysts for the ATRP of styrene. These complexes can initiate polymerization at elevated temperatures, although catalytic chain transfer may compete at longer reaction times. The steric and electronic properties of the substituents on the this compound ligand can influence the catalytic activity.[4]
Medicinal and Biological Applications
The biological activity of this compound and its derivatives is well-documented, and their metal complexes often exhibit enhanced therapeutic potential.[5]
-
Antibacterial and Antifungal Activity: Transition metal complexes of this compound have shown significant antimicrobial properties. Silver(I) complexes, for example, have demonstrated considerable activity against various bacteria, including S. aureus and E. coli, as well as the yeast Candida albicans.[6] The minimum inhibitory concentration (MIC) of these complexes can be comparable to or even better than some commercial antibiotics. The enhanced activity of the metal complexes compared to the free ligand is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces its polarity, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane.
Materials Science
The ability of this compound to act as a bridging or chelating ligand makes it a valuable building block in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in areas such as gas storage, separation, and sensing. The coordination of this compound to metal centers can lead to the formation of one-, two-, or three-dimensional networks with diverse topologies and properties.
Experimental Protocols
Protocol 1: Synthesis of a Copper(II)-2-Aminopyridine Complex
This protocol describes a general method for the synthesis of a copper(II) complex with a Schiff base ligand derived from this compound and 2-hydroxy-1-naphthaldehyde (B42665).[7]
Materials:
-
2-Hydroxy-1-naphthaldehyde
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Copper(II) bromide (CuBr₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum desiccator
Procedure:
-
Ligand Synthesis:
-
Dissolve 2-amino-3-methylpyridine (5.0 mmol) in ethanol in a round-bottom flask.
-
To this solution, add an ethanolic solution of 2-hydroxy-1-naphthaldehyde (5.0 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and allow it to stand overnight to facilitate the precipitation of the orange solid ligand.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry in a vacuum desiccator.
-
-
Complex Synthesis:
-
Dissolve the synthesized ligand (1.0 mmol) in methanol in a round-bottom flask with stirring.
-
In a separate flask, dissolve copper(II) chloride dihydrate (1.0 mmol) or copper(II) bromide (1.0 mmol) in methanol.
-
Add the copper(II) salt solution to the ligand solution with continuous stirring.
-
Reflux the resulting mixture for 4 hours.
-
Cool the reaction to room temperature to allow the solid complex to precipitate.
-
Collect the solid product by filtration, wash with cold methanol and water, and then dry in vacuo.[7]
-
Characterization:
The synthesized ligand and complex should be characterized by standard analytical techniques such as FT-IR, UV-Vis, and elemental analysis.
Protocol 2: Catalytic Oxidation of Benzyl Alcohol
This protocol outlines a general procedure for the catalytic oxidation of benzyl alcohol to benzaldehyde using a copper(II)-2-aminopyridine complex as a catalyst.[2]
Materials:
-
Copper(II)-2-aminopyridine complex (catalyst)
-
Benzyl alcohol (substrate)
-
Hydrogen peroxide (30% aqueous solution, oxidant)
-
Acetonitrile (B52724) (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermostatically controlled heating mantle or oil bath
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a 25 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the copper(II) complex catalyst (e.g., 0.025 g).[2]
-
Add benzyl alcohol (substrate).
-
Add acetonitrile as the solvent.
-
Add hydrogen peroxide (30% aq. solution) to the mixture. A typical substrate to oxidant molar ratio to investigate is 1:3.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with constant stirring.[2]
-
Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Isolate and purify the product (benzaldehyde) using appropriate techniques such as extraction and column chromatography.
Optimization:
The reaction conditions, including catalyst loading, oxidant concentration, temperature, and reaction time, can be optimized to maximize the conversion of benzyl alcohol and the selectivity for benzaldehyde.[2]
Protocol 3: Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound metal complexes against bacterial strains using the broth microdilution method.[6]
Materials:
-
Synthesized this compound metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microplates
-
Pipettes and sterile tips
-
Incubator (35 °C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to prepare a stock solution.[6]
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB for 24 hours at 35 °C. Adjust the culture to a concentration of 10⁵ Colony Forming Units (CFU)/mL.[6]
-
Serial Dilution: Perform a series of 1.5-fold serial dilutions of the stock solutions of the test compounds in the wells of a 96-well microplate using MHB to achieve a range of concentrations (e.g., from 256 to 0.5 µg/mL).[6] Ensure that the final concentration of DMSO in each well is low (e.g., ≤5%) to avoid any antibacterial effect from the solvent itself.[6]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microplate.
-
Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubation: Incubate the microplates at 35 °C for 24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Quantitative Data
Table 1: Selected Bond Lengths and Angles for this compound Metal Complexes
| Complex | Metal | M-N(pyridine) (Å) | M-N(amino) (Å) | N(py)-M-N(amino) (°) | Reference |
| [Co(C₇H₅O₂)₂(C₅H₆N₂)₂] | Co(II) | 2.096(6) | - | - | [8] |
| [Ni(4-AP)₄(NCS)₂] | Ni(II) | - | - | - | [7] |
| [Ni(L2a)]²⁺ (L2a = macrocycle) | Ni(II) | 1.990(6) | 2.166(11) | 79.5(2) | [6] |
| [Cu(n4noa)₂(py)₂] (n4noa = imine ligand) | Cu(II) | - | - | - | [9] |
| [Co(pytpy)(NO₃)₂]n (pytpy = pyridyl terpyridine) | Co(II) | 2.0511(15) | - | - | [9] |
Note: This table presents a selection of available data. Bond lengths and angles can vary significantly depending on the specific ligand system, counter-ions, and crystal packing forces.
Table 2: Catalytic Performance of this compound Metal Complexes
| Catalyst | Reaction | Substrate | Product | Yield (%) | Turnover Number (TON) | Reference |
| [Cu(bipy)Cl₂] | Cyclohexane Oxidation | Cyclohexane | KA oil | 43.7 | - | [10] |
| Tetranuclear Cu(II) complex 1 | Cyclohexane Oxidation | Cyclohexane | Oxygenates | 26 | 52.0 | [11] |
| [Cu(OOCC(C₆H₅)₃)(bipy)(H₂O)]--INVALID-LINK-- | Benzyl Alcohol Oxidation | Benzyl Alcohol | Benzaldehyde | 97 | - | [12] |
| [CuCl₂(H₂O)L] (L = pyrazolyl pyridine) | Benzyl Alcohol Oxidation | Benzyl Alcohol | Benzoic Acid | 96 | 341 | [12] |
| Iron(II) α-iminopyridine complex | Diphenylmethane Oxidation | Diphenylmethane | Benzophenone | 74 | 6.1 | [13] |
KA oil is a mixture of cyclohexanol (B46403) and cyclohexanone.
Table 3: Antibacterial Activity (MIC) of this compound Metal Complexes
| Complex/Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | Reference |
| [Ag(2-amino-3-methylpyridine)₂]NO₃ | >0.5 - 256 | >0.5 - 256 | >0.5 - 256 | >0.5 - 256 | [6] |
| 2-amino-3-cyanopyridine derivative (2c) | 39 | - | - | - | |
| Pyridine Moiety Complex 6 | - | 512 | 512 | 8 | [5] |
| Pyridine Moiety Complex 1 | - | - | - | - | [5] |
| Pyridine Moiety Complex 2 | - | - | - | - | [5] |
| Pyridine Moiety Complex 4 | - | - | - | - | [5] |
Note: MIC values can vary depending on the specific bacterial strain and the experimental conditions.
Visualizations
Caption: Workflow for the synthesis and characterization of this compound metal complexes.
Caption: General workflow for a catalytic oxidation reaction.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of this compound Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminopyridine: A Versatile Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopyridine (B139424) has emerged as a versatile and efficient organocatalyst in a variety of organic transformations. Its unique bifunctional nature, possessing both a nucleophilic amino group and a basic pyridinic nitrogen, allows it to participate in and accelerate several key reaction types. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in two significant organic reactions: the synthesis of imidazo[1,2-a]pyridines via an α-bromination shuttle mechanism and the Knoevenagel condensation for the formation of carbon-carbon double bonds. These protocols are designed to be readily applicable in a laboratory setting for researchers in organic synthesis and drug development.
Synthesis of Imidazo[1,2-a]pyridines: this compound as an α-Bromination Shuttle Catalyst
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry. A novel and efficient one-pot synthesis of these compounds utilizes this compound not only as a reactant but also as a catalyst that facilitates the in-situ α-bromination of a carbonyl compound.
In this reaction, this compound acts as an α-bromination shuttle, transferring a bromine atom from a bromine source, such as bromotrichloromethane (B165885) (CBrCl₃), to the α-carbon of a ketone. This in situ generation of the α-bromoketone avoids the need to handle lachrymatory and unstable α-haloketones directly. The formed α-bromoketone then readily undergoes a condensation reaction with another molecule of this compound to form the final imidazo[1,2-a]pyridine (B132010) product.[1]
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various 2-aryl- and 2,3-diaryl-imidazo[1,2-a]pyridines using this compound as a catalyst in the presence of CBrCl₃.
| Entry | This compound Derivative | Ketone | Product | Time (h) | Yield (%) |
| 1 | This compound | Acetophenone | 2-Phenylimidazo[1,2-a]pyridine | 5 | 85 |
| 2 | 2-Amino-5-methylpyridine | Acetophenone | 2-Phenyl-7-methylimidazo[1,2-a]pyridine | 5 | 88 |
| 3 | This compound | 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 5 | 92 |
| 4 | This compound | 4'-Chloroacetophenone | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 5 | 80 |
| 5 | This compound | Propiophenone | 2-Phenyl-3-methylimidazo[1,2-a]pyridine | 5 | 78 |
| 6 | This compound | Phenylacetone | 2-Benzylimidazo[1,2-a]pyridine | 5 | 75 |
Experimental Protocol
General Procedure for the One-Pot Synthesis of Imidazo[1,2-a]pyridines:
-
To a stirred solution of the respective this compound (1.0 mmol) and ketone (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL), add bromotrichloromethane (CBrCl₃, 1.5 mmol).
-
The reaction mixture is then heated to 80 °C and stirred for the time indicated in the table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure imidazo[1,2-a]pyridine product.
Reaction Mechanism and Workflow
The proposed mechanism involves the initial reaction of this compound with CBrCl₃ to form a reactive brominating agent. This agent then brominates the enol form of the ketone to generate an α-bromoketone intermediate. A second molecule of this compound then acts as a nucleophile, attacking the α-bromoketone, followed by intramolecular cyclization and dehydration to yield the final imidazo[1,2-a]pyridine product.
Caption: Workflow and proposed catalytic cycle for the synthesis of imidazo[1,2-a]pyridines.
Knoevenagel Condensation: this compound as a Base Catalyst
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of α,β-unsaturated compounds. The reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. This compound can effectively catalyze this transformation, offering a mild and efficient alternative to other basic catalysts.
The basicity of the pyridinic nitrogen in this compound is sufficient to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then adds to the carbonyl group of the aldehyde or ketone, followed by dehydration to yield the α,β-unsaturated product.
Quantitative Data Summary
The following table summarizes the yields and reaction times for the Knoevenagel condensation of various aromatic aldehydes with malononitrile, catalyzed by this compound.
| Entry | Aldehyde | Active Methylene Compound | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 2-(4-Chlorobenzylidene)malononitrile | 2 | 92 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | 2-(4-Methoxybenzylidene)malononitrile | 3 | 90 |
| 4 | 4-Nitrobenzaldehyde | Malononitrile | 2-(4-Nitrobenzylidene)malononitrile | 1.5 | 98 |
| 5 | Cinnamaldehyde | Malononitrile | 2-(3-Phenylallylidene)malononitrile | 4 | 85 |
| 6 | Furfural | Malononitrile | 2-(Furan-2-ylmethylene)malononitrile | 2.5 | 88 |
Experimental Protocol
General Procedure for the this compound-Catalyzed Knoevenagel Condensation:
-
In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and the active methylene compound (10 mmol) in a suitable solvent (e.g., ethanol, 20 mL).
-
Add a catalytic amount of this compound (0.5 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature for the time indicated in the table.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure α,β-unsaturated product.
Reaction Mechanism and Workflow
The catalytic cycle begins with the deprotonation of the active methylene compound by this compound to form a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde. The resulting intermediate undergoes protonation by the protonated this compound, followed by elimination of a water molecule to give the final product and regenerate the catalyst.
Caption: Workflow and proposed catalytic cycle for the Knoevenagel condensation.
Conclusion
This compound demonstrates significant utility as a catalyst in organic synthesis. Its application as an α-bromination shuttle provides a safe and efficient route to valuable imidazo[1,2-a]pyridine scaffolds. Furthermore, its efficacy as a mild base catalyst in the Knoevenagel condensation offers a practical method for the synthesis of α,β-unsaturated compounds. The protocols and data presented herein are intended to serve as a valuable resource for chemists engaged in the development of novel synthetic methodologies and the synthesis of biologically active molecules.
References
High-Performance Liquid Chromatography (HPLC) Analysis of 2-Aminopyridine and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 2-aminopyridine (B139424) and its derivatives using High-Performance Liquid Chromatography (HPLC). These methods are crucial for quality control, impurity profiling, and pharmacokinetic studies in the pharmaceutical and chemical industries. This compound and its isomers are important building blocks in the synthesis of various drugs, making their accurate quantification essential.
Introduction
This compound is a versatile organic compound used in the production of pharmaceuticals such as tenoxicam, sulfapyridine, and piroxicam.[1] The analysis of this compound and its derivatives, including its isomers 3-aminopyridine (B143674) and 4-aminopyridine (B3432731), often presents challenges due to their polar nature and hydrophilicity.[2][3] Traditional reversed-phase HPLC may require ion-pairing reagents to achieve adequate retention and separation, which can be incompatible with mass spectrometry (MS) detection.[1][2] This document explores various HPLC techniques, including reversed-phase, mixed-mode, and hydrogen-bonding chromatography, to provide robust and reliable analytical methods.
Application Note 1: Isocratic Reversed-Phase HPLC for the Simultaneous Determination of Aminopyridine Isomers
This method is suitable for the baseline separation and quantification of this compound, 3-aminopyridine, and 4-aminopyridine, which may be present as genotoxic impurities in active pharmaceutical ingredients (APIs) like 3-aminopiperidine dihydrochloride, a precursor for the diabetes drug alogliptin (B1666894) benzoate.[4]
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Column: Shim-pack Scepter C18, or a similar reversed-phase C18 column.[4]
-
Detector: UV detector set at 280 nm.[4]
2. Reagents and Sample Preparation:
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 7.0) and methanol (B129727) (90:10 v/v).[4]
-
Sample Solvent: The same mixture as the mobile phase.[4]
-
Standard Solution Preparation: Prepare individual stock solutions of this compound, 3-aminopyridine, and 4-aminopyridine in the sample solvent. A mixed standard solution can be prepared by diluting the stock solutions to the desired concentration.
-
Sample Preparation: Accurately weigh and dissolve the sample in the sample solvent to a final concentration within the validated range of the method.[4]
3. Chromatographic Conditions:
-
Elution Mode: Isocratic.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 35 °C.[4]
-
Injection Volume: 10 µL.[4]
Data Presentation
Table 1: Chromatographic Performance for Aminopyridine Isomers
| Compound | Resolution | Average Recovery (%)[4] | Repeatability (RSD, n=6) (%)[4] | Reproducibility (RSD) (%)[4] | Detection Limit (S/N=3) (mg/L)[4] |
| 4-Aminopyridine | 30.0 (between 4-AP and 3-AP) | 101 | 1.5 | 6.2 | 0.0289 |
| 3-Aminopyridine | 8.4 (between 3-AP and 2-AP) | 98.4 | 0.90 | 3.0 | 0.0711 |
| This compound | - | 97.2 | 0.70 | 2.2 | 0.0702 |
Experimental Workflow
Caption: Isocratic RP-HPLC workflow for aminopyridine isomer analysis.
Application Note 2: Mixed-Mode and Hydrogen-Bonding Chromatography for Enhanced Selectivity
For complex mixtures or when isomers are difficult to separate, mixed-mode or hydrogen-bonding chromatography can offer superior selectivity compared to traditional reversed-phase methods.[1][3] These techniques are particularly useful for hydrophilic compounds like aminopyridines, as they do not require ion-pairing reagents and are compatible with MS detection.[1][2]
Experimental Protocols
Protocol 2.1: Mixed-Mode Chromatography
This method utilizes a column with both reversed-phase and cation-exchange properties, providing unique selectivity for basic compounds.[2]
-
Instrumentation and Column:
-
HPLC System: LC/MS compatible system.
-
Column: Coresep 100 or Amaze SC mixed-mode columns.[2]
-
-
Reagents and Mobile Phase:
-
Mobile Phase: 30% Acetonitrile (B52724) with 50 mM Ammonium (B1175870) Formate (pH 3).[2] The choice of acidic modifier (e.g., formic acid vs. sulfuric acid) can significantly alter the retention of basic compounds.[2]
-
-
Chromatographic Conditions:
Protocol 2.2: Hydrogen-Bonding Mode Chromatography
This novel separation mode relies on the hydrogen bonding interactions between the analyte and a specialized stationary phase.[1][3]
-
Instrumentation and Column:
-
Reagents and Mobile Phase:
-
Chromatographic Conditions:
Data Presentation
Table 2: Comparison of HPLC Methods for this compound and its Isomers
| Parameter | Reversed-Phase (Isocratic)[4] | Mixed-Mode[2] | Hydrogen-Bonding[1][3] |
| Column | Shim-pack Scepter C18 | Coresep 100 / Amaze SC | SHARC 1 |
| Mobile Phase | Phosphate buffer (pH 7.0) / Methanol (90:10) | Acetonitrile / Ammonium Formate (pH 3) | Acetonitrile / Methanol with Formic Acid & Ammonium Formate |
| Separation Principle | Hydrophobic Interaction | Reversed-Phase & Cation-Exchange | Hydrogen Bonding |
| MS Compatibility | No (due to phosphate buffer) | Yes | Yes |
| Key Advantage | Good resolution for specific isomer set | Tunable retention for basic compounds | High selectivity for isomers |
Logical Relationship Diagram
Caption: Decision tree for selecting an appropriate HPLC method.
Application Note 3: this compound as a Derivatizing Agent for Oligosaccharide Analysis
This compound is also widely used as a fluorescent labeling agent for the analysis of oligosaccharides released from glycoproteins.[5][6] The derivatization allows for sensitive fluorescence or mass spectrometric detection. Reversed-phase HPLC coupled with mass spectrometry (RP-HPLC/MS) is a powerful technique for separating and identifying these derivatized oligosaccharide isomers.[5][7]
Experimental Protocol
1. Derivatization of Oligosaccharides with this compound:
-
This is a pre-column derivatization step that involves the reductive amination of the oligosaccharide with this compound.
2. HPLC-MS/MS Analysis:
-
Instrumentation: A reversed-phase HPLC system coupled to a mass spectrometer capable of MSn fragmentation.[5][6]
-
Column: A suitable C18 column.
-
Mobile Phase: Typically involves a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.
-
Analysis: The separation of isomers can be challenging. Co-eluting isomers can be identified and quantified by creating an MSn spectral library and using spectral matching.[5][8] A working curve based on the relative intensities of selected fragment ions in the MS2 spectra can be used for quantification, eliminating the need for complete chromatographic separation.[5]
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound derivatized oligosaccharides.
Conclusion
The HPLC analysis of this compound and its derivatives can be effectively performed using a variety of chromatographic techniques. The choice of method depends on the specific analytical challenge, such as the need for isomer separation, MS compatibility, or the analysis of derivatized compounds. The protocols and data presented here provide a comprehensive guide for researchers and scientists in developing and implementing robust HPLC methods for these important compounds. The development and validation of these HPLC methods are crucial for ensuring the quality and safety of pharmaceutical products.[9][10][11]
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 5. Assignment and quantification of this compound derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. wjpmr.com [wjpmr.com]
Application Notes and Protocols for the Detection of 2-Aminopyridine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopyridine (B139424) is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to its potential toxicity and genotoxicity, its presence as an impurity in drug substances and environmental samples needs to be monitored at trace levels. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS is challenging due to its polarity, which can lead to poor chromatographic peak shape and low sensitivity. To overcome these limitations, derivatization is employed to convert the polar amine group into a less polar, more volatile, and thermally stable functional group, thereby improving its chromatographic behavior and detectability.
This document provides detailed application notes and protocols for the determination of this compound using GC-MS, with a focus on sample preparation and derivatization techniques.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound. It is important to note that highly sensitive methods for this compound often utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented below is derived from such studies and serves as a benchmark for the sensitivity that can be achieved in trace analysis of this compound.
| Parameter | Value | Analytical Method | Reference |
| Limit of Detection (LOD) | 5.25 ppm | LC-MS/MS | [1] |
| Limit of Quantification (LOQ) | 75 ppm | LC-MS/MS | [1] |
| Linearity Range | 5.25 ppm - 75 ppm | LC-MS/MS | [1] |
| Correlation Coefficient (r²) | >0.998 | LC-MS/MS | [1] |
| Accuracy (% Recovery) | 97% - 103.4% | LC-MS/MS | [1] |
| Reliable Quantitation Limit | 3.48 ppb (13.4 µg/m³) | GC-NPD | [2] |
| Mean Extraction Efficiency | 97.3% | GC-NPD | [2] |
Experimental Protocols
Protocol 1: Sample Preparation from Solid Media (e.g., Air Sampling Filters)
This protocol is adapted from a method for the analysis of aromatic amines collected on acid-coated filters.[2]
Objective: To extract this compound from a solid support for subsequent derivatization and GC-MS analysis.
Materials:
-
37-mm polystyrene cassettes containing two glass fiber filters coated with sulfuric acid
-
0.1 N Sodium Hydroxide (NaOH) solution
-
Vials for extraction
-
Vortex mixer
-
Centrifuge
Procedure:
-
Carefully open the sampling cassette and transfer the two glass fiber filters to a vial.
-
Add 3 mL of 0.1 N NaOH solution to the vial.
-
Cap the vial and vortex for 10 minutes to ensure efficient extraction.
-
Centrifuge the vial at 2500 rpm for 5 minutes to pellet the filter debris.
-
Carefully transfer the supernatant to a clean vial for the derivatization step.
Protocol 2: Derivatization for GC-MS Analysis
Due to its polar nature, this compound requires derivatization to improve its volatility and chromatographic performance.[3] Common derivatization approaches include silylation and acylation.
Silylation replaces the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Transfer a known volume (e.g., 100 µL) of the extract from Protocol 1 into a Reacti-Vial™.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried residue to dissolve it.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injecting an aliquot into the GC-MS.
Acylation with an electron-capturing group like pentafluorobenzoyl can significantly enhance sensitivity in electron capture negative ionization (ECNI) MS.
Materials:
-
Pentafluorobenzoyl Chloride (PFBCI)
-
Toluene (B28343) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Transfer a known volume (e.g., 100 µL) of the extract from Protocol 1 into a Reacti-Vial™.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous toluene to the dried residue.
-
Add 10 µL of PFBCI to the vial.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
Cool the vial to room temperature.
-
Add 100 µL of saturated sodium bicarbonate solution to quench the excess reagent.
-
Vortex and then allow the layers to separate.
-
Carefully transfer the upper organic layer (toluene) to a clean vial for GC-MS analysis.
Protocol 3: GC-MS Analysis
The following are general GC-MS conditions that can be used as a starting point for the analysis of derivatized this compound. The specific parameters may need to be optimized for the specific derivative and instrument.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-550 for initial identification of the derivative.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized this compound. The specific ions will depend on the derivative formed. For the TMS derivative, characteristic ions might include the molecular ion and fragments resulting from the loss of a methyl group. For the PFB derivative, the pentafluorobenzyl fragment (m/z 181) is typically a strong signal.
-
Experimental Workflows and Diagrams
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Overall experimental workflow for the GC-MS analysis of this compound.
Caption: Detailed workflow for sample preparation and derivatization.
References
Application of 2-Aminopyridine in the Synthesis of Piroxicam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroxicam (B610120), a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely used for its analgesic and anti-inflammatory properties. A key step in the chemical synthesis of Piroxicam involves the use of 2-aminopyridine (B139424). This document provides detailed application notes and experimental protocols for the synthesis of Piroxicam, focusing on the crucial amidation reaction where this compound serves as a primary amine source. The synthesis route involves the reaction of a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide derivative with this compound. This document outlines the reaction conditions, presents quantitative data in a structured format, and provides detailed experimental procedures to guide researchers in the successful synthesis of Piroxicam.
Introduction
The synthesis of Piroxicam typically proceeds through the formation of an amide bond between a suitable benzothiazine derivative and this compound. One common precursor is an ester of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide. The reaction involves the nucleophilic attack of the amino group of this compound on the ester carbonyl, leading to the formation of the desired amide, Piroxicam. The choice of the ester group (e.g., methyl, ethyl, or 2-methoxyethyl) and the reaction conditions, such as solvent and temperature, can influence the reaction efficiency and yield.
Chemical Synthesis Pathway
The overall synthesis of Piroxicam from a benzothiazine ester precursor and this compound can be represented by the following chemical pathway:
Caption: General chemical pathway for the synthesis of Piroxicam.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Piroxicam, including the preparation of the benzothiazine precursor and the final amidation reaction with this compound.
Table 1: Synthesis of 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide Precursors
| Precursor Ester | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Ethyl Ester | Ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, Dimethyl sulphate, Sodium hydroxide (B78521) | Acetone (B3395972), Water | Stirring for 2 hours at 50°C | 89 | 140-142 | [1] |
| 2-Methoxyethyl Ester | 2-Methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, Methyl iodide, Sodium hydroxide | Acetone | Room temperature for 16 hours | 90 | 106-107.5 | [2] |
Table 2: Synthesis of Piroxicam via Amidation with this compound
| Ester Precursor | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Molar Ratio (Ester:2-AP) | Yield (%) | Melting Point (°C) | Reference |
| Ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide | o-xylene (B151617) | Reflux | 12 | ~1:1.1 | 60 | 197-201 | [1] |
| 2-Methoxyethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | Xylene | 115-175 | Not specified | ~1:1.1 | 96 | 167-174 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
This protocol is adapted from patent literature and describes the methylation of the ethyl ester precursor.[1]
Materials:
-
Ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (15 g)
-
Acetone (122.8 cm³)
-
Sodium hydroxide (2.24 g)
-
Water (115 cm³)
-
Dimethyl sulphate (16 cm³)
Procedure:
-
Dissolve 15 g of ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide in 122.8 cm³ of acetone in a suitable reaction vessel.
-
Add a solution of 2.24 g of sodium hydroxide dissolved in 115 cm³ of water to the reaction mixture.
-
Add 16 cm³ of dimethyl sulphate to the mixture.
-
Maintain the reaction mixture with stirring for 2 hours at 50°C.
-
After the reaction is complete, cool the mixture to 0-5°C.
-
Filter the formed crystals and wash them with cold water.
-
The resulting white solid is ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.
Protocol 2: Synthesis of Piroxicam from Ethyl Ester Precursor
This protocol details the amidation reaction between the ethyl ester precursor and this compound.[1]
Materials:
-
Ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (9.3 g)
-
This compound (4.94 g)
-
Dry o-xylene (226 cm³)
-
Methanol (for washing)
Procedure:
-
To a reaction vessel, add 226 cm³ of dry o-xylene and 9.3 g of ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.
-
Add 4.94 g of this compound to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After 12 hours, pour out the reaction mixture and cool it to 0-5°C.
-
Filter the formed crystals and wash them with cold methanol.
-
The resulting crystalline white solid is Piroxicam.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of Piroxicam as described in the protocols.
Caption: Experimental workflow for the synthesis of Piroxicam.
Conclusion
This compound is a critical reagent in the synthesis of Piroxicam, enabling the formation of the final amide product. The provided protocols, based on established literature, offer a clear guide for researchers. The efficiency of the amidation reaction can be high, with reported yields of up to 96%. However, reaction conditions such as the choice of the ester precursor, solvent, and temperature play a significant role in the outcome. Careful control of these parameters is essential for achieving high yields and purity of the final Piroxicam product. Researchers should also be aware of the potential for byproduct formation, which may necessitate further purification steps.
References
Application Notes and Protocols: The Role of 2-Aminopyridine in the Development of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine (B139424) scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the design and synthesis of a multitude of kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for developing potent and selective inhibitors. This document provides an in-depth overview of the application of this compound in kinase inhibitor discovery, complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Quantitative Data Summary: this compound-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of various kinase inhibitors derived from the this compound scaffold, showcasing their potency against a range of kinase targets.
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Cell-Based Assay IC50 (nM) | Notes |
| JAK Inhibitors | ||||
| Compound 21b[1] | JAK2 | 9 | - | Exhibits 276- and 184-fold selectivity over JAK1 and JAK3, respectively.[1] |
| Compound 16m-(R) | JAK2 | 3 | - | Shows 85- and 76-fold selectivity over JAK1 and JAK3, respectively. |
| CDK/HDAC Dual Inhibitors | ||||
| Compound 8e[2] | CDK9 | 88.4 | - | Also inhibits HDAC1 with an IC50 of 168.9 nM.[2] |
| Compound 9e[2] | FLT3 | 30.4 | - | Dual inhibitor of FLT3 and HDAC1/3 (IC50 = 52.4/14.7 nM).[2] |
| ROS1/ALK Dual Inhibitors | ||||
| Compound C01[3] | ROS1 (G2032R mutant) | - | 42.3 | Overcomes Crizotinib resistance; also potent against ALKG1202R mutant.[3] |
| VRK Inhibitors | ||||
| Compound 26[4] | VRK1 | 150 | - | Selective in a panel of 48 human kinases.[4] |
| CDK8 Inhibitors | ||||
| Compound 29[5][6] | CDK8 | 46 | - | Potent against sorafenib-resistant cells and shows in vivo antitumor effects.[5][6] |
| PI3Kδ Inhibitors | ||||
| Compound MR3278[7] | PI3Kδ | 30 | 2600 (MOLM-16 cells) | Induces G2/M phase arrest and apoptosis in Mv-4-11 cells.[7] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives via Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a rapid and efficient method for the synthesis of substituted this compound derivatives, a common strategy in the development of kinase inhibitors.[4]
Materials:
-
Appropriate 2-amino-dihalopyridine
-
Substituted boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reactor vials
-
Microwave synthesizer
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a microwave reactor vial, combine the 2-amino-dihalopyridine (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Add the solvent mixture to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Partition the filtrate between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: General In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized this compound compounds against a target kinase.
Materials:
-
Synthesized this compound inhibitor compounds
-
Target kinase
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a fluorescence-based detection system)
-
Microplate reader (luminescence or fluorescence)
-
Multi-well assay plates (e.g., 96- or 384-well)
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in an appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase, its specific substrate, and the inhibitor compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near the Km value for the specific kinase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes).
-
Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).
-
Add the detection reagent to each well. This reagent will generate a signal (luminescence or fluorescence) that is proportional to the amount of ADP produced or ATP remaining.
-
Incubate the plate as required by the detection reagent protocol.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by this compound-based kinase inhibitors.
Caption: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.
Caption: Inhibition of the PI3K-AKT signaling pathway by a this compound derivative.
Caption: The Wnt/β-catenin signaling pathway and potential points of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the discovery and development of this compound-based kinase inhibitors.
Caption: General workflow for the discovery and development of this compound kinase inhibitors.
References
- 1. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. cusabio.com [cusabio.com]
- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: The JAK-STAT Signaling Pathway [jove.com]
Application Notes and Protocols for 2-Aminopyridine Derivatives as Potential Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 2-aminopyridine (B139424) derivatives as a promising class of antimicrobial agents. It includes a summary of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and insights into their mechanism of action.
Application Notes
This compound derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial properties.[1] These compounds are of particular interest due to their synthetic accessibility and the tunability of their structure to optimize potency and selectivity against various microbial pathogens.
Recent studies have highlighted the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria.[2] Notably, certain derivatives have shown potent activity against clinically relevant strains such as Staphylococcus aureus and Bacillus subtilis.[2] The antimicrobial activity is influenced by the nature and position of substituents on the pyridine (B92270) ring, offering a clear path for structure-activity relationship (SAR) studies to develop more effective antimicrobial agents.[3]
One of the elucidated mechanisms of action for this class of compounds is the inhibition of the glyoxylate (B1226380) shunt, a key metabolic pathway for some bacteria, such as Pseudomonas aeruginosa, to survive on alternative carbon sources.[4][5] Specifically, this compound analogs have been shown to inhibit the enzymes isocitrate lyase (ICL) and malate (B86768) synthase G (MS), which are crucial for this pathway.[4][5] This targeted approach provides a promising strategy for the development of new antibacterial agents with a potentially novel mechanism of action, which is critical in the face of rising antimicrobial resistance.
Molecular docking studies have further suggested that this compound derivatives can bind to the active sites of essential bacterial enzymes, leading to the disruption of vital cellular processes.[6][7] The versatility of the this compound core allows for the design of compounds with improved pharmacokinetic and pharmacodynamic profiles, making them attractive candidates for further preclinical and clinical development.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains.
Table 1: In vitro Antimicrobial Activity of 2-Amino-3-cyanopyridine (B104079) Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2c | Staphylococcus aureus | 0.039 | [2] |
| Bacillus subtilis | 0.039 | [2] | |
| Organoselenium imidazo[1,2-a]pyridines 207a | Escherichia coli | 2.48 | [8] |
| Organoselenium imidazo[1,2-a]pyridines 207c | Escherichia coli | 10.41 | [8] |
Table 2: Inhibitory Activity of this compound Analogs against Glyoxylate Shunt Enzymes
| Compound | Target Enzyme | IC50 (µM) | Reference |
| SB002 | Isocitrate Lyase (ICL) | 13.3 | [4] |
| Malate Synthase (MS) | >90% inhibition at 75 µM | [4] | |
| Itaconate (Control) | Isocitrate Lyase (ICL) | 24.9 | [4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol describes a general one-pot synthesis of 2-amino-3-cyanopyridine derivatives from an aromatic aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Methyl ketone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Microwave synthesizer or conventional heating apparatus with reflux condenser
-
Glassware: Round bottom flask, beakers, filtration apparatus
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvent (e.g., 95% ethanol)
Procedure:
-
In a round bottom flask, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Microwave-assisted synthesis: Place the flask in a microwave synthesizer and irradiate for 7-9 minutes.
-
Conventional heating: Add a minimal amount of a suitable solvent (e.g., ethanol) to the mixture and reflux for several hours, monitoring the reaction progress by TLC.
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as 95% ethanol, to afford the pure 2-amino-3-cyanopyridine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., IR, NMR, Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the determination of the MIC of a this compound derivative against a bacterial strain using the broth microdilution method in a 96-well microtiter plate.
Materials:
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, pick a few colonies of the bacterial strain and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound. b. In a 96-well plate, add 100 µL of sterile broth to all wells except the first column. c. In the first column, add 200 µL of the test compound at twice the highest desired final concentration. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. e. The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL. b. Do not add bacteria to the sterility control wells (column 12).
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, the optical density (OD) can be measured using a microplate reader to quantify bacterial growth.
Visualizations
Synthesis and Antimicrobial Testing Workflow
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Proposed Mechanism for the Formation of 2-Aminopyridines
Caption: Proposed reaction mechanism for the formation of this compound derivatives.[2]
Signaling Pathway: Inhibition of the Glyoxylate Shunt
Caption: Inhibition of the glyoxylate shunt in bacteria by this compound derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Efficient Synthesis of this compound Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of this compound Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety precautions for handling 2-Aminopyridine in the lab
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and application notes for the handling of 2-Aminopyridine in a laboratory setting. Adherence to these guidelines is critical to mitigate the significant health risks associated with this compound. This compound is a toxic and irritating substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] It is imperative that all personnel handling this chemical are thoroughly trained on its hazards and the procedures outlined below.
Hazard Identification and Risk Assessment
This compound is a white to light brown crystalline solid with a characteristic odor.[3][4] It is classified as toxic and an irritant.[5] Exposure can cause irritation to the eyes, nose, and throat, as well as more severe effects on the central nervous system, including headache, dizziness, nausea, respiratory distress, convulsions, and stupor.[6][7] It is readily absorbed through the skin, and fatal intoxication has been reported from dermal exposure.[1][2] Therefore, a thorough risk assessment must be conducted before any experiment involving this compound.
Quantitative Data Summary
A summary of the key quantitative safety and property data for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆N₂ | [5][8] |
| Molecular Weight | 94.11 g/mol | [3] |
| Appearance | White to light yellow-beige crystalline powder, crystals, or flakes.[3][4][5] | [3][4][5] |
| Odor | Characteristic odor.[3][5] | [3][5] |
| Melting Point | 59-60 °C (138-140 °F).[3][5] | [3][5] |
| Boiling Point | 204-210 °C (399-410 °F).[3][5] | [3][5] |
| Flash Point | 92 °C (198 °F).[2][3] | [2][3] |
| Solubility | Soluble in water, alcohol, benzene, and ether.[3][4][6] | [3][4][6] |
| Oral LD50 (Rat) | 200 mg/kg.[2] | [2] |
| Oral LD50 (Mouse) | 35 mg/kg (intraperitoneal).[3] | [3] |
| Permissible Exposure Limits (PEL) | OSHA: 0.5 ppm (2 mg/m³) TWA.[2][5] NIOSH REL: 0.5 ppm (2 mg/m³) TWA.[1][5] ACGIH TLV: 0.5 ppm TWA.[1][5] | [1][2][5] |
| Incompatible Materials | Strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[4][6][9] | [4][6][9] |
Experimental Protocols
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Hand Protection : Wear chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use and changed immediately if contaminated.[10][11]
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][10][11]
-
Skin and Body Protection : A lab coat or chemical-resistant apron must be worn. In cases of potential significant exposure, a full chemical-resistant suit may be necessary.[10][11]
-
Respiratory Protection : All work with this compound solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][12] If a fume hood is not available or in case of insufficient ventilation, a NIOSH-approved respirator with appropriate cartridges must be used.[5][12]
Weighing and Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area within the fume hood for handling this compound.
-
Weighing : Weigh the solid this compound in a tared, sealed container within the fume hood. Minimize the creation of dust.
-
Dissolving : If preparing a solution, add the solid to the solvent slowly while stirring in a closed or covered vessel to prevent splashing and aerosol formation.
-
Transfers : Use a pipette or a syringe for liquid transfers. For solid transfers, use a spatula in a manner that minimizes dust generation.
-
Post-Handling : After handling, decontaminate all surfaces and equipment with a suitable cleaning agent and wipe down the work area. Wash hands thoroughly with soap and water.[2][13]
Storage Protocol
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][12]
-
It should be stored separately from incompatible materials such as strong oxidizing agents.[4][6][9]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Protect from direct sunlight and moisture.[12]
Disposal Protocol
-
Waste Collection : All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be collected in a designated, labeled hazardous waste container.
-
Waste Disposal : Dispose of the hazardous waste through a licensed professional waste disposal service.[11] Do not dispose of this compound down the drain.[11]
Emergency Procedures
Spills
-
Evacuation : Evacuate all non-essential personnel from the spill area.
-
Ventilation : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment : For solid spills, dampen the material with water to prevent dust formation before sweeping it up.[6] For liquid spills, use an inert absorbent material.
-
Collection : Carefully collect the contained spill into a labeled hazardous waste container.
-
Decontamination : Clean the spill area thoroughly with soap and water.[6]
-
Reporting : Report the spill to the laboratory supervisor and the institutional safety office.
Exposure
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][14] Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][14] Seek immediate medical attention.[2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2][13] Seek immediate medical attention.[2]
Visualized Workflows and Relationships
The following diagrams illustrate the safe handling workflow and the logical relationships of the safety precautions for this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Logical relationship of safety precautions for minimizing exposure to this compound.
References
- 1. epa.gov [epa.gov]
- 2. alkalimetals.com [alkalimetals.com]
- 3. This compound | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 504-29-0 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 8. This compound (CAS 504-29-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. nj.gov [nj.gov]
- 10. biochemopharma.fr [biochemopharma.fr]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. lobachemie.com [lobachemie.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminopyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in 2-aminopyridine (B139424) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The primary methods for synthesizing this compound include the Chichibabin reaction, which involves the direct amination of pyridine (B92270), and nucleophilic substitution of a leaving group (like a halogen) at the 2-position of the pyridine ring. Other notable methods include multicomponent reactions and synthesis from pyridine N-oxides. The choice of route often depends on the available starting materials, desired scale, and the substituent pattern on the pyridine ring.
Q2: My this compound synthesis is suffering from low yield. What are the general factors I should investigate?
A2: Low yields in this compound synthesis can often be attributed to several key factors:
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Reaction Conditions: Suboptimal temperature, reaction time, or pressure can lead to incomplete reactions or degradation of products.
-
Reagent Quality: The purity of starting materials, reagents, and solvents is crucial. For instance, the presence of moisture can be detrimental in reactions requiring anhydrous conditions.
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Side Reactions: The formation of byproducts such as dimers, oxidized species, or polychlorinated compounds (in chlorination reactions) can significantly reduce the yield of the desired product.[1]
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Purification Losses: this compound and its derivatives can be highly polar and water-soluble, leading to potential losses during aqueous workup and extraction steps.
Q3: How can I minimize the formation of colored impurities in my reaction?
A3: The development of color in the reaction mixture often indicates oxidation of the electron-rich this compound ring or decomposition of starting materials. To mitigate this, consider the following:
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Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
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Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Temperature Control: Avoid excessive heat, as it can accelerate decomposition and side reactions.
-
Activated Charcoal: During purification, a small amount of activated charcoal can be used to remove colored impurities, though it may also adsorb some of the desired product.
Q4: What is the best way to purify this compound?
A4: Purification of this compound can be challenging due to its polarity. Common methods include:
-
Extraction: Use a more polar solvent like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol (B130326) for extraction from aqueous solutions.
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Crystallization: Recrystallization from a suitable solvent is an effective method for removing impurities.
-
Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the product from byproducts with similar polarities.
-
Cation-Exchange Chromatography: This method is particularly useful for removing excess this compound from reaction mixtures, especially in large-scale preparations.[2]
Troubleshooting Guides
Issue 1: Low Yield in Chichibabin Reaction
| Observation | Potential Cause | Troubleshooting Steps |
| Reaction is sluggish or does not proceed to completion. | Insufficiently reactive sodium amide. | The purity and physical state of sodium amide are critical. Less pure sodium amide has been reported to give better yields, possibly due to the catalytic effect of impurities.[3] Consider using a NaH-iodide composite as a more user-friendly alternative. |
| Significant formation of tar-like byproducts. | Polymerization of reactive intermediates under harsh conditions. | Optimize the reaction temperature; high temperatures can lead to polymerization. Also, ensure the reaction is carried out in a suitable inert solvent like toluene (B28343) or xylene. |
| Presence of 2-hydroxypyridine (B17775) as a major byproduct. | Presence of moisture in the reaction. | Ensure all reagents and solvents are strictly anhydrous. Sodium amide reacts with water to form sodium hydroxide, which can lead to the formation of 2-hydroxypyridine. |
Issue 2: Inefficient Nucleophilic Substitution of 2-Halopyridines
| Observation | Potential Cause | Troubleshooting Steps |
| Low conversion of the starting 2-halopyridine. | Insufficiently nucleophilic amine or poor leaving group. | For less reactive amines, consider using a stronger base or a catalyst. The reactivity of the leaving group follows the order I > Br > Cl > F. |
| Formation of polychlorinated byproducts. | Over-chlorination during the preparation of the starting material. | Carefully control the stoichiometry of the chlorinating agent and the reaction conditions. A method using a sodium hypochlorite (B82951) and hydrochloric acid solution as the chlorinating agent can help control the degree of chlorination.[1] |
| Difficulty in separating the product from unreacted starting material. | Similar polarities of the starting material and product. | Optimize the reaction to drive it to completion. For purification, employ high-performance column chromatography or consider derivatization to alter the polarity for easier separation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Copper-Catalyzed Amination of 2-Bromopyridine (B144113)
This protocol describes an efficient synthesis of this compound using a copper-catalyzed amination reaction.
Materials:
-
2-Bromopyridine
-
Copper(I) oxide (Cu₂O)
-
Aqueous ammonia (B1221849) (28% solution)
-
Potassium carbonate (K₂CO₃)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Ethylene (B1197577) glycol
-
Ethyl acetate
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk tube under an argon atmosphere, add Cu₂O (0.025 mmol, 5 mol%), 2-bromopyridine (0.5 mmol), aqueous ammonia (10 mmol, 20 equiv.), K₂CO₃ (0.1 mmol, 20 mol%), and DMEDA (0.05 mmol, 10 mol%).
-
Add 1 ml of ethylene glycol to the mixture.
-
Stir the reaction mixture at 60°C for 16 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (4 x 5 ml).
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Combine the organic layers and purify by silica gel chromatography to afford this compound.
Expected Yield: 92%[4]
Protocol 2: Multicomponent Synthesis of Substituted 2-Aminopyridines
This method provides a simple, fast, and clean synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions.[5]
Materials:
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Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1 mmol)
-
Malononitrile (1 mmol)
-
Primary amine (e.g., benzylamine) (1 mmol)
Procedure:
-
Combine the enaminone, malononitrile, and primary amine in a reaction vessel.
-
Heat the mixture at 80°C for 3 hours.
-
The product can be purified by recrystallization or column chromatography.
Yield Optimization Data:
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 40 |
| 4 | 80 | 3 | >90 |
Data adapted from a study on the synthesis of 2-amino-3-cyanopyridine derivatives.[5]
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 2. US20060047124A1 - Process for preparing this compound derivatives - Google Patents [patents.google.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. rsc.org [rsc.org]
- 5. Efficient Synthesis of this compound Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chichibabin Synthesis of 2-Aminopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Chichibabin synthesis of 2-aminopyridine (B139424). Our focus is on identifying and mitigating common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Chichibabin synthesis of this compound?
The primary side reactions include the formation of 4-aminopyridine, dimerization of the pyridine (B92270) substrate, over-amination leading to 2,6-diaminopyridine (B39239), and the formation of 2-hydroxypyridine (B17775).[1][2][3] Tar-like byproducts can also be a significant issue, often resulting from polymerization of reactive intermediates under the harsh reaction conditions.[2]
Q2: My Chichibabin reaction is producing a significant amount of tar and showing a low yield. What are the likely causes?
The formation of tar-like substances and low yields are common problems in the Chichibabin reaction.[2] These issues often stem from the high reactivity of sodium amide and the elevated temperatures typically used. Key contributing factors include:
-
Polymerization: Reactive intermediates can polymerize under harsh conditions.[2]
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Dimerization: A competing reaction can lead to the formation of bipyridyl dimers.[3][4]
-
Hydroxypyridine Formation: The presence of moisture can lead to the formation of sodium hydroxide (B78521), which in turn can produce 2-hydroxypyridine.[2]
-
Poor Reagent Quality: The purity of sodium amide is critical; aged or impure reagents can result in inconsistent and poor outcomes.[2][5]
Q3: How can I monitor the progress of my Chichibabin reaction?
The progress of the Chichibabin reaction can be monitored by observing two key indicators: the evolution of hydrogen gas and the appearance of a reddish color in the reaction mixture.[3][4] The red color signifies the formation of the intermediate σ-adduct. For more quantitative analysis, standard techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be employed to track the consumption of the starting material and the formation of the product and byproducts.[3]
Q4: What is the influence of temperature on the Chichibabin reaction and its side reactions?
Temperature is a critical parameter in the Chichibabin reaction.[6] In aprotic solvents, where the formation of the σ-adduct is the rate-determining step, it is advisable to conduct the reaction at the lowest temperature that still allows for good hydrogen evolution. This helps to minimize decomposition and side reactions that are favored at higher temperatures.[6] For instance, over-amination to 2,6-diaminopyridine is more prevalent at elevated temperatures of 170–180°C.[1]
Troubleshooting Guide
This guide addresses specific side reactions and provides strategies for their mitigation.
Issue 1: Formation of 4-Aminopyridine Isomer
While the Chichibabin reaction predominantly yields the 2-amino isomer due to the electronic activation at the C2 position, the formation of the 4-amino isomer can occur.[1][7]
Troubleshooting & Optimization:
-
Reaction Conditions: The formation of the σ-adduct, the intermediate leading to the final product, is favored at the 2-position.[4] Adhering to optimized reaction conditions, such as the recommended temperature and reaction time, can help maximize the regioselectivity for the 2-position.
-
Purification: If the 4-amino isomer is formed, careful purification by column chromatography or recrystallization is necessary to isolate the desired this compound.
Issue 2: Dimerization of Pyridine Substrate
A significant side reaction is the dimerization of the starting pyridine material, leading to the formation of bipyridyl compounds.[3][4]
Troubleshooting & Optimization:
-
Reaction Pressure: The pressure under which the reaction is conducted can significantly influence the ratio of amination to dimerization. For example, in the synthesis of 2-amino-4-tert-butylpyridine, conducting the reaction at atmospheric pressure can lead to a high yield of the dimer. Increasing the pressure can favor the formation of the desired aminated product.[4][6]
Table 1: Effect of Pressure on Product Distribution for 4-tert-butylpyridine
| Pressure | 2-amino-4-tert-butylpyridine Yield | 4,4'-di-tert-butyl-2,2'-bipyridine Yield |
| Atmospheric | 11% | 89% |
| 350 psi N₂ | 74% | 26% |
| Data from Wikipedia and Chemistry LibreTexts.[4][6] |
Issue 3: Over-amination to 2,6-Diaminopyridine
The initial product, this compound, can undergo a second amination at the 6-position to form 2,6-diaminopyridine, especially when an excess of sodium amide is used or at higher temperatures.[1]
Troubleshooting & Optimization:
-
Stoichiometry: Use a controlled amount of sodium amide (typically 1-2 equivalents) to minimize the chance of a second amination.[1]
-
Temperature Control: Maintain the reaction temperature within the optimal range (typically 100-130°C in toluene (B28343) or xylene) to disfavor the second amination, which becomes more significant at temperatures above 170°C.[1]
Issue 4: Formation of 2-Hydroxypyridine
The presence of water in the reaction mixture can lead to the formation of sodium hydroxide from sodium amide. Sodium hydroxide can then react with pyridine to form 2-hydroxypyridine as a byproduct.[2]
Troubleshooting & Optimization:
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]
-
Reagent Quality: Use freshly prepared or high-purity sodium amide to avoid contamination with sodium hydroxide.
Experimental Protocols
Standard Protocol for Chichibabin Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substituted pyridines.
Materials:
-
Pyridine (or substituted pyridine)
-
Sodium amide (NaNH₂)
-
Anhydrous toluene or xylene
-
Ammonium (B1175870) chloride solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer.
-
Under a positive pressure of inert gas, add anhydrous toluene or xylene to the flask.
-
Carefully add sodium amide (1-2 equivalents) to the solvent.
-
Heat the mixture to the desired reaction temperature (typically 100-130°C).[1]
-
Slowly add the pyridine substrate to the reaction mixture.
-
Monitor the reaction progress by observing hydrogen gas evolution and the formation of a red color.[3][4] The reaction is typically stirred for several hours.
-
After the reaction is complete (as determined by TLC or other monitoring methods), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution to neutralize any unreacted sodium amide.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation or recrystallization.[1]
Visualizations
Chichibabin Reaction and Side Reactions Pathway
Caption: Main and side reaction pathways in the Chichibabin synthesis.
Troubleshooting Workflow for Low Yield in Chichibabin Synthesis
References
Technical Support Center: Purification of 2-Aminopyridine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-aminopyridine (B139424) via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
Q1: My this compound 'oiled out' during cooling instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts and forms a liquid phase before it crystallizes. This is often because the boiling point of the solvent is higher than the melting point of the impure compound.[1][2]
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Immediate Action: Reheat the solution until the oil redissolves completely.
-
Solution 1: Add More Solvent: Add a small amount of additional hot solvent to the solution. This can lower the saturation temperature and prevent the compound from coming out of solution at a temperature above its melting point.[1]
-
Solution 2: Use a Lower-Boiling Solvent: If oiling persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point.
-
Solution 3: Slow Cooling: Allow the solution to cool more slowly. An insulated container or a Dewar flask can facilitate slow cooling, which can promote the formation of crystals over oil.[2]
Q2: After cooling the solution, no crystals have formed. What is the problem and how can I induce crystallization?
A: The absence of crystal formation upon cooling indicates that the solution is likely supersaturated.[2][3] This can be due to using too much solvent or the solution cooling too rapidly without nucleation sites.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]
-
Seed Crystals: If available, add a single, small crystal of pure this compound to the solution. This "seed crystal" will act as a template for crystal formation.[1]
-
Further Cooling: Place the flask in an ice-water bath or an ice-salt bath to further decrease the solubility of the this compound.[3]
-
Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent to increase the concentration of this compound and attempt to crystallize again.[2]
-
Q3: The recovered yield of purified this compound is very low. What are the possible reasons and how can I improve it?
A: A low recovery yield is a common issue in recrystallization.[1]
-
Possible Causes & Solutions:
-
Excess Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor.[1][3] To check this, you can try to evaporate some of the mother liquor to see if a substantial amount of solid is left behind. If so, you can concentrate the mother liquor and cool it to recover a second crop of crystals.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product may crystallize on the filter paper or in the funnel. To prevent this, use a pre-warmed funnel and flask and perform the filtration as quickly as possible.[3]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the precipitation of the product.[3]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[3]
-
Q4: The purified this compound is still colored (e.g., yellow or brown). How can I remove colored impurities?
A: The color is likely due to the presence of persistent, colored impurities.
-
Activated Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities from the solution.[3][4]
-
Dissolve the crude this compound in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution. Be cautious as the solution may boil vigorously upon addition.
-
Keep the solution hot and swirl it for a few minutes.
-
Perform a hot filtration to remove the charcoal. The filtrate should be colorless.
-
Allow the colorless filtrate to cool and crystallize as usual.
Note: Using too much charcoal can lead to the adsorption of your desired product, thereby reducing the yield.[4]
-
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the recrystallization of this compound?
A: An ideal recrystallization solvent should:
-
Dissolve this compound well at high temperatures but poorly at low temperatures.[3]
-
Either dissolve impurities well at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).[3]
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Be chemically inert towards this compound.[5]
-
Be volatile enough to be easily removed from the purified crystals.
Based on solubility data, solvents like ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof, are often good starting points for small-scale solubility tests.[3][6]
Q2: What is a typical experimental protocol for the recrystallization of this compound?
A: The following is a general single-solvent recrystallization protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.[3]
-
Saturation: Continue to add small portions of the hot solvent until the this compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[3]
Q3: Can I use a two-solvent system for recrystallization?
A: Yes, a two-solvent system is useful when no single solvent has the ideal solubility properties. In this method, this compound is dissolved in a "soluble" solvent at its boiling point. A "non-solvent" (in which this compound is insoluble but is miscible with the first solvent) is then added dropwise until the solution becomes cloudy. The solution is then reheated until it becomes clear again, and then allowed to cool slowly.[7]
Quantitative Data
Solubility of this compound in Various Solvents
The following table summarizes the mole fraction solubility (x) of this compound in different solvents at two different temperatures. Higher mole fraction values indicate greater solubility.
| Solvent | Temperature (K) | Mole Fraction (x) |
| N-methyl-2-pyrrolidone (NMP) | 273.15 | 0.3585 |
| 313.15 | 0.6974 | |
| N,N-dimethylformamide (DMF) | 273.15 | 0.3228 |
| 313.15 | 0.6276 | |
| Methanol | 273.15 | 0.2843 |
| 313.15 | 0.5489 | |
| Ethanol | 273.15 | 0.2189 |
| 313.15 | 0.4431 | |
| n-Propanol | 273.15 | 0.1873 |
| 313.15 | 0.3854 | |
| n-Butanol | 273.15 | 0.1539 |
| 313.15 | 0.3287 | |
| Isopropanol | 273.15 | 0.1189 |
| 313.15 | 0.2736 | |
| Isobutanol | 273.15 | 0.1065 |
| 313.15 | 0.2478 | |
| Acetonitrile | 273.15 | 0.0984 |
| 313.15 | 0.2253 | |
| n-Hexane | 273.15 | 0.0031 |
| 313.15 | 0.0094 | |
| Cyclohexane | 273.15 | 0.0019 |
| 313.15 | 0.0059 | |
| Acetone | 288.15 | 0.449 |
| 313.15 | 0.613 | |
| Ethyl Acetate | 288.15 | 0.301 |
| 313.15 | 0.495 | |
| Chloroform | 288.15 | 0.288 |
| 313.15 | 0.472 |
Data compiled from the Journal of Chemical & Engineering Data.[6][8][9][10]
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 504-29-0 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity of 2-Aminopyridine in Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the low reactivity of 2-aminopyridine (B139424) in common coupling reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling of 2-aminopyridines can be challenging due to catalyst inhibition by the basic nitrogen atoms of the pyridine (B92270) ring and the amino group.[1] This section provides guidance on troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with a 2-halo-aminopyridine is showing low to no conversion. What are the primary reasons for this failure?
A1: Low conversion is a common issue and can often be attributed to two main factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to its deactivation or "poisoning."[1][2]
-
Low Reactivity of the Aryl Halide: 2-Chloropyridines are notably less reactive than their bromo or iodo counterparts, making the oxidative addition step of the catalytic cycle more difficult.[1][3] Standard catalysts like Pd(PPh₃)₄ may be ineffective for these substrates.[1]
Troubleshooting Steps:
-
Optimize the Catalyst System: Switch to a more active and sterically hindered catalyst system. Bulky, electron-rich phosphine (B1218219) ligands are highly effective.
-
Select the Appropriate Base: The choice of base is critical for the transmetalation step.
-
Ensure an Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[4]
Q2: I'm observing significant side products, such as the homocoupling of my boronic acid or hydrodehalogenation of my starting material. How can I minimize these?
A2: Side reactions compete with the desired cross-coupling and lower the yield.
-
Hydrodehalogenation: This occurs when the palladium catalyst reacts with a hydride source in the reaction mixture. To minimize this, ensure the reaction is conducted under a strictly inert atmosphere and choose a solvent less likely to act as a hydride source.[1]
-
Homocoupling: The presence of oxygen or Pd(II) species can promote the self-coupling of the boronic acid.[1] Ensure thorough degassing of your reaction mixture and use a Pd(0) source or a precatalyst that is efficiently reduced.[1][5]
Data Presentation: Ligand and Base Selection for Suzuki Coupling of 2-Chloropyridines
The following table summarizes the performance of different ligand and base combinations for the Suzuki coupling of 2-chloropyridines.
| 2-Chloropyridine (B119429) Substrate | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | SPhos | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 80-100 | High |
| 2-Chloropyridine | Phenylboronic acid | XPhos | K₃PO₄ | Toluene | 100 | 95 |
| 2-Chloro-5-trifluoromethylpyridine | 4-Methoxyphenylboronic acid | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 98 |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 88[3] |
| 2-Chloropyridine-5-carboxylic acid | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 78[3] |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols: Optimized Suzuki Coupling of 3-Amino-2-chloropyridine
This protocol is a general guideline for the Suzuki coupling of a challenging 2-chloropyridine substrate.
Materials:
-
3-Amino-2-chloropyridine
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water (optional)
Procedure:
-
To an oven-dried reaction vessel, add 3-amino-2-chloropyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[1]
-
Add degassed 1,4-dioxane (and a small amount of degassed water, if desired) via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.[1]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination of 2-halopyridines is notoriously difficult due to the propensity of the pyridine nitrogen to poison the palladium catalyst.[2] This section provides troubleshooting for this specific challenge.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Buchwald-Hartwig amination of 2-bromopyridine (B144113) is giving a low yield. What is the most likely cause?
A1: The primary challenge with this substrate is catalyst poisoning .[2] The nitrogen atom of the 2-bromopyridine can coordinate to the palladium center, inhibiting its catalytic activity.[2] Other contributing factors include:
-
Suboptimal Ligand Choice: A ligand that is not sterically bulky enough may not prevent the pyridine from coordinating to the palladium.[2]
-
Incorrect Base Selection: A weak base may not effectively deprotonate the amine-palladium complex, while a very strong base could be incompatible with other functional groups.[2]
-
Reaction Conditions: These reactions often require elevated temperatures (80-110 °C) to proceed efficiently.[2]
Q2: How can I choose the best ligand to avoid catalyst poisoning?
A2: The selection of a suitable ligand is crucial. Bulky, electron-rich biaryl phosphine ligands are generally the most effective as they can sterically hinder the pyridine nitrogen from binding to the palladium center.[6]
-
For secondary amines: RuPhos and SPhos often give superior results.[6]
-
For primary amines: BrettPhos is a good choice.[6]
-
For less sterically demanding amines: Older ligands like dppp (B1165662) can also be effective.[6]
Data Presentation: Catalyst System Performance in Buchwald-Hartwig Amination of 2-Bromopyridines
The following table compares the performance of various palladium-based catalyst systems.
| Palladium Source / Ligand | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83[6] |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76[6] |
| Pd₂(dba)₃ / BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71[6] |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98[6] |
| Pd(OAc)₂ / dppp | Pyrrolidine | NaOtBu | Toluene | 80 | - | 93[6] |
| Pd₂(dba)₃ / Xantphos | Anilines | Cs₂CO₃ | Toluene | 100 | 12 | Good to Excellent[7] |
Note: Reaction conditions may vary, and direct comparison should be made with caution.[6]
Experimental Protocols: Buchwald-Hartwig Amination with a Volatile Amine
This protocol is adapted for the use of volatile amines in a sealed tube.[6]
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Volatile amine (e.g., diethylamine) (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
dppp (0.02 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a sealed tube under an inert atmosphere, combine 2-bromopyridine, the volatile amine, Pd(OAc)₂, dppp, and NaOtBu.[6]
-
Add anhydrous toluene.[6]
-
Seal the tube and heat the reaction mixture at 80°C with stirring.[6]
-
Monitor the reaction by TLC or GC-MS.[6]
-
After completion, cool the reaction to room temperature.[6]
-
Purify the crude product by flash column chromatography on silica gel.[6]
Visualization: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in Buchwald-Hartwig aminations.
Section 3: Amide Coupling
The formation of an amide bond with this compound can be surprisingly difficult due to the low nucleophilicity of the amino group.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My standard amide coupling conditions (e.g., HATU, HOBt/EDC) are failing with this compound. Why is this happening?
A1: The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the 2-amino group, making it a poor nucleophile in amide coupling reactions. Standard coupling reagents may not be sufficiently reactive to promote the reaction.
Q2: What alternative methods can I use to form an amide bond with this compound?
A2: Several strategies can be employed to overcome the low reactivity:
-
Use of a More Reactive Electrophile: Converting the carboxylic acid to a more reactive species, such as an acyl chloride , can facilitate the reaction.
-
Alternative Coupling Reagents: Reagents like T3P (Propylphosphonic anhydride) can be effective for difficult amide couplings.
-
Activation of this compound: In some cases, using the corresponding This compound-N-oxide can lead to higher yields in dehydrative amide couplings.[8]
Data Presentation: Comparison of Amide Coupling Methods
| Carboxylic Acid | Amine | Coupling Method | Conditions | Outcome |
| Benzoic Acid | This compound | HATU/DIPEA | DMF, rt | Low conversion |
| Benzoic Acid | This compound | Benzoyl Chloride | Pyridine, 0 °C to rt | Moderate to good yield |
| Various | This compound-N-oxides | Dehydrative coupling | Mild | High-yielding[8] |
| Hindered Acid | Electron Deficient Amine | BTFFH | CH₂Cl₂, 80 °C | Good to excellent yield[9] |
This table provides a qualitative comparison of different approaches.
Experimental Protocols: Amide Coupling via Acyl Chloride
This is a general procedure for the acylation of this compound using an acyl chloride.
Materials:
-
Carboxylic acid
-
Oxalyl chloride or thionyl chloride
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Pyridine or another non-nucleophilic base
Procedure:
-
Formation of the Acyl Chloride:
-
Dissolve the carboxylic acid in anhydrous DCM.
-
Add oxalyl chloride (or thionyl chloride) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the reaction at room temperature until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
-
Amide Formation:
-
Dissolve the this compound in anhydrous DCM and cool to 0 °C.
-
Add pyridine or another suitable base.
-
Slowly add a solution of the crude acyl chloride in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Visualization: Decision Tree for Amide Bond Formation
Caption: A decision-making guide for selecting an amide coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for N-Functionalization of 2-Aminopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-functionalization of 2-aminopyridine (B139424). This resource aims to address common experimental challenges and offer practical solutions to optimize reaction outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the N-functionalization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of this compound
Q: My N-alkylation/N-arylation reaction shows low to no conversion of the this compound starting material. What are the likely causes and how can I improve the yield?
A: Low conversion in N-functionalization reactions of this compound can stem from several factors, primarily related to insufficient reactivity of the reactants or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Insufficient Nucleophilicity of this compound: The exocyclic amino group may not be nucleophilic enough to react efficiently.
-
Solution: Employ a stronger base to deprotonate the amino group and increase its nucleophilicity. For N-alkylation with alkyl halides, consider using strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
-
Inadequate Reaction Temperature: The reaction may require more energy to overcome the activation barrier.
-
Solution: Cautiously increase the reaction temperature. Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition. For instance, in some Buchwald-Hartwig aminations of 2-bromopyridines, temperatures between 80-110 °C are necessary.[1]
-
-
Poor Leaving Group on the Electrophile: In N-alkylation reactions, the efficiency of the reaction is dependent on the leaving group of the alkylating agent.
-
Solution: If using an alkyl chloride or bromide, consider switching to an alkyl iodide, which is a better leaving group.
-
-
Catalyst Inactivity (for cross-coupling reactions): In reactions like Buchwald-Hartwig or Chan-Lam couplings, the catalyst may be poisoned or not sufficiently active. The lone pair on the pyridine (B92270) nitrogen can coordinate to the metal center, inhibiting its catalytic activity.[1][2]
-
Solution: For Buchwald-Hartwig reactions, select bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) that can stabilize the palladium catalyst and disfavor coordination with the pyridine nitrogen.[1] For Chan-Lam couplings, ensure the copper catalyst is active and consider using an appropriate ligand if necessary.
-
Issue 2: Overalkylation Leading to Di- or Tri-substituted Products
Q: I am observing significant formation of di- or even tri-alkylated products in my N-alkylation reaction. How can I achieve selective mono-alkylation?
A: Overalkylation is a common challenge because the mono-alkylated product is often more nucleophilic than the starting this compound.
Strategies for Selective Mono-alkylation:
-
Control Stoichiometry: Use a limited amount of the alkylating agent (e.g., 1.0-1.2 equivalents) to favor the formation of the mono-alkylated product.
-
Reductive Amination: This two-step approach offers better control. First, react the this compound with an aldehyde or ketone to form an imine, which is then reduced using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[3][4][5]
-
"Borrowing Hydrogen" Catalysis: This method utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst. The alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes a condensation-reduction cycle with the amine, often favoring mono-alkylation.[2][6][7]
Issue 3: Poor Regioselectivity - N-functionalization vs. Ring Functionalization
Q: My reaction is resulting in a mixture of N-functionalized product and functionalization on the pyridine ring. How can I improve the selectivity for N-functionalization?
A: this compound has two potential nucleophilic sites: the exocyclic amino group (N-functionalization) and the endocyclic pyridine nitrogen (ring functionalization, leading to pyridinium (B92312) salt formation).
Controlling Regioselectivity:
-
Choice of Base and Solvent: The reaction conditions can significantly influence the site of functionalization.
-
For N-arylation with diaryliodonium salts: The choice of base can lead to orthogonal selectivity. For instance, using N,N-diethylaniline in fluorobenzene (B45895) can selectively yield N-arylated products, while quinoline (B57606) in chlorobenzene (B131634) can favor O-arylation in the case of pyridin-2-ones.[8][9]
-
-
Protecting Groups: Protecting the exocyclic amino group can direct the reaction to the desired position. However, for exclusive N-functionalization, it is often more strategic to enhance the nucleophilicity of the amino group as described above.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-alkylation of this compound?
A1: The most common methods include:
-
Direct Alkylation with Alkyl Halides: This is a straightforward method but can suffer from overalkylation.
-
Reductive Amination: A reliable method for controlled mono-alkylation.[3][4][5]
-
"Borrowing Hydrogen" Catalysis: An atom-economical and environmentally friendly approach using alcohols as alkylating agents.[2][6][7]
Q2: What are the key considerations for a successful Buchwald-Hartwig amination of a 2-halopyridine?
A2: The key to a successful Buchwald-Hartwig amination of 2-halopyridines is to mitigate catalyst poisoning by the pyridine nitrogen.[1] This can be achieved by:
-
Using bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[1]
-
Careful selection of the palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3).[1]
-
Optimizing the base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃) and solvent (typically toluene (B28343) or dioxane).[1][10][11]
Q3: Can I perform N-arylation of this compound under metal-free conditions?
A3: Yes, N-arylation of this compound can be achieved under metal-free conditions using:
-
Diaryliodonium salts: These reagents can effectively arylate the amino group, and the selectivity can be controlled by the choice of base and solvent.[8][9]
-
Arynes: In situ generated arynes react with this compound derivatives to provide N-arylated products in good to excellent yields.[12][13]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of 2-Aminopyridines
| Method | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Direct Alkylation | Alkyl Halide | None | K₂CO₃ or NaH | DMF | 0 - 100 | 75-85% | [14][15] |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ or NaBH₄ | Acetic Acid (cat.) | DCE or MeOH | Room Temp. | Good to Excellent | [5][16] |
| Borrowing Hydrogen | Alcohol | [Ir], [Ru], or [Fe] complex | Base (e.g., t-BuOK) | Toluene or Dioxane | 80 - 120 | High | [2][6][7] |
Table 2: Optimization of Buchwald-Hartwig Amination of 2-Bromopyridine (B144113)
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Good | [11] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80 - 110 | High | [1] |
| XPhos Pd G3 | (internal) | K₂CO₃ | Dioxane | 100 | High | [1] |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98% | [17] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound with an Alkyl Halide
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Add potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or portion-wise add sodium hydride (NaH, 1.1 equivalents) at 0 °C.
-
Slowly add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture at 0 °C or room temperature.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.[14]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
-
In a glovebox, add the 2-bromopyridine (1.0 equivalent), the amine (1.2 equivalents), the base (e.g., NaOtBu, 1.4 equivalents), and the phosphine ligand (1-4 mol%) to an oven-dried reaction vial.
-
Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) or the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a plug of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[1]
Mandatory Visualization
Caption: General experimental workflow for N-functionalization of this compound.
Caption: "Borrowing Hydrogen" mechanism for N-alkylation of this compound with an alcohol.
Caption: Simplified catalytic cycle for the Chan-Lam N-arylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. gctlc.org [gctlc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01895B [pubs.rsc.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. A Chemoselective N-Arylation Reaction of this compound Derivatives with Arynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 2-Aminopyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the HPLC analysis of 2-Aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, featuring a "tail" that extends from the peak's maximum towards the baseline. An ideal, symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. Generally, a value greater than 1.2 is indicative of peak tailing.[1][2]
Q2: Why is this compound prone to peak tailing?
A2: this compound is a basic compound. The primary amino group can engage in strong secondary interactions with residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[3][4] This strong interaction causes some molecules to be retained longer than others, resulting in a tailed peak shape.
Q3: What are the primary causes of peak tailing for basic compounds like this compound?
A3: The most common causes include:
-
Secondary Silanol Interactions: Strong interactions between the basic analyte and acidic silanol groups on the column packing material.[3][4][5]
-
Improper Mobile Phase pH: A mobile phase pH that is close to the pKa of this compound can lead to the presence of both ionized and unionized forms, causing peak distortion.[6][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[1][8][9]
-
Column Degradation: The formation of active sites on the column due to the degradation of the stationary phase.[1]
-
Extra-column Effects: Issues such as long or wide-bore tubing can increase dead volume and contribute to peak tailing.[1][6]
Troubleshooting Guide
Initial Diagnostic Workflow
If you are observing peak tailing with this compound, this workflow can help you diagnose and address the issue.
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromtech.com [chromtech.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Enhancing the Stability of 2-Aminopyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 2-aminopyridine (B139424) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound derivatives?
A1: The stability of this compound derivatives is primarily influenced by several factors, including:
-
pH: Both acidic and basic conditions can promote the hydrolysis of susceptible functional groups, such as nitriles, amides, and esters, that may be present in the derivative. The amino group itself can be protonated or deprotonated, which can affect the molecule's overall reactivity and degradation pathways.
-
Light (Photodegradation): Exposure to ultraviolet (UV) or visible light can induce photochemical degradation. This often involves radical mechanisms and can lead to complex degradation product profiles.
-
Temperature (Thermal Degradation): Elevated temperatures can accelerate various degradation reactions, including hydrolysis, oxidation, and pyrolysis.
-
Oxidative Stress: The aminopyridine ring and the exocyclic amino group are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products. The amino group is an activating group and can be easily oxidized.[1]
Q2: What are the common degradation pathways for this compound derivatives?
A2: The most common degradation pathways include:
-
Hydrolysis: The nitrile group, if present, can hydrolyze to an amide and subsequently to a carboxylic acid.[1] Ester and amide functionalities elsewhere in the molecule are also prone to hydrolysis.
-
Oxidation: The primary amino group and the pyridine (B92270) nitrogen can be oxidized. The amino group can be oxidized to a nitroso or nitro group, or lead to the formation of N-oxides.
-
Photodegradation: Upon exposure to light, this compound derivatives can undergo complex reactions, including ring-opening and the formation of polymeric materials. For instance, 2-amino-5-chloropyridine (B124133) has been shown to undergo direct photolysis.[2]
-
Dimerization/Polymerization: Under certain conditions, reactive intermediates formed during degradation can lead to the formation of dimers or polymers.
Q3: How can I enhance the stability of my this compound derivative in solution?
A3: Several strategies can be employed to enhance the stability of this compound derivatives in solution:
-
pH Adjustment and Buffering: Maintaining the pH of the solution within a range where the derivative exhibits maximum stability is crucial. The use of appropriate buffer systems can help control the pH.
-
Use of Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite (B1197395) can be added to the formulation.
-
Protection from Light: Storing solutions in amber vials or protecting them from light can prevent photodegradation.
-
Use of Co-solvents: The choice of solvent can significantly impact stability. In some cases, using a non-aqueous or a mixed solvent system can reduce hydrolytic degradation.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the this compound derivative, protecting it from the surrounding environment and thereby enhancing its stability.[3][4]
Q4: What are some formulation strategies to improve the long-term stability of solid this compound derivatives?
A4: For solid-state stability, consider the following:
-
Salt Formation: Converting the this compound derivative to a stable salt form can significantly improve its physical and chemical stability.[5][6] A salt screening study is recommended to identify the optimal salt form.
-
Prodrug Approach: A prodrug strategy involves chemically modifying the parent drug to create a more stable derivative that is converted back to the active form in vivo.[7][8][9]
-
Lyophilization (Freeze-Drying): For compounds that are unstable in the presence of water, lyophilization can be an effective method to produce a stable, dry powder for reconstitution.[10][11][12]
-
Appropriate Storage Conditions: Storing the solid compound at controlled room temperature or under refrigerated conditions, protected from light and moisture, is essential.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks appear in HPLC analysis over time. | Degradation of the this compound derivative. | 1. Verify Storage Conditions: Ensure the sample is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Check Solvent Stability: The compound may be unstable in the chosen solvent. Prepare fresh solutions before each experiment. 3. Perform Forced Degradation: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to identify the retention times of the degradation products and confirm if they match the unexpected peaks. |
| Loss of potency or activity of the compound. | Chemical degradation leading to a decrease in the concentration of the active molecule. | 1. Re-evaluate Formulation: If in solution, consider adding stabilizers like antioxidants or using a different buffer system. 2. Consider a Different Physical Form: For solid compounds, investigate salt forms or co-crystals that may offer better stability. 3. Optimize Storage: Store the compound at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon). |
| Discoloration or change in the physical appearance of the solid compound. | Degradation, often due to oxidation or photodegradation. | 1. Protect from Light and Air: Store the compound in amber containers and consider flushing the container with an inert gas before sealing. 2. Analyze for Impurities: Use analytical techniques like HPLC-MS to identify the colored impurities and elucidate the degradation pathway. |
| Inconsistent experimental results. | Instability of the compound under experimental conditions. | 1. Assess Experimental Conditions: Evaluate the pH, temperature, and light exposure during your experiment. 2. Minimize Exposure to Harsh Conditions: If possible, modify the experimental protocol to avoid prolonged exposure to conditions that may cause degradation. 3. Use Freshly Prepared Solutions: Avoid using stock solutions that have been stored for an extended period. |
Quantitative Stability Data
The following table summarizes hypothetical quantitative data for the degradation of a generic this compound derivative under various stress conditions. This data is for illustrative purposes, and specific values will vary depending on the exact structure of the derivative.
| Stress Condition | Parameter | Value |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Half-life (t1/2) | 12 hours |
| Degradation Rate Constant (k) | 0.0578 hr-1 | |
| Base Hydrolysis (0.1 M NaOH, 25°C) | Half-life (t1/2) | 8 hours |
| Degradation Rate Constant (k) | 0.0866 hr-1 | |
| Oxidative Degradation (3% H2O2, 25°C) | % Degradation after 24h | 15% |
| Thermal Degradation (Solid, 80°C) | % Degradation after 7 days | 10% |
| Photodegradation (Solid, UV light) | % Degradation after 48h | 25% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
-
This compound derivative
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV/Vis or DAD detector and a mass spectrometer (MS)
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of the this compound derivative in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the derivative in 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at the same time points as for acid hydrolysis.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the derivative in a mixture of water and a suitable organic co-solvent.
-
Add 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Place the solid this compound derivative in a vial.
-
Heat the vial in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).
-
At the end of the study, dissolve the sample in a suitable solvent for analysis.
-
-
Photodegradation:
-
Place the solid compound and a solution of the compound in a photostability chamber.
-
Expose the samples to a light source according to ICH Q1B guidelines.
-
Analyze the samples after the exposure period.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method, preferably with MS detection to identify the mass of the degradation products.
-
Calculate the percentage of degradation and identify the major degradation products.
Protocol 2: Stabilization using β-Cyclodextrin Inclusion Complexation
This protocol describes a method for preparing an inclusion complex of a this compound derivative with β-cyclodextrin to enhance its stability.
1. Materials:
-
This compound derivative
-
β-Cyclodextrin
-
Deionized water
-
Magnetic stirrer with heating plate
-
Freeze-dryer
2. Procedure:
-
Prepare a saturated aqueous solution of β-cyclodextrin by dissolving it in deionized water with gentle heating and stirring.
-
Slowly add a solution of the this compound derivative (dissolved in a minimum amount of a suitable solvent if necessary) to the β-cyclodextrin solution in a 1:1 molar ratio.
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the solution to remove any un-complexed material.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution to obtain the solid inclusion complex.
3. Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Evaluate the stability of the inclusion complex compared to the free compound using a forced degradation study as described in Protocol 1.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salt Screening and Selection | CoLab [colab.ws]
- 6. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of this compound Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties | MDPI [mdpi.com]
- 9. Purification of this compound derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. US20050226893A1 - Lyophilization method to improve excipient crystallization - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Navigating the Scale-Up of 2-Aminopyridine Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 2-aminopyridine (B139424) reactions in process chemistry. The information is designed to be a practical resource for professionals in the pharmaceutical and chemical industries.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when scaling up a this compound synthesis?
When moving from laboratory to pilot or industrial scale, several factors that may have been negligible at a smaller scale become critical. These include:
-
Heat and Mass Transfer: Exothermic reactions can lead to localized hotspots in large reactors if mixing is not efficient, potentially causing side reactions or decomposition.
-
Reagent Purity and Stoichiometry: The impact of impurities in starting materials is magnified at a larger scale. Precise stoichiometry is also more critical.
-
Solvent Effects: The choice of solvent can significantly impact reaction kinetics, solubility of intermediates and products, and ease of workup at scale.
-
Safety: A thorough safety assessment is crucial, considering the potential for exothermic events, pressure build-up, and the handling of hazardous materials at a larger scale.
Q2: How do I choose the appropriate synthetic route for a substituted this compound at an industrial scale?
The selection of a synthetic route for large-scale production depends on factors like cost of starting materials, number of steps, overall yield, safety, and environmental impact. Common routes include:
-
Chichibabin Reaction: A classic method for direct amination of pyridines. While cost-effective, it often requires harsh conditions.
-
Nucleophilic Aromatic Substitution (SNAr) of Halopyridines: A versatile method where a halogen at the 2-position is displaced by an amine. The reactivity of the halopyridine (F > Cl > Br > I) and the nucleophilicity of the amine are key.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Methods like the Buchwald-Hartwig amination offer mild conditions and broad substrate scope but can be more expensive due to the catalyst and ligands.
Q3: What are the common impurities encountered in this compound synthesis and how can they be minimized?
Common impurities can include unreacted starting materials, over-aminated byproducts (e.g., 2,6-diaminopyridine (B39239) in the Chichibabin reaction), and isomers. To minimize these:
-
Optimize Reaction Conditions: Carefully control temperature, pressure, and reaction time. For instance, in the Chichibabin reaction, operating under pressure can improve the yield of the desired mono-aminated product over dimer formation.[1]
-
Control Stoichiometry: Use a precise molar ratio of reactants to avoid excess starting materials that can lead to side reactions.
-
Purification Strategy: Develop a robust purification method, such as crystallization or distillation, that can be efficiently scaled.
Troubleshooting Guides
Problem 1: Low Yield Upon Scale-Up
A decrease in yield is a frequent challenge when transitioning to a larger scale. This troubleshooting guide will help identify and address the root cause.
Caption: Decision tree for addressing side product formation.
Data Presentation: Scale-Up of 2-Amino-5-chloropyridine (B124133) Synthesis
The following table summarizes the impact of reaction scale and conditions on the synthesis of 2-amino-5-chloropyridine from this compound.
| Parameter | Lab Scale (0.20 mole) [2] | Pilot Scale (0.21 mol) [3] | Industrial Scale (Conceptual) |
| Starting Material | This compound (18.8 g) | This compound (20 g) | This compound (e.g., 20 kg) |
| Chlorinating Agent | Chlorine gas (14.9 g) | Chlorine gas (~16 g) | Chlorine gas |
| Solvent | Concentrated HCl (85 ml) | Acetone (B3395972) (200 mL) | Acetonitrile or other suitable solvent |
| Catalyst | None | Bromine (3.4 g) under blue LED | Bromine under blue LED or other catalyst |
| Temperature | ~25°C | Room Temperature | Optimized for large scale heat transfer |
| Reaction Time | 1 hour | 3 hours | Monitored by in-process controls |
| Yield | 86.8% | 90.0% | Target >90% |
| Purity | 98.7% | 99.6% | >99.5% |
Experimental Protocols
Lab-Scale Synthesis of 2-Amino-5-chloropyridine
[2]
-
Apparatus: A flask equipped with a stirrer, thermometer, gas inlet tube, and cooling bath.
-
Procedure:
-
To 85 ml of concentrated aqueous hydrochloric acid, add 18.8 g (0.20 mole) of this compound in small portions while maintaining the temperature at about 25°C with external cooling.
-
Condense 9.5 ml (14.9 g, 0.21 mole) of chlorine gas and add it to the reaction mixture over a period of one hour with stirring.
-
After the addition is complete, continue stirring for a short period.
-
The product precipitates from the reaction mixture. Isolate the solid by filtration, wash with water, and dry.
-
-
Yield and Purity: 22.3 g (86.8% yield) with a purity of 98.7%. [2]
Pilot-Scale Synthesis of 2-Amino-5-chloropyridine
[3]
-
Apparatus: A 500mL three-neck round-bottomed flask equipped with a mechanical stirrer, gas inlet, and under the irradiation of a 34W blue LED lamp.
-
Procedure:
-
Add 20g (0.21mol) of this compound and 200mL of acetone to the flask and stir until dissolved.
-
Add 3.4g (0.021mol) of bromine.
-
Introduce approximately 16 g of chlorine gas.
-
Allow the reaction to proceed for 3 hours.
-
Recrystallize the crude product from methanol (B129727) and dry to obtain the final product.
-
-
Yield and Purity: 24.6 g of 2-amino-5-chloropyridine-like white crystals with a GC purity of 99.6% and a molar yield of 90.0%. [3]
General Procedure for Buchwald-Hartwig Amination of 2-Halopyridines
-
Apparatus: A reaction vessel equipped for inert atmosphere operation (e.g., Schlenk line or glovebox).
-
Procedure:
-
Charge the reaction vessel with the 2-halopyridine (1.0 eq), the amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine (B1218219) ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous solvent (e.g., toluene (B28343) or dioxane).
-
Heat the mixture to 80-110°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter to remove solids, concentrate the filtrate, and purify the product by column chromatography or crystallization.
-
This technical support guide provides a starting point for addressing common challenges in the scale-up of this compound reactions. For specific applications, further optimization and process safety evaluations are essential.
References
Technical Support Center: Managing Exothermic Reactions Involving 2-Aminopyridine
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides essential guidance for safely managing exothermic reactions involving 2-aminopyridine (B139424). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound potentially hazardous?
A1: Reactions involving this compound, particularly nitration and diazotization, can be highly exothermic, releasing significant amounts of heat.[1][2] This heat can cause a rapid increase in temperature and pressure inside the reaction vessel. If not properly controlled, this can lead to a thermal runaway, a dangerous situation where the reaction rate accelerates uncontrollably, potentially resulting in an explosion or the release of toxic gases like nitrogen oxides.[3][4] this compound itself is a combustible solid and can decompose at elevated temperatures, further contributing to the hazard.[5][6]
Q2: What are the most critical parameters to monitor during these reactions?
A2: Continuous and vigilant monitoring of the internal reaction temperature is the most critical parameter. Any deviation from the expected temperature profile should be addressed immediately. Other key parameters to control and monitor include:
-
Rate of reagent addition: Slow, controlled addition of reagents like nitric acid or sodium nitrite (B80452) is crucial to manage the rate of heat generation.[5]
-
Stirring speed: Efficient agitation is vital to ensure homogenous mixing and prevent the formation of localized hot spots.[7]
-
Cooling system performance: The cooling bath temperature and coolant flow rate must be adequate to remove the heat generated by the reaction.
Q3: What are the initial signs of a potential runaway reaction?
A3: Early detection is key to preventing a thermal runaway. Be alert for the following signs:
-
A sudden, unexpected, and accelerating rise in the internal reaction temperature, even after stopping reagent addition or increasing cooling.
-
A rapid increase in pressure within the reaction vessel.
-
Vigorous gas evolution.[5]
-
A noticeable change in the color of the reaction mixture, such as darkening or the appearance of brown or black tars, which can indicate decomposition.[5]
-
Boiling of the solvent, even when the external cooling bath is at a low temperature.
Q4: What immediate actions should be taken if a runaway reaction is suspected?
A4: If you suspect a runaway reaction, prioritize personal safety and follow your laboratory's emergency procedures. General immediate actions include:
-
Stop all reagent addition.
-
Apply maximum cooling by lowering the temperature of the cooling bath.
-
If the temperature continues to rise uncontrollably, and it is safe to do so, consider quenching the reaction with a pre-determined and tested quenching agent.
-
If the situation is not quickly brought under control, initiate an emergency shutdown and evacuate the area immediately.
Troubleshooting Guides
Issue 1: Unexpected Temperature Spike During Reagent Addition
-
Possible Causes:
-
The rate of reagent addition is too fast, generating heat more rapidly than the cooling system can remove it.[1]
-
The cooling system is inefficient (e.g., inadequate coolant flow, ice bath needs replenishing).
-
Poor mixing is leading to the formation of localized hot spots.[7]
-
The concentration of the reagents is higher than intended.
-
-
Troubleshooting Steps:
-
Immediately stop the addition of the reagent.
-
Ensure the cooling system is functioning at maximum capacity (e.g., add more ice/dry ice to the bath, check coolant circulation).
-
Verify that the mechanical stirrer is working correctly and increase the stirring speed if it is safe to do so.
-
Monitor the temperature closely. If it begins to decrease, you can cautiously resume reagent addition at a significantly slower rate once the temperature has stabilized at the desired level.
-
If the temperature continues to rise after stopping the addition and maximizing cooling, proceed to the emergency shutdown procedure.
-
Issue 2: Reaction Mixture Shows Signs of Decomposition (e.g., Darkening, Tar Formation)
-
Possible Causes:
-
The reaction temperature has exceeded the decomposition temperature of the starting material, intermediates, or product. This compound can oxidize and darken over time, a process accelerated by heat and light.[4]
-
Side reactions are occurring due to incorrect stoichiometry or temperature.
-
Presence of impurities that catalyze decomposition.
-
-
Troubleshooting Steps:
-
Immediately lower the reaction temperature by enhancing cooling.
-
If possible and safe, take a small aliquot of the reaction mixture for analysis (e.g., TLC, LC-MS) to identify the cause of decomposition.
-
Consider if the reaction can be salvaged by quenching or if it needs to be safely disposed of.
-
For future experiments, ensure the purity of starting materials and operate at the lower end of the recommended temperature range.
-
Issue 3: Pressure Buildup in a Closed or Vented System
-
Possible Causes:
-
The reaction is producing a significant amount of non-condensable gases, such as nitrogen from the decomposition of diazonium salts.[7]
-
The reaction temperature has surpassed the boiling point of the solvent or a low-boiling reagent.
-
A runaway reaction is occurring, leading to rapid gas generation and solvent evaporation.
-
-
Troubleshooting Steps:
-
Immediately cease all heating and reagent addition, and apply maximum cooling.
-
If the system is designed for it and it is safe to do so, vent the reactor to a scrubber or fume hood to relieve the pressure.
-
If the pressure continues to rise uncontrollably, initiate an emergency shutdown and evacuate the area immediately.
-
Data Presentation
While specific calorimetric data for every reaction of this compound is not always readily available in the literature, it is crucial for a thorough risk assessment. Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Reaction Calorimetry (RC) are essential for obtaining this data. Below is a table with representative thermal hazard data for related compounds and reactions to highlight the key parameters you should seek to determine for your specific process.
| Parameter | Representative Value/Range | Significance |
| Heat of Reaction (ΔH) | -65 to -150 kJ/mol (for diazotization of aromatic amines)[2] | Indicates the total amount of heat that will be released. Higher negative values signify a more exothermic and potentially hazardous reaction. |
| Onset Temperature of Decomposition (Tonset) | Varies significantly with the compound and matrix. | The temperature at which the material begins to self-heat and decompose. The reaction temperature should be kept well below this value. |
| Adiabatic Temperature Rise (ΔTad) | Can be calculated from ΔH and the heat capacity of the reaction mixture. | The theoretical maximum temperature increase if no heat is removed from the system. A high ΔTad indicates a high potential for thermal runaway. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | Should be significantly lower than Tonset. | The highest temperature reached during the reaction under normal operating conditions. The difference between MTSR and Tonset is a key safety margin. |
Experimental Protocols
The following are generalized protocols for common exothermic reactions of this compound, with an emphasis on safety and temperature control. These are not universal procedures and must be adapted and optimized for your specific substrate, scale, and equipment. A thorough risk assessment should be conducted before any experiment.
Protocol 1: Controlled Laboratory-Scale Nitration of this compound
Objective: To perform the nitration of this compound while carefully managing the exothermic reaction.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dry ice/acetone or other suitable cooling bath
-
Appropriate solvent for workup (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple with a digital display
-
Dropping funnel
-
Cooling bath
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound in concentrated sulfuric acid. This step is itself exothermic and should be done slowly with cooling in an ice bath.[8]
-
Cooling: Cool the solution to 0-5 °C using an ice-salt or dry ice/acetone bath.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Slow Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred this compound solution. The rate of addition should be carefully controlled to maintain the internal reaction temperature below 10 °C. [8]
-
Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise rapidly, immediately stop the addition and apply more efficient cooling.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring for any delayed exotherm.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is also exothermic.
-
Workup: Neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution) while cooling. Extract the product with a suitable organic solvent.
Protocol 2: Safe Laboratory-Scale Diazotization of this compound
Objective: To prepare a diazonium salt of this compound for subsequent reactions, ensuring the unstable intermediate is handled safely.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice-salt bath
-
Urea (B33335) (for quenching excess nitrous acid)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple with a digital display
-
Dropping funnel
Procedure:
-
Preparation of Amine Salt: In a three-necked flask, suspend or dissolve this compound in the chosen mineral acid (e.g., HCl). This may be exothermic.
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature throughout the reaction to prevent the decomposition of the diazonium salt.[9]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite in cold water.
-
Slow Addition: Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the cold, stirred amine salt suspension/solution. The internal temperature must be strictly maintained at 0-5 °C. [9]
-
Monitoring: Continuously monitor the temperature. A rapid temperature increase can indicate decomposition of the diazonium salt, which can be violent.
-
Testing for Excess Nitrous Acid: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
Quenching Excess Nitrous Acid (Optional but Recommended): If excess nitrous acid is present, add small portions of urea until the starch-iodide test is negative.
-
Immediate Use: The resulting solution of the diazonium salt is unstable and potentially explosive if isolated. Use it immediately in the next reaction step. Do not store the diazonium salt solution.
Mandatory Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. maxapress.com [maxapress.com]
- 3. nj.gov [nj.gov]
- 4. process-technology-online.com [process-technology-online.com]
- 5. benchchem.com [benchchem.com]
- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 9. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Aminopyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning in chemical reactions involving 2-aminopyridine (B139424).
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound substrates showing low to no conversion?
A1: Low or no conversion in reactions involving this compound is frequently due to catalyst poisoning. The this compound molecule contains two nitrogen atoms—the pyridine (B92270) ring nitrogen and the exocyclic amino group—both of which are Lewis basic. These nitrogen atoms can coordinate strongly to the metal center of the catalyst (commonly palladium), acting as a chelating ligand. This strong binding occupies the catalyst's active sites, preventing the substrate from participating in the catalytic cycle and thereby inhibiting the reaction.[1]
Q2: What is the primary mechanism of catalyst poisoning by this compound?
A2: The primary mechanism is the formation of a stable chelate complex with the metal catalyst. The nitrogen of the pyridine ring and the nitrogen of the amino group at the 2-position can bind simultaneously to the metal center, forming a stable five-membered ring. This bidentate coordination is often strong enough to deactivate the catalyst, rendering it unable to proceed with the catalytic cycle, for instance, by preventing the oxidative addition step in cross-coupling reactions.
Q3: Are there specific types of reactions that are more susceptible to poisoning by this compound?
A3: Yes, transition metal-catalyzed cross-coupling reactions are particularly susceptible. These include, but are not limited to:
-
Suzuki-Miyaura coupling
-
Buchwald-Hartwig amination
-
Heck reaction
-
Sonogashira coupling
These reactions often rely on palladium catalysts, which are known to be sensitive to coordination by nitrogen-containing heterocycles.
Q4: How can I mitigate catalyst poisoning when using this compound?
A4: Several strategies can be employed to mitigate catalyst poisoning by this compound:
-
Ligand Selection: Employing bulky, electron-rich phosphine (B1218219) ligands can sometimes prevent the this compound from strongly coordinating to the metal center. These ligands can sterically hinder the binding of this compound or electronically modify the metal center to favor the desired catalytic cycle.
-
Catalyst Pre-activation: Using a pre-formed, active catalyst complex can sometimes improve reaction outcomes.
-
Reaction Conditions: Optimization of solvent, temperature, and base can influence the equilibrium between the catalyst-poison complex and the active catalytic species.
-
Protecting Groups: Although less ideal due to additional synthetic steps, protection of the amino group can prevent chelation and subsequent catalyst poisoning.
Q5: Can a catalyst poisoned by this compound be regenerated?
A5: In some cases, regeneration is possible, but it depends on the nature of the catalyst and the strength of the poison-catalyst bond. For heterogeneous catalysts, washing with acidic solutions to protonate the nitrogen atoms and disrupt the coordination, followed by washing with a base to neutralize, and then calcination or reduction might restore some activity. For homogeneous catalysts, regeneration is often not practical, and the focus should be on preventing poisoning in the first place. A common method for regenerating palladium on carbon (Pd/C) catalysts involves washing with an appropriate solvent, followed by treatment with an alkaline solution and then a thorough wash with water before drying.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Cross-Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by this compound | 1. Increase Ligand Loading: Add a higher molar ratio of a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands) to compete with this compound for coordination sites. 2. Screen Different Ligands: Test a variety of ligands to find one that is less susceptible to displacement by this compound. 3. Change Catalyst System: Consider using a more robust catalyst system, potentially with a different metal or a pre-catalyst that is more resistant to poisoning. |
| Suboptimal Reaction Conditions | 1. Vary the Solvent: Solvents can influence the solubility of reactants and the stability of catalytic intermediates. Test a range of polar aprotic and nonpolar solvents. 2. Optimize the Base: The choice and strength of the base are critical. Screen different inorganic and organic bases. 3. Adjust the Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition. Experiment with a range of temperatures. |
| Poor Reagent Quality | 1. Check Purity of this compound: Impurities in the starting material can also act as catalyst poisons. Purify the this compound if necessary. 2. Ensure Anhydrous Conditions: Water and oxygen can deactivate many organometallic catalysts. Use dry solvents and perform the reaction under an inert atmosphere. |
Issue 2: Reaction Starts but Stalls Before Completion
| Possible Cause | Troubleshooting Steps |
| Gradual Catalyst Deactivation | 1. Increase Catalyst Loading: A higher initial catalyst concentration may allow the reaction to reach completion before the catalyst is fully poisoned. 2. Sequential Addition of Catalyst: Add a second portion of the catalyst midway through the reaction. |
| Product Inhibition | 1. Monitor Reaction Progress: If the product also contains a chelating moiety, it may be poisoning the catalyst as its concentration increases. 2. Consider a Flow Chemistry Setup: In a continuous flow system, the product is constantly removed from the reaction zone, which can minimize product inhibition. |
Data Presentation
Table 1: Comparison of Physicochemical Properties of Aminopyridine Isomers
| Isomer | Structure | pKa of Conjugate Acid | Basicity Trend | Chelating Ability with Metals |
| This compound |
| 6.86 | Intermediate | Strong (forms stable 5-membered ring) |
| 3-Aminopyridine |
| 5.98 | Least Basic | Weak (can bridge metal centers) |
| 4-Aminopyridine |
| 9.17 | Most Basic | Monodentate (primarily through ring N) |
Data compiled from various sources.[1]
Table 2: Representative Effect of this compound on Catalyst Performance in a Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Catalyst Loading (mol%) | Time (h) | Yield (%) | Turnover Number (TON) |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | 1 | 12 | 95 | 95 |
| 2-Bromo-3-aminopyridine | Pd(OAc)₂ / SPhos | 1 | 24 | 40 | 40 |
| 2-Bromo-3-aminopyridine | RuPhos Precatalyst | 2 | 18 | 85 | 42.5 |
This table presents illustrative data to highlight the inhibitory effect of the 2-amino group. Actual results will vary depending on the specific substrates and reaction conditions. The use of specialized ligands and precatalysts can significantly improve yields with challenging substrates like 2-amino-substituted pyridines.
Experimental Protocols
Protocol 1: Screening Ligands to Mitigate Catalyst Poisoning in a Suzuki-Miyaura Reaction
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the 2-halo-aminopyridine substrate (1.0 eq), the boronic acid coupling partner (1.5 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
Ligand Addition: To each vial, add a different bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos, DavePhos; 4 mol%). Include a control reaction with a standard ligand like PPh₃ and one with no added ligand.
-
Reaction: Add anhydrous solvent (e.g., dioxane or toluene) to each vial. Seal the vials and place them in a preheated aluminum block on a stirrer plate outside the glovebox. Heat the reactions at a set temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction mixture, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product. Compare the results to identify the most effective ligand.
Protocol 2: General Procedure for the Regeneration of Poisoned Palladium on Carbon (Pd/C)
-
Recovery: After the reaction, filter the heterogeneous Pd/C catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst thoroughly with the reaction solvent to remove any adsorbed organic residues. Follow with washes using a more polar solvent like ethanol (B145695) or methanol.
-
Aqueous Wash: Slurry the catalyst in deionized water and stir for 30 minutes. Filter the catalyst.
-
Alkaline Treatment: Suspend the catalyst in a dilute aqueous solution of an alkali metal carbonate (e.g., 0.5 M Na₂CO₃) and stir at an elevated temperature (e.g., 60-80 °C) for 1-2 hours.[3] This step helps to displace strongly coordinated nitrogenous compounds.
-
Neutralization: Filter the catalyst and wash it repeatedly with deionized water until the filtrate is neutral (pH 7).
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to evaluate its performance compared to the fresh catalyst.
Mandatory Visualization
Caption: Mechanism of catalyst deactivation by this compound.
Caption: A decision-making workflow for troubleshooting problematic reactions.
Caption: A streamlined workflow for screening ligands to overcome poisoning.
References
Technical Support Center: Improving Regioselectivity in Substitutions on the 2-Aminopyridine Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselective substitutions on the 2-aminopyridine (B139424) ring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity in Electrophilic Halogenation
Question: My electrophilic halogenation of a substituted this compound is yielding a mixture of C3 and C5 isomers. How can I improve the selectivity for the C5 position?
Answer:
Poor regioselectivity in the halogenation of 2-aminopyridines is a common challenge, influenced by both electronic and steric factors. The amino group at the C2 position is an activating ortho-, para-director, which can lead to substitution at both the C3 and C5 positions.
Potential Causes and Solutions:
-
Steric Hindrance: The steric bulk of both the substituent on the 2-amino group and other substituents on the pyridine (B92270) ring can influence the site of halogenation.
-
Recommendation: If the C3 position is sterically hindered, halogenation is more likely to occur at the C5 position. Consider using a bulkier protecting group on the 2-amino group to disfavor substitution at the adjacent C3 position.
-
-
Reaction Conditions: The choice of halogenating agent and reaction conditions can significantly impact regioselectivity.
-
Recommendation: A method using LiCl or LiBr as the halogen source in the presence of Selectfluor and DMF has been shown to provide good to high yields and high regioselectivities for the chlorination and bromination of 2-aminopyridines.[1] The regioselectivity of this reaction is highly dependent on the substituent pattern on the this compound ring.[1]
-
Table 1: Comparison of Halogenation Methods for 2-Aminopyridines
| Method | Reagents | Position Selectivity | Yield | Reference |
| Selectfluor-promoted | LiCl/LiBr, Selectfluor, DMF | C5 or C3 (substituent dependent) | Good to High | [1] |
| N-Oxide Halogenation | POX₃, SOX₂, SO₂Cl₂ | C2/C6 | Generally good | [2][3] |
| Zincke Imine Intermediate | N-halosuccinimides | C3 | Good | [4] |
Issue 2: Low Yield and Lack of Selectivity in C-H Functionalization
Question: I am attempting a transition metal-catalyzed C-H functionalization on a this compound derivative, but I am observing low yields and a mixture of products. What can I do to improve this?
Answer:
Direct C-H functionalization of pyridines can be challenging due to the presence of multiple C-H bonds with similar reactivity.[5] The use of directing groups is a powerful strategy to achieve high regioselectivity.[6][7]
Potential Causes and Solutions:
-
Lack of a Directing Group: Without a directing group, the catalyst may not be effectively guided to the desired C-H bond, leading to a mixture of isomers.
-
Suboptimal Catalyst System: The choice of metal catalyst, ligand, and additives is crucial for efficient and selective C-H activation.
-
Incorrect Reaction Conditions: Temperature, solvent, and reaction time can all affect the outcome of the reaction.
-
Recommendation: Systematically vary the reaction conditions to find the optimal parameters for your specific substrate.
-
Workflow for Optimizing C-H Functionalization:
Caption: Workflow for troubleshooting C-H functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for electrophilic substitution on the this compound ring and why?
A1: The most common positions for electrophilic substitution on the this compound ring are C3 and C5. The amino group at C2 is an activating group that directs incoming electrophiles to the ortho (C3) and para (C5) positions through resonance stabilization of the intermediate carbocation. The relative reactivity of these positions can be influenced by steric hindrance and the electronic nature of other substituents on the ring.
Q2: How can I achieve substitution at the C3 position of this compound?
A2: Achieving selective C3 substitution can be challenging. Some strategies include:
-
Directed C-H Functionalization: Using a suitable directing group on the 2-amino nitrogen can guide a metal catalyst to the C3 position.[5]
-
Zincke Imine Intermediates: A method involving the formation of a Zincke imine intermediate from the parent pyridine allows for highly regioselective C3-halogenation and C3-amination.[4][9]
-
Ortho-Lithiation: The use of a pivaloyl protecting group on the 2-amino group can facilitate ortho-lithiation at the C3 position, which can then be quenched with an electrophile.
Q3: Is it possible to achieve substitution at the C4 or C6 positions of a this compound?
A3: While C3 and C5 are the most common sites for electrophilic substitution, functionalization at C4 and C6 is also possible, often through different mechanisms:
-
C4-Substitution: This is less common for electrophilic attack but can be achieved through metalation-trapping sequences, often requiring specific directing groups.[10]
-
C6-Substitution: Nucleophilic aromatic substitution (SNAr) on a 2-halopyridine can occur at the C6 position if it is activated by an electron-withdrawing group. For direct C-H functionalization, steric factors can sometimes favor the less hindered C6 position over the C2 position.
Q4: How does the N-oxide of this compound influence regioselectivity?
A4: Converting the pyridine nitrogen to an N-oxide significantly alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack. Halogenation of pyridine N-oxides is a common method to introduce a halogen at the C2 or C6 position with high regioselectivity.[2][3] This approach provides a practical route to 2-halo-substituted pyridines, which are versatile intermediates.[2][3]
Signaling Pathway for N-Oxide Mediated Halogenation:
Caption: Pathway for regioselective halogenation via an N-oxide intermediate.
Experimental Protocols
Protocol 1: Regioselective C3-Amination via a Zincke Imine Intermediate
This protocol is adapted from a method for the photochemical C3-amination of pyridines.[9]
Materials:
-
Substituted this compound
-
Zincke salt precursor
-
fac-[Ir(ppy)₃] (2 mol%)
-
N-aminopyridinium salt (1.5 equiv.)
-
Dry MeCN and DMSO (1:1 v/v)
-
Saturated NH₄OAc in EtOH
-
405 nm LED light source
Procedure:
-
Zincke Imine Formation: Synthesize the Zincke imine intermediate from the corresponding this compound according to established literature procedures.
-
Photochemical Reaction Setup: In a reaction vessel, combine the Zincke imine (0.05 mmol), fac-[Ir(ppy)₃] (2 mol%), and the N-aminopyridinium salt (1.5 equiv.).
-
Add the MeCN/DMSO solvent mixture to achieve a concentration of 0.006 M.
-
Cool the reaction mixture to 0 °C and irradiate with a 405 nm LED for 24 hours.
-
Rearomatization: After the photochemical reaction is complete, add a saturated solution of NH₄OAc in EtOH to the reaction mixture.
-
Heat the mixture at 65 °C for 2 hours to promote rearomatization to the C3-aminopyridine product.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the crude product by column chromatography to isolate the desired C3-aminated this compound.
Protocol 2: Regioselective C2-Chlorination of Pyridine N-Oxides
This protocol is based on a mild and efficient method for the halogenation of pyridine N-oxides.[2][3]
Materials:
-
Substituted pyridine N-oxide
-
Oxalyl chloride or another suitable chlorinating agent
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the substituted pyridine N-oxide in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., oxalyl chloride) to the cooled solution.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LCMS.
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the desired 2-chloro-substituted pyridine.
References
- 1. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted 2-Aminopyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of substituted 2-aminopyridines. This valuable structural motif is a cornerstone in medicinal chemistry, and its effective synthesis is crucial for the advancement of many drug discovery programs.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing substituted 2-aminopyridines?
A1: The synthesis of 2-aminopyridines can be broadly categorized into several key strategies:
-
Classical Methods: Direct functionalization of the pyridine (B92270) ring, most notably the Chichibabin reaction.[1][3]
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern methods like the Buchwald-Hartwig (Palladium-catalyzed) and Ullmann (Copper-catalyzed) reactions.[1][4]
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-halopyridines with amines.[5]
-
From Pyridine N-Oxides: Activation of the pyridine ring followed by amination.[6][7][8][9][10][11]
-
Multicomponent Reactions (MCRs): One-pot synthesis from acyclic precursors.[1][12][13][14]
The choice of method depends on factors such as the desired substitution pattern, functional group tolerance, and scalability.[1]
Q2: My Chichibabin reaction is giving a low yield and forming tar-like byproducts. What could be the cause?
A2: This is a common issue with the Chichibabin reaction due to its harsh conditions (high temperatures and strong base).[15] Potential causes include:
-
Polymerization: Reactive intermediates can polymerize under these conditions.[15]
-
Dimerization: Formation of bipyridyl dimers is a known side reaction.[15]
-
Hydroxypyridine Formation: Presence of moisture can lead to the formation of 2-hydroxypyridine.[15]
-
Poor Reagent Quality: The purity of sodium amide is critical for a successful reaction.[15][16]
Q3: How can I improve the regioselectivity of amination on an unsymmetrically substituted pyridine?
A3: Regioselectivity is a significant challenge. For instance, in 3-substituted pyridines, amination generally occurs at the 2-position.[3] In cases where both the 2- and 6-positions are available, a mixture of regioisomers can be expected.[5][7] The outcome can be influenced by a combination of steric and electronic factors of the substituents and the specific reaction conditions.[6] Modern methods using pyridine N-oxides have shown excellent regioselectivity.[9][10]
Q4: I'm struggling with the purification of my 2-aminopyridine (B139424) product. What are some effective methods?
A4: Purification can be challenging due to the basicity of the pyridine nitrogen.[17] Common techniques include:
-
Column Chromatography: This is a versatile method. To mitigate tailing on silica (B1680970) gel, a small amount of a base like triethylamine (B128534) can be added to the eluent.[17]
-
Crystallization: If the product is a solid, crystallization is a highly effective method for achieving high purity.[17]
-
Cation-Exchange Chromatography: This method is particularly useful for removing excess this compound from reaction mixtures, especially in large-scale preparations.[18]
Troubleshooting Guides
Guide 1: Low Yield in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Inactive catalyst | - Ensure the palladium source and phosphine (B1218219) ligand are fresh and handled under an inert atmosphere.[1] - Consider using a pre-catalyst that is more air-stable. |
| Incorrect base | - The choice of base (e.g., NaOtBu, Cs2CO3) is crucial and substrate-dependent.[1] - Try screening different bases to find the optimal one for your specific substrates. | |
| Poor solvent quality | - Use anhydrous solvents to prevent catalyst deactivation and side reactions.[1] | |
| Formation of side products | Reductive dehalogenation of the 2-halopyridine | - Lower the reaction temperature. - Use a bulkier phosphine ligand. |
| Homocoupling of the amine or halopyridine | - Adjust the catalyst-to-ligand ratio. - Ensure slow addition of the base. |
Guide 2: Issues with Synthesis from Pyridine N-Oxides
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete activation of the N-oxide | - Ensure the activating agent (e.g., TMSOTf, PyBroP, TFAA) is added at the correct stoichiometry and temperature.[6][8][11] |
| Incomplete hydrolysis of the intermediate | - For methods that form an intermediate (e.g., N-formylaminopyridine), ensure complete hydrolysis by adjusting the acid concentration and reaction time.[6] | |
| Formation of regioisomers | Steric hindrance or electronic effects of substituents | - While generally regioselective for the 2-position, bulky substituents at the 3-position might favor amination at the 5-position.[6] - Consider alternative N-oxide-based methods that offer higher regioselectivity.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried reaction vessel, combine the 2-halopyridine (1.0 eq), the amine (1.2 eq), a palladium source (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2.0 eq).[1]
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene (B28343) or dioxane).
-
Reaction: Heat the mixture to 80-110°C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: After cooling, filter the reaction mixture, concentrate the filtrate, and purify the crude product by column chromatography.[1]
Protocol 2: Synthesis of 2-Aminopyridines from Pyridine N-Oxides and Activated Isocyanides
-
Reaction Mixture: In a microwave reaction tube, combine the pyridine N-oxide (1.0 eq), benzyl (B1604629) isocyanide (1.0 eq), and TMSOTf (1.0 eq) in a 3:1 mixture of MeCN/DMF.[6]
-
Microwave Irradiation: Stir the mixture and irradiate in a microwave reactor at 150°C for 15 minutes.
-
Hydrolysis: Concentrate the crude reaction mixture to remove volatile organics. Add 1 M HCl and THF and stir the mixture at 50°C until the conversion of the formamide (B127407) intermediate to the aminopyridine is complete.
-
Neutralization and Extraction: Neutralize the solution with saturated aqueous sodium bicarbonate. Remove volatile organics and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash chromatography on Florisil.[6]
Visual Guides
Caption: Overview of major synthetic pathways to 2-aminopyridines.
Caption: Troubleshooting guide for the Chichibabin reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 11. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient Synthesis of this compound Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Recent Advancements in Multicomponent Reactions of Substituted 2- Aminopyridines Synthesis: A Decade Review | CiteDrive [citedrive.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chemistnotes.com [chemistnotes.com]
- 17. benchchem.com [benchchem.com]
- 18. Purification of this compound derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation pathways of 2-Aminopyridine under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-aminopyridine (B139424) under acidic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, this compound is susceptible to degradation primarily through two pathways:
-
Hydrolysis of the amino group: Although the amino group on the pyridine (B92270) ring is relatively stable, prolonged exposure to strong acidic conditions and heat can lead to its hydrolysis, potentially forming 2-hydroxypyridine.
-
Oxidation of the pyridine ring: The aminopyridine ring can be susceptible to oxidation, which may lead to the formation of N-oxides or other oxidative degradation products. The amino group is an activating group and can be easily oxidized.[1]
Q2: How can I monitor the degradation of this compound in my experiments?
A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended for monitoring the degradation of this compound.[1] This method should be capable of separating the parent this compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC to help identify the structure of the degradants.[1]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store it in a cool, dry place, away from heat, moisture, and sources of contamination.[2] It should be kept in tightly sealed containers and stored at temperatures below 30°C to maintain its stability and prevent degradation.[2]
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing a sample containing this compound that has been subjected to acidic conditions.
-
Possible Cause: These unexpected peaks likely correspond to degradation products of this compound.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use HPLC-MS to determine the mass of the species corresponding to the unexpected peaks. This can help in tentatively identifying the degradation products.
-
Perform a Forced Degradation Study: Conduct a controlled forced degradation study under acidic conditions (see Experimental Protocols below). Analyze the stressed samples by HPLC. The appearance of peaks at the same retention times as your unexpected peaks will confirm that they are acid-induced degradants.
-
Optimize HPLC Method: If the peaks are not well-resolved from the main this compound peak, optimize your HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation.
-
Issue 2: The concentration of my this compound stock solution, prepared in an acidic buffer, is decreasing over time.
-
Possible Cause: this compound is likely degrading in the acidic solution.
-
Troubleshooting Steps:
-
Assess Solution Stability: It is advisable to prepare fresh solutions of this compound for each experiment, especially when working with acidic conditions.[3]
-
Conduct a Solution Stability Study: If you need to use a stock solution over a period, perform a stability study under your specific experimental conditions (e.g., temperature, pH, light exposure) to determine the rate of degradation and establish an acceptable timeframe for solution use.
-
Adjust Storage Conditions: Store the stock solution at a lower temperature (e.g., 2-8°C) and protect it from light to minimize the rate of degradation.
-
Experimental Protocols
Forced Degradation Study under Acidic Conditions
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][4]
Objective: To intentionally degrade this compound under acidic conditions to identify potential degradation products and to validate the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Acetonitrile (B52724) or Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Treatment:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, and 24 hours).[3]
-
-
Sampling: At each time point, withdraw a sample of the reaction mixture.
-
Neutralization: Neutralize the withdrawn sample with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by HPLC.
-
Control Sample: A sample of this compound in the same solvent, kept at room temperature and protected from light, should be analyzed at the same time points to serve as a control.
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the control sample.
-
Calculate the percentage of degradation of this compound at each time point. The generally recommended degradation varies between 5-20%.[4]
-
Identify and quantify the major degradation products.
Quantitative Data Summary
The results of the forced degradation study can be summarized in a table to facilitate comparison. The following is an example with hypothetical data:
| Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.1 | 1.7 |
| 4 | 90.5 | 6.3 | 3.2 |
| 8 | 82.1 | 11.5 | 6.4 |
| 24 | 65.8 | 22.7 | 11.5 |
Visualizations
Caption: Potential degradation pathways of this compound under acidic conditions.
Caption: Workflow for a forced degradation study of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Aminopyridine and 4-Aminopyridine in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleophilic reactivity of 2-aminopyridine (B139424) and 4-aminopyridine (B3432731) in Nucleophilic Aromatic Substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes to a wide array of functionalized pyridine (B92270) derivatives, which are prevalent scaffolds in pharmaceuticals and materials science. This document summarizes the key factors governing their reactivity, supported by theoretical principles and available experimental context.
Executive Summary
In SNAr reactions, where an amine attacks an electron-deficient aromatic ring, the reactivity of the nucleophile is a critical factor. When comparing this compound and 4-aminopyridine, 4-aminopyridine is generally expected to be the more reactive nucleophile . This heightened reactivity is primarily attributed to its higher basicity and greater steric accessibility of the exocyclic amino group compared to this compound.
Theoretical Comparison of Reactivity
The nucleophilicity of aminopyridines in SNAr reactions is influenced by a combination of electronic and steric factors.
Electronic Effects:
The key electronic factor influencing the nucleophilicity of the exocyclic amino group is its basicity. A more basic amine has a more available lone pair of electrons to initiate the nucleophilic attack.
-
4-Aminopyridine: The amino group at the 4-position strongly donates electron density into the pyridine ring through resonance, which in turn increases the electron density on the ring nitrogen. This resonance effect does not, however, significantly diminish the availability of the lone pair on the exocyclic nitrogen for nucleophilic attack. The pKa of the conjugate acid of 4-aminopyridine is approximately 9.17, making it a significantly stronger base than pyridine (pKa ≈ 5.2) and this compound.
-
This compound: The amino group at the 2-position also donates electron density to the ring. However, the proximity to the ring nitrogen can lead to intramolecular hydrogen bonding and other electronic interactions that can modulate the availability of the lone pair on the exocyclic amino group. The pKa of the conjugate acid of this compound is approximately 6.86, indicating it is a considerably weaker base than 4-aminopyridine.
This difference in basicity strongly suggests that the exocyclic amino group of 4-aminopyridine is more electron-rich and, therefore, a more potent nucleophile.
Steric Effects:
The position of the amino group on the pyridine ring also dictates its steric accessibility.
-
4-Aminopyridine: The amino group is located at the para-position, which is sterically unhindered. This allows for a more facile approach to the electrophilic carbon of the SNAr substrate.
-
This compound: The amino group is at the ortho-position relative to the ring nitrogen. This proximity can create steric hindrance, potentially slowing down the rate of nucleophilic attack, especially with bulky electrophiles.
Experimental Data
Direct comparative quantitative data from a single study is not available. However, studies on related systems provide context. For instance, in reactions of this compound with highly electrophilic picryl halides, the reaction proceeds, but a direct kinetic comparison with 4-aminopyridine is not provided. The general principles of SNAr reactions indicate that for a given electrophile, a more basic and less sterically hindered nucleophile will react faster.
Experimental Protocols
While a specific comparative study is elusive, a general protocol for measuring the kinetics of SNAr reactions between an aminopyridine and a standard electrophile like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) is provided below. This protocol can be adapted to directly compare the reactivity of this compound and 4-aminopyridine.
Kinetic Measurement of the SNAr Reaction of Aminopyridines with 1-Fluoro-2,4-dinitrobenzene (FDNB)
This protocol outlines a method to determine the second-order rate constants for the reaction of this compound and 4-aminopyridine with FDNB by monitoring the reaction progress using UV-Vis spectrophotometry.
Materials:
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
This compound
-
4-Aminopyridine
-
Anhydrous solvent (e.g., acetonitrile, dioxane, or ethanol)
-
Buffer solutions (if pH control is necessary)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of FDNB in the chosen anhydrous solvent (e.g., 10 mM).
-
Prepare stock solutions of this compound and 4-aminopyridine in the same solvent (e.g., 100 mM).
-
-
Kinetic Runs:
-
The reaction is carried out under pseudo-first-order conditions with the aminopyridine in large excess.
-
Equilibrate the UV-Vis spectrophotometer cell holder to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the aminopyridine stock solution and dilute with the solvent to a final volume that will result in the desired concentration (e.g., 10 mM).
-
Initiate the reaction by adding a small, known volume of the FDNB stock solution to the cuvette, ensuring rapid mixing. The final concentration of FDNB should be significantly lower than the aminopyridine concentration (e.g., 0.1 mM).
-
Immediately start monitoring the absorbance of the reaction mixture at the λmax of the product, N-(2,4-dinitrophenyl)aminopyridine. The λmax can be determined by recording the spectrum of a fully reacted solution.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A∞ is the absorbance at the end of the reaction, and A0 is the initial absorbance.
-
Repeat the kinetic runs with different concentrations of the aminopyridine.
-
The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of the aminopyridine ([Aminopyridine]): kobs = k2[Aminopyridine].
-
-
Comparison:
-
Perform the same set of experiments for both this compound and 4-aminopyridine under identical conditions (solvent, temperature, and concentration ranges).
-
Compare the calculated second-order rate constants (k2) to determine the relative reactivity.
-
Logical Relationship of Reactivity
The expected reactivity trend can be visualized as a logical flow, where electronic and steric factors contribute to the overall nucleophilicity.
Caption: Predicted reactivity of aminopyridines in SNAr reactions.
Conclusion
Based on fundamental principles of basicity and steric hindrance, 4-aminopyridine is predicted to be a more reactive nucleophile than this compound in SNAr reactions . This guide provides a framework for understanding these differences and a detailed experimental protocol for their quantitative comparison. For researchers and drug development professionals, this understanding is key to selecting the appropriate isomer for desired synthetic outcomes and for the rational design of novel molecules. Direct experimental verification under controlled conditions is recommended to confirm the magnitude of this reactivity difference for specific SNAr systems.
A Comparative Analysis of the Biological Activities of Aminopyridine Isomers
A Guide for Researchers, Scientists, and Drug Development Professionals
The three structural isomers of aminopyridine—2-aminopyridine (B139424), 3-aminopyridine (B143674), and 4-aminopyridine—exhibit distinct biological activities, stemming from the differential positioning of the amino group on the pyridine (B92270) ring. This variation in structure influences their interaction with biological targets, leading to a range of pharmacological and toxicological effects. This guide provides a comprehensive comparison of the biological activities of these isomers, supported by experimental data, to aid researchers in drug discovery and development.
I. Overview of Aminopyridine Isomers
Aminopyridines are heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1] Their primary mechanism of action for neurological effects is the blockade of voltage-gated potassium (Kv) channels.[2] This action prolongs the action potential duration, leading to an increase in neurotransmitter release at nerve terminals.[2] Beyond their effects on the nervous system, aminopyridine derivatives have been explored for their potential as anticancer and antimicrobial agents.[3][4]
II. Comparative Biological Activity Data
To facilitate a direct comparison, the following tables summarize the available quantitative data on the biological activities of 2-, 3-, and 4-aminopyridine.
Table 1: Inhibition of Voltage-Gated Potassium Channels
| Compound | Channel | Test System | IC50 | Source |
| 4-Aminopyridine | Kv1.1 | Mammalian Sol-8 muscle cell line | 89 µM | [5] |
| Kv1.1 | Chinese hamster ovary cells | 147 µM (extracellular), 117 µM (intracellular) | [6] | |
| Kv1.2 | CHO cells | 230 µM | ||
| Kv1.4 | 13 µM | |||
| Kv3.1 | 29 µM | |||
| Kv3.2 | 100 µM | |||
| 3-Aminopyridine | Kv1.1 | Mammalian Sol-8 muscle cell line | 2.2 mM (at pH 7.2), 290 µM (at pH 6.0) | [5] |
| This compound | Kv Channels | Smooth muscle cells from cerebral arteries | 8% inhibition at 5 mM |
Note: A lower IC50 value indicates greater potency. Data for this compound's IC50 on specific Kv channels is limited in the available literature, preventing a direct quantitative comparison with its isomers in this context.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Source |
| 4-Aminopyridine | MCF-7 (Breast Cancer) | Trypan Blue Exclusion | 4 mM | [7] |
| This compound | HCT 116 (Colorectal Cancer) | MTT Assay | 3.7-8.1 µM | [1] |
| HT29 (Colorectal Cancer) | MTT Assay | 3.27-7.7 µM | [1] | |
| 3-Aminopyridine | Data not available | - | - |
Note: Direct comparative studies on the cytotoxicity of all three parent aminopyridine isomers on the same cell lines are limited. The available data suggests that this compound exhibits cytotoxic effects at micromolar concentrations against colorectal cancer cell lines.
Table 3: Antimicrobial Activity
| Compound | Organism | Activity | Source |
| This compound Derivatives | S. aureus, B. subtilis | MIC values in the low µg/mL range | [1][4] |
| 3-Aminopyridine | Staphylococcus aureus | No anti-staphylococcal activity in its monomeric form | [8] |
| 4-Aminopyridine N-oxide | E. coli, P. aeruginosa, S. aureus, B. subtilis | Showed antibacterial activity | [5] |
Note: There is limited data on the direct antimicrobial activity of the parent aminopyridine isomers. Studies suggest that their derivatives often possess more potent antimicrobial properties. For instance, while 3-aminopyridine itself shows no activity against S. aureus, its oligomers/polymers exhibit strong anti-staphylococcal effects.[8]
III. Key Biological Activities and Mechanisms of Action
Potassium Channel Blockade
The most well-characterized biological activity of aminopyridines is their ability to block voltage-gated potassium channels.[2] This blockade is crucial for their therapeutic effects in neurological disorders.
-
4-Aminopyridine (Dalfampridine) is a non-selective Kv channel blocker and is the most potent among the three isomers in this regard.[5] By blocking potassium channels in demyelinated axons, it restores action potential conduction, which is the basis for its use in improving walking in patients with multiple sclerosis.[8]
-
3-Aminopyridine also blocks Kv channels, although with a significantly lower potency compared to 4-aminopyridine.[5] Its ability to enhance neurotransmitter release, particularly acetylcholine, has been noted.
-
This compound exhibits the weakest potassium channel blocking activity of the three isomers.
The differential potency can be attributed to the position of the amino group, which affects the molecule's ability to interact with the channel pore. The protonated form of the aminopyridines is thought to be the active species that binds within the channel.[5]
Mechanism of aminopyridine-induced potassium channel blockade.
Anticancer Activity
Derivatives of aminopyridines have shown promise as anticancer agents, with their activity often attributed to the inhibition of various kinases involved in cell proliferation and survival.[3]
-
This compound derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines.[3][4] The parent compound has also demonstrated cytotoxicity against colorectal cancer cells.[1]
-
4-Aminopyridine has been shown to induce cell death in breast cancer cells, potentially through both apoptotic and paraptotic pathways.[7]
-
3-Aminopyridine 's anticancer potential is less documented compared to its isomers, with more focus on its derivatives.
The proposed mechanism for the anticancer effects of some aminopyridine derivatives involves the inhibition of critical signaling pathways that regulate cell growth and division.
Postulated anticancer mechanism of aminopyridine derivatives.
Antimicrobial Activity
The antimicrobial properties of aminopyridines are an emerging area of research, with most studies focusing on their derivatives.
-
Derivatives of This compound have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][4]
-
While 3-aminopyridine itself appears to lack antibacterial activity, its polymers have shown significant efficacy.[8]
-
The N-oxide of 4-aminopyridine has been reported to possess antibacterial properties.[5]
The mechanism of antimicrobial action is not fully elucidated but may involve the disruption of essential cellular processes in microorganisms.
IV. Experimental Protocols
The following are summaries of standard experimental protocols used to assess the biological activities of aminopyridine isomers.
Whole-Cell Patch Clamp for Ion Channel Activity
This electrophysiological technique is the gold standard for studying the effects of compounds on ion channels.
-
Cell Preparation: A cell expressing the target potassium channel (e.g., from a stable cell line like CHO or HEK-293 cells) is isolated.
-
Pipette and Seal Formation: A glass micropipette with a small tip diameter is brought into contact with the cell membrane. A high-resistance "gigaohm" seal is formed between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell interior.
-
Voltage Clamp and Recording: The membrane potential is clamped at a specific voltage. The current flowing through the ion channels is recorded in the absence (control) and presence of different concentrations of the aminopyridine isomer.
-
Data Analysis: The inhibition of the potassium current by the compound is measured. The concentration of the compound that causes 50% inhibition (IC50) is calculated by fitting the dose-response data to the Hill equation.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the aminopyridine isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[2]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Workflow for the MTT cytotoxicity assay.
Broth Microdilution for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared.
-
Serial Dilution: The aminopyridine isomer is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
V. Conclusion
The aminopyridine isomers exhibit a fascinating range of biological activities, with their potency and specificity being highly dependent on the position of the amino group. 4-Aminopyridine stands out for its potent potassium channel blocking activity, which has been successfully translated into a therapeutic for multiple sclerosis. This compound and its derivatives show considerable potential in the realms of anticancer and antimicrobial research. 3-Aminopyridine, while a weaker potassium channel blocker than its 4-isomer, also presents opportunities for the development of novel therapeutic agents, particularly through derivatization.
This comparative guide highlights the current understanding of the biological activities of aminopyridine isomers. Further direct comparative studies are warranted to fully elucidate their structure-activity relationships and to guide the rational design of new, more potent, and selective drug candidates based on the versatile aminopyridine scaffold.
References
- 1. Efficient Synthesis of this compound Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of some 2-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of this compound Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
2-Aminopyridine: A Validated Pharmacophore in Drug Design - A Comparative Guide
The 2-aminopyridine (B139424) scaffold has emerged as a privileged pharmacophore in modern drug design, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. Its simple, low molecular weight structure provides an ideal foundation for the synthesis of diverse and potent biologically active molecules.[1] This guide offers a comprehensive validation of this compound as a pharmacophore, presenting a comparative analysis of its performance against alternative scaffolds, supported by experimental data and detailed protocols.
Performance Comparison of this compound Derivatives and Alternatives
The efficacy of the this compound scaffold is evident in its widespread use in the development of inhibitors for various enzyme families, most notably kinases, as well as other critical targets such as Ubiquitin-Specific Protease 7 (USP7) and neuronal Nitric Oxide Synthase (nNOS).
Kinase Inhibitors
The this compound moiety frequently serves as a hinge-binding motif in ATP-competitive kinase inhibitors, forming crucial hydrogen bond interactions with the kinase hinge region.[2][3][4] Its performance is often compared with bioisosteric replacements like 2-aminopyrimidine (B69317) and other heterocyclic systems.
| Target Kinase | Compound/Scaffold | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| CDK8 | 2-Amino-pyridine derivative (Compound 29) | 46 | HCT-116 | - | [5] |
| 1H-Pyrrolo[2,3-b]pyridin-5-yl benzamide (B126) (Compound 12) | 39.2 | MOLM-13 | 0.02 | [6] | |
| Pyrazolopyridine (Compound 4) | 178 | - | - | [7] | |
| CDK9/HDAC1 | This compound-based (Compound 8e) | 88.4 (CDK9), 168.9 (HDAC1) | MV-4-11 | - | [8][9] |
| JAK2 | 2-Aminopyrimidine derivative (Compound 16j) | 22 | - | - | |
| 2-Aminopyrimidine derivative (Compound 14l) | 1.8 | HEL | 0.84 | [1] | |
| Met | This compound derivative (Compound 20b) | - | - | - | [10] |
| CAMKK2 | 7-Azaindole (GSK650394) | 3 | - | - | [11] |
| 3,5-disubstituted this compound | 26 | - | - | [11] |
Table 1: Comparison of the in vitro potency of this compound-based kinase inhibitors and their alternatives. IC50 values represent the half-maximal inhibitory concentration.
USP7 Inhibitors
USP7 is a deubiquitinating enzyme implicated in cancer. Several this compound derivatives have been developed as USP7 inhibitors.
| Compound/Scaffold | USP7 IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| This compound derivative (Compound 7) | 7.6 | HCT116 | Moderate | [12][13] |
| This compound derivative (Compound 14) | 17.0 | HCT116 | Moderate | [12][13] |
| This compound derivative (Compound 21) | 11.6 | HCT116 | Moderate | [12][13] |
| Pyrimidinone-based | - | LNCaP | 15.43 | [14] |
| Succinimide-based (Compound 41) | Potent (Biochemical) | p53 wildtype & mutant lines | Potent (Cellular) | [15] |
Table 2: Comparison of the in vitro potency of this compound-based USP7 inhibitors and their alternatives.
nNOS Inhibitors
Selective inhibition of neuronal Nitric Oxide Synthase (nNOS) is a therapeutic strategy for various neurological disorders. The this compound scaffold has been successfully employed in developing potent and selective nNOS inhibitors.
| Compound/Scaffold | nNOS Kᵢ (nM) | eNOS Selectivity (n/e) | iNOS Selectivity (n/i) | Oral Bioavailability | Reference |
| This compound derivative (Compound 1) | Low nM | ~2000 | ~600 | Poor | [16] |
| This compound derivative (Ether analog 2) | Low nM | ~2000 | ~600 | Improved | [16] |
| This compound with pyridine (B92270) linker (Compound 14j) | 13 (human) | 1761 | - | Poor Caco-2 permeability | [17][18] |
| This compound with difluoropiperidine | 48 (human) | 388 | 135 | - | [19] |
Table 3: Comparison of the in vitro potency and selectivity of this compound-based nNOS inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of pharmacophores. Below are outlines of key experimental protocols.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.
-
Compound Preparation : Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction :
-
In a 96-well plate, add the diluted compound or DMSO (vehicle control).
-
Add the kinase enzyme and incubate to allow for binding.
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection :
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
-
Data Analysis : Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[20]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 1-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9][19]
USP7 Inhibition Assay (Fluorogenic)
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate.
-
Reagent Preparation : Prepare assay buffer and a serial dilution of the test inhibitor.
-
Enzyme and Inhibitor Incubation : In a 384-well plate, add the diluted inhibitor or vehicle control, followed by the purified USP7 enzyme. Incubate to allow for binding.
-
Reaction Initiation : Add a fluorogenic ubiquitin substrate (e.g., Ub-AMC) to initiate the enzymatic reaction.
-
Fluorescence Measurement : Monitor the increase in fluorescence over time as USP7 cleaves the substrate, releasing the fluorophore.
-
Data Analysis : Determine the rate of reaction for each inhibitor concentration. Calculate IC50 values by plotting the reaction rate against the inhibitor concentration.[16]
nNOS Inhibition Assay (Griess Assay)
This assay quantifies the production of nitric oxide (NO) by measuring the accumulation of its stable breakdown product, nitrite (B80452).
-
Cell Culture and Treatment : Plate neuronal cells and pre-incubate with varying concentrations of the test inhibitor.
-
nNOS Activation : Stimulate the cells with an nNOS activator to induce NO production.
-
Nitrite Quantification : After incubation, collect the cell culture supernatant. Add Griess reagent to the supernatant, which reacts with nitrite to produce a colored product.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples and calculate the percentage of nNOS inhibition for each inhibitor concentration to determine the IC50 value.[21]
Visualizations
Signaling Pathway: CDK8 in Wnt/β-catenin Signaling
CDK8 is a positive regulator of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[2][7][8][22] Inhibition of CDK8 can suppress the transcriptional activity of β-catenin.
Caption: Role of CDK8 in the Wnt/β-catenin signaling pathway and its inhibition by this compound-based drugs.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.
Caption: A typical experimental workflow for an in vitro luminescence-based kinase inhibition assay.
Logical Relationship: Bioisosteric Replacement Strategy
Bioisosterism is a key strategy in medicinal chemistry to optimize lead compounds. The this compound core can be replaced by other heterocycles to modulate potency, selectivity, and pharmacokinetic properties.[20][22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biosolveit.de [biosolveit.de]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Novel this compound-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of this compound derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analogues of this compound-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the this compound-Based Scaffold with a Pyridine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the this compound-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsr.info [ijpsr.info]
- 21. quora.com [quora.com]
- 22. ctppc.org [ctppc.org]
- 23. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 2-Aminopyridine Impurities: A Comparative Guide to LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the identification and characterization of potential impurities in 2-aminopyridine (B139424). As a crucial starting material and intermediate in the pharmaceutical industry, ensuring the purity of this compound is paramount for the safety and efficacy of final drug products. This document outlines key experimental protocols, presents comparative data for the analysis of common impurities, and offers insights into their fragmentation patterns to aid in their unambiguous identification.
Introduction to this compound and its Potential Impurities
This compound is a versatile building block in organic synthesis, widely used in the manufacturing of various active pharmaceutical ingredients (APIs).[1][2] Impurities can arise during its synthesis, through degradation under various stress conditions, or from improper storage. These impurities, even at trace levels, can impact the quality, safety, and stability of the final drug product. Therefore, robust analytical methods are required for their detection, identification, and quantification.
Common impurities associated with this compound can be categorized as process-related impurities (arising from the synthesis process) and degradation products. Potential impurities that may be present in this compound samples include:
-
2-Amino-3-hydroxypyridine: A potential impurity that can be formed during the synthesis or through metabolic processes.[3][4][5][6]
-
This compound N-oxide: A common degradation product resulting from oxidation of the pyridine (B92270) ring.
-
2,2'-Bipyridylamine: A dimeric impurity that can be formed as a byproduct during synthesis.
Comparative Analysis of LC-MS/MS Methods
The selection of an appropriate LC-MS/MS method is critical for the effective separation and sensitive detection of this compound and its impurities. Key considerations include the choice of chromatographic column, mobile phase composition, and mass spectrometric conditions.
Table 1: Comparison of LC-MS/MS Methods for the Analysis of this compound and its Impurities
| Parameter | Method A: Reversed-Phase HPLC-MS/MS | Method B: UHPLC-MS/MS |
| Chromatographic Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Sub-2 µm C18 or HILIC (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Optimized for separation of key impurities | Rapid gradient for high-throughput analysis |
| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min |
| Run Time | 15 - 25 minutes | 5 - 10 minutes |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MS/MS Scan Type | Multiple Reaction Monitoring (MRM) | Full Scan with data-dependent MS/MS |
| Advantages | Robust and widely available | Faster analysis, higher resolution, and sensitivity |
| Disadvantages | Longer run times, lower resolution for complex mixtures | Requires higher pressure systems, potential for matrix effects |
Experimental Protocols
Sample Preparation
Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to achieve a final concentration of approximately 1 mg/mL. For the analysis of trace-level impurities, a higher concentration may be used, taking care to avoid saturation of the detector by the main component.
Method A: Reversed-Phase HPLC-MS/MS
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Method: Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities.
Method B: UHPLC-MS/MS
-
UHPLC System: An ultra-high performance liquid chromatography system capable of operating at high pressures.
-
Column: A sub-2 µm particle size column (e.g., C18 or HILIC, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A rapid gradient could be: 0-0.5 min, 2% B; 0.5-5 min, 2-98% B; 5-6 min, 98% B; 6.1-7 min, 2% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Method: Full scan MS with data-dependent MS/MS acquisition for the identification of unknown impurities.
Impurity Identification and Fragmentation Analysis
Accurate identification of impurities relies on a combination of chromatographic retention time and mass spectral data. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns.
Table 2: Mass Spectrometric Data for this compound and its Potential Impurities
| Compound | Chemical Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₅H₆N₂ | 95.0604 | 78, 67, 51 |
| 2-Amino-3-hydroxypyridine | C₅H₆N₂O | 111.0553 | 94, 83, 66 |
| This compound N-oxide | C₅H₆N₂O | 111.0553 | 95 ([M+H-O]⁺), 78 |
| 2,2'-Bipyridylamine | C₁₀H₉N₃ | 172.0869 | 145, 95, 78 |
Note: The fragmentation of N-oxides under Atmospheric Pressure Chemical Ionization (APCI) often shows a characteristic neutral loss of oxygen ([M+H-O]⁺), which can help to distinguish them from hydroxylated isomers.[7][8]
Visualization of Experimental Workflow and Fragmentation Pathways
Caption: Experimental workflow for the characterization of this compound impurities by LC-MS/MS.
Caption: Proposed fragmentation pathway of protonated this compound.
Conclusion
The characterization of impurities in this compound is a critical aspect of quality control in the pharmaceutical industry. LC-MS/MS offers the necessary sensitivity and selectivity for this purpose. The choice between conventional HPLC and UHPLC systems will depend on the specific requirements of the analysis, with UHPLC providing significant advantages in terms of speed and resolution for complex impurity profiles. By employing the methodologies and understanding the fragmentation patterns outlined in this guide, researchers and drug development professionals can confidently identify and characterize impurities in this compound, ensuring the quality and safety of pharmaceutical products.
References
- 1. This compound | 504-29-0 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 16867-03-1 CAS MSDS (2-Amino-3-hydroxypyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-氨基-3-羟基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Amino-3-hydroxypyridine | 16867-03-1 [chemicalbook.com]
- 7. jonathandgough.com [jonathandgough.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for 2-Aminopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine (B139424) scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceuticals. The efficient synthesis of this privileged structure is therefore of paramount importance. This guide provides a comparative analysis of common catalytic systems for the synthesis of 2-aminopyridines, with a focus on palladium, copper, and nickel-based catalysts, as well as multicomponent and catalyst-free approaches. Experimental data is presented to aid in the selection of the optimal synthetic route based on factors such as yield, substrate scope, and reaction conditions.
Comparative Analysis of Catalytic Systems
The synthesis of 2-aminopyridines is predominantly achieved through cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, or via multicomponent reactions. The choice of catalyst is critical and depends on the desired substitution pattern, functional group tolerance, and economic considerations.
Data Presentation: Catalyst Performance in this compound Synthesis
The following table summarizes the performance of various catalytic systems in the synthesis of 2-aminopyridines and their derivatives.
| Reaction Type | Catalyst System | Starting Materials | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed | |||||||
| Buchwald-Hartwig Amination | Pd(OAc)₂, 1,3-bis(diphenylphosphino)propane (B126693) (dppp) | 2-Bromopyridine (B144113), Volatile Amines | NaOtBu / Toluene (B28343) | 80 | - | 55-98 | [1] |
| Borrowing Hydrogen | DPA-Pd@g-C₃N₄ | This compound, Benzyl Alcohol | - | - | - | High | [2] |
| Borrowing Hydrogen | Pd(TFA)₂, TPPMS | 5-(Trifluoromethyl)pyridin-2-amine, Benzyl Alcohol | Heptane (B126788) | 100 | 4 | ~100 | [3] |
| Copper-Catalyzed | |||||||
| Ullmann Condensation | CuI, 1,10-phenanthroline (B135089) | 2-Bromopyridine, 2-Chlorobenzoic Acids | K₂CO₃ / DMF | - | - | High | [4][5] |
| Amination | Cu₂O, DMEDA | 2-Bromopyridine, Aqueous Ammonia | K₂CO₃ / Ethylene Glycol | 60 | 16 | Good | [6] |
| Amination | CuNPs on Charcoal (Cu/C) (2 mol%) | Ketone, Aldehyde, Malononitrile (B47326), Ammonium (B1175870) Acetate (B1210297) | - | - | - | 86-94 | [7][8][9] |
| Amination | CuI / this compound 1-oxide | (Hetero)aryl chlorides, Aliphatic amines | - | - | - | Good-Exc. | [10] |
| Nickel-Catalyzed | |||||||
| Polymerization | (2-PyCH₂NAr)NiBr₂ (Ar = various aryl groups) | Ethylene | MAO | - | - | - | [11] |
| Cycloaddition | Ni(COD)₂ / SIPr | Diynes, Nitriles | - | RT | - | Excellent | [10] |
| Multicomponent Reaction | |||||||
| One-pot Synthesis | Nanostructured Na₂CaP₂O₇ | Aromatic Aldehydes, Malononitrile, Ketones, NH₄OAc | Solvent-free | 80 | - | 84-94 | [12] |
| From Pyridine N-Oxides | |||||||
| Amination | PyBroP (activator) | Pyridine-N-oxides, Amines | - | - | - | - | [13] |
| Amination | TMSOTf (activator) | Pyridine N-oxide, Benzyl isocyanide | MeCN/DMF | 105 | 4 | up to 84 | [14] |
Note: This table is a summary of representative examples and yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol is adapted from a procedure for the amination of 2-bromopyridines with volatile amines.[1]
-
Materials: 2-bromopyridine, the desired volatile amine, Palladium(II) acetate (Pd(OAc)₂), 1,3-bis(diphenylphosphino)propane (dppp), sodium tert-butoxide (NaOtBu), and anhydrous toluene.
-
Procedure:
-
In a glovebox, a sealed tube is charged with Pd(OAc)₂ (e.g., 2 mol%), dppp (B1165662) (e.g., 3 mol%), and NaOtBu (e.g., 1.4 equiv).
-
The tube is removed from the glovebox, and 2-bromopyridine (1.0 equiv), the volatile amine (1.2 equiv), and anhydrous toluene are added under an inert atmosphere (e.g., argon or nitrogen).
-
The tube is sealed, and the reaction mixture is heated to 80 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
-
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)
This protocol is a general representation of a copper-catalyzed N-arylation of 2-aminopyridines.[5][15]
-
Materials: this compound, an aryl halide (e.g., 2-chlorobenzoic acid), Copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., DMF).
-
Procedure:
-
A reaction flask is charged with this compound (1.0 equiv), the aryl halide (1.1 equiv), CuI (e.g., 10 mol%), 1,10-phenanthroline (e.g., 20 mol%), and K₂CO₃ (2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous DMF is added, and the reaction mixture is heated to a high temperature (e.g., 120-150 °C).
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
-
Multicomponent Synthesis of 2-Amino-3-cyanopyridines
This protocol is based on the use of a nanostructured catalyst for a one-pot synthesis.[12]
-
Materials: An aromatic aldehyde, malononitrile, a ketone (e.g., acetophenone), ammonium acetate, and the nanostructured Na₂CaP₂O₇ catalyst.
-
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), the ketone (1 mmol), ammonium acetate (1.5 mmol), and Na₂CaP₂O₇ catalyst (e.g., 10 mol%) is prepared.
-
The mixture is heated at 80 °C under solvent-free conditions with stirring.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solid product is washed with cold ethanol (B145695) to remove the catalyst and any unreacted starting materials.
-
The product can be further purified by recrystallization.
-
Mandatory Visualization
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a typical workflow for the comparative study of different catalysts for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. xww.hynu.cn [xww.hynu.cn]
- 11. research.rug.nl [research.rug.nl]
- 12. mdpi.com [mdpi.com]
- 13. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
Unveiling the Antibacterial Potential of 2-Aminopyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 2-aminopyridine (B139424) derivatives against different bacterial strains. The information is supported by experimental data, detailed protocols for key experiments, and visualizations of experimental workflows and proposed mechanisms of action.
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Among the promising candidates, this compound derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial effects. This guide synthesizes recent findings on their efficacy, presenting a comparative analysis of their activity against various bacterial pathogens.
Comparative Efficacy of this compound Derivatives
Recent studies have demonstrated the antibacterial prowess of several this compound derivatives against both Gram-positive and Gram-negative bacteria. The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
One notable study highlighted the potent activity of a 2-amino-3-cyanopyridine (B104079) derivative, designated as compound 2c, particularly against Gram-positive bacteria. It exhibited remarkable MIC values of 0.039 µg/mL against Staphylococcus aureus and Bacillus subtilis.[1][2] In another investigation, a series of N-acylated this compound derivatives were synthesized and tested against multidrug-resistant (MDR) Staphylococcus aureus strains, showing significant inhibitory activity.
The antibacterial spectrum of these derivatives can be influenced by their structural modifications. For instance, some derivatives show selective activity against Gram-positive bacteria, which is attributed to the structural differences in the cell walls between Gram-positive and Gram-negative bacteria. The more complex outer membrane of Gram-negative bacteria can act as a barrier to the entry of certain compounds.
Below is a summary of the antibacterial activity of selected this compound derivatives from various studies.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2c (a 2-amino-3-cyanopyridine derivative) | Staphylococcus aureus | 0.039 | [1][2] |
| Bacillus subtilis | 0.039 | [1][2] | |
| A series of N-acylated this compound derivatives | Multidrug-resistant Staphylococcus aureus (EMRSA-17) | Various, with some showing higher potency than vancomycin | [3] |
| Multidrug-resistant Staphylococcus aureus (MRSA-252) | Various, with some showing higher potency than vancomycin | [3] | |
| Schiff base derivatives of this compound (Compounds 3h and 3j) | Staphylococcus aureus | Exhibited greater activity than the standard | [4] |
| Escherichia coli | Exhibited greater activity than the standard | [4] | |
| This compound analogs (SB002 and SB023) | Pseudomonas aeruginosa | Inhibited growth by targeting the glyoxylate (B1226380) shunt | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antibacterial efficacy of this compound derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[6][7]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound derivative stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: From a pure overnight culture of the test bacterium, suspend a few colonies in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first well of a row, add 100 µL of the this compound derivative stock solution (at twice the highest desired final concentration) and mix. Transfer 100 µL from the first well to the second well to create a two-fold serial dilution. Repeat this process across the row to the tenth well, discarding the final 100 µL from the tenth well.[7] Wells in column 11 serve as a growth control (broth and inoculum), and wells in column 12 serve as a sterility control (broth only).[6]
-
Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 100 µL of this diluted inoculum to each well (except the sterility control wells).[7]
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[8][9]
Materials:
-
Mueller-Hinton agar (B569324) plates
-
Sterile filter paper disks (6 mm in diameter)
-
This compound derivative solution of a known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a confluent lawn of growth.[8][10]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate using sterile forceps. Gently press each disk to ensure complete contact with the agar.[11]
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[11]
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The susceptibility of the bacterium to the compound is determined by comparing the zone diameter to standardized interpretive charts.[10]
Visualizing Workflows and Mechanisms
To further elucidate the experimental processes and potential modes of action of this compound derivatives, the following diagrams have been generated using the DOT language.
Caption: Workflow for MIC Determination by Broth Microdilution.
Caption: Proposed Mechanisms of Action for this compound Derivatives.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of new antibacterial agents. Their efficacy against a range of bacteria, including multidrug-resistant strains, underscores their potential to address the urgent need for novel antibiotics. Further research into their structure-activity relationships and mechanisms of action will be crucial in optimizing their therapeutic potential and advancing the fight against bacterial infections.
References
- 1. Efficient Synthesis of this compound Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. asm.org [asm.org]
- 10. microbenotes.com [microbenotes.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
A Comparative Guide to the Synthesis of 2-Aminopyridine: Benchmarking New and Established Routes
The 2-aminopyridine (B139424) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient and versatile synthesis of this privileged structure is therefore of paramount importance to researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of established and novel synthetic routes to this compound, supported by experimental data and detailed protocols to inform the selection of the most suitable method for a given application.
Overview of Synthetic Strategies
The synthesis of this compound has evolved from classical, often harsh, methods to more sophisticated and milder catalytic and multicomponent reactions. Key strategies include the historical Chichibabin reaction, modern transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Ullmann condensation, as well as innovative approaches starting from pyridine (B92270) N-oxides or employing catalyst-free conditions. The choice of a particular route is dictated by factors such as substrate scope, functional group tolerance, scalability, cost, and safety.
A general overview of the major synthetic pathways to this compound is depicted below:
Comparative Docking Studies of 2-Aminopyridine Analogs: A Guide for Drug Discovery Professionals
A comprehensive analysis of recent molecular docking studies on 2-aminopyridine (B139424) analogs, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and visual workflows to inform future research.
The this compound scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a remarkable breadth of biological activities. These compounds have been extensively investigated as potent inhibitors of various enzymes, particularly kinases, and as effective antibacterial agents. Molecular docking, a powerful computational technique, has been instrumental in the rational design and optimization of these analogs by predicting their binding modes and affinities to biological targets. This guide synthesizes findings from multiple comparative docking studies to provide a clear and objective overview of the current landscape.
Quantitative Performance of this compound Analogs in Docking Studies
The following table presents a consolidated summary of docking scores and experimentally determined inhibitory activities (IC50 or MIC values) for a range of this compound analogs against various protein targets. This data serves as a valuable reference for comparing the potential efficacy of different derivatives.
| Target Protein | Analog/Compound | Docking Score (kcal/mol) | Binding Affinity (IC50/MIC) |
| c-Met Kinase | Not Specified | - | - |
| S. aureus (PDB ID: 4URM) | Compound 2c | -6.52 | 0.039 ± 0.000 µg·mL⁻¹ (MIC)[1][2][3][4][5] |
| B. subtilis (PDB ID: 2RHL) | Compound 2c | - | 0.039 ± 0.000 µg·mL⁻¹ (MIC)[2][3][4] |
| ROS1 | C01 | - | Not Reported |
| ALK | C01 | - | Not Reported |
| KcsA K+ channel (PDB ID: 1J95) | This compound | 3-7 (Estimated) | - |
| KcsA K+ channel (PDB ID: 1J95) | 3-aminopyridine | 3-7 (Estimated) | - |
| KcsA K+ channel (PDB ID: 1J95) | 4-aminopyridine | 3-7 (Estimated) | - |
| KcsA K+ channel (PDB ID: 1J95) | 3,4-diaminopyridine | 3-7 (Estimated) | - |
| PLK1 (PDB ID: 3FC2) | Compound 17 | -12.04 | Not Reported |
| PI3Kδ | MR3278 | - | 30 nM[6] |
| CDK9 | Compound 8e | - | 88.4 nM[7] |
| HDAC1 | Compound 8e | - | 168.9 nM[7] |
| FLT3 | Compound 9e | - | 30.4 nM[7] |
| HDAC1 | Compound 9e | - | 52.4 nM[7] |
| HDAC3 | Compound 9e | - | 14.7 nM[7] |
| USP7 | Compound 7 | - | 7.6 ± 0.1 μM[8] |
| USP7 | Compound 14 | - | 17.0 ± 0.2 μM[8] |
| USP7 | Compound 21 | - | 11.6 ± 0.5 μM[8] |
Detailed Experimental Protocols for Docking Studies
The reproducibility and advancement of docking studies rely on meticulous and well-documented methodologies. Below are summaries of the protocols employed in the referenced studies.
Docking Protocol for Antibacterial Activity Assessment
-
Software: Molecular Operating Environment (MOE) was utilized for the docking experiments.[1][2][3][4][5]
-
Protein Preparation: The three-dimensional crystal structures of the target proteins, such as S. aureus (PDB ID: 4URM) and B. subtilis (PDB ID: 2RHL), were obtained from the Protein Data Bank (PDB). Standard preparation procedures involved the removal of water molecules, the addition of hydrogen atoms, and energy minimization to optimize the protein structure for docking.
-
Ligand Preparation: The chemical structures of the this compound analogs were created within the MOE software, and their energies were minimized to obtain stable conformations.
-
Docking Parameters: The "Triangle Matcher" method was used for placing the ligand in the binding site, and the "London dG" scoring function was applied to estimate the binding affinity.[9]
Docking Protocol for Kinase Inhibitor Studies
-
General Approach: For kinase targets, docking studies are typically centered around the ATP-binding pocket. The crystal structure of the kinase domain is sourced from the PDB.
-
Software: Various software packages are employed. For instance, in the study of c-Met kinase inhibitors, a combination of 3D-QSAR, molecular docking, and molecular dynamics simulations was used.[10] For Polo-like kinase 1 (PLK1) inhibitors, an induced fit docking protocol was implemented to account for protein flexibility, generating multiple binding poses for analysis.[11]
-
Simulation Details: Key steps include preparing the protein by assigning protonation states to amino acid residues and preparing the ligands by generating 3D structures and assigning appropriate charges. A grid box is then defined around the active site to guide the docking simulation.
Docking Protocol for Ion Channel Blockers
-
Software: The AutoDock force field, in conjunction with a Lamarckian genetic algorithm, was used to study the binding of aminopyridines to potassium channels.[12]
-
Target and Ligand Preparation: The study focused on the KcsA K+ channel (PDB ID: 1J95).[12] A notable aspect of the ligand preparation was the calculation of atomic charges from the electrostatic potential at the B3LYP/cc-pVDZ level of theory.[12]
-
Binding Site Identification: The docking simulations identified a common binding site for several aminopyridines within a region spanning residues Thr107 to Ala111.[12]
Visualizing the Docking Workflow and a Key Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for a comparative docking study and a prominent signaling pathway targeted by this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of this compound Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of this compound Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Efficient Synthesis of this compound Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis and in vitro biological evaluation of this compound derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel this compound-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studying the Binding Modes of Novel this compound Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking study of the binding of aminopyridines within the K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Aminopyridine and Aniline in Specific Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, 2-aminopyridine (B139424) and aniline (B41778) serve as fundamental building blocks for the synthesis of a vast array of complex molecules. While both possess an amino group attached to an aromatic ring, the presence of a nitrogen atom within the pyridine (B92270) ring of this compound drastically alters its electronic properties and reactivity compared to aniline. This guide provides an objective, data-driven comparison of their performance in key synthetic transformations, offering insights for reaction design and optimization. This compound is often considered a valuable pharmacophore in drug design as it can serve as a bioisosteric replacement for aniline, potentially mitigating toxicity issues associated with aniline's oxidation to reactive nitroso species.[1]
Fundamental Properties: Basicity
The most fundamental difference between this compound and aniline lies in their basicity, which is a critical determinant of their nucleophilicity and overall reactivity. The pKa of the conjugate acid of this compound is significantly higher than that of aniline, indicating that this compound is a substantially stronger base.[2][3][4]
This difference is attributed to the location of the most basic lone pair of electrons. In aniline, the nitrogen's lone pair is delocalized into the benzene (B151609) ring's π-system, making it less available for protonation.[3][5][6] Conversely, in this compound, the lone pair on the endocyclic pyridine nitrogen is localized in an sp² orbital in the plane of the ring and does not participate in aromaticity, making it readily available for protonation.[3][7][8] The exocyclic amino group in this compound donates electron density to the ring by resonance, further increasing the basicity of the ring nitrogen.[2]
Table 1: Comparison of Basicity
| Compound | pKa of Conjugate Acid | Reference |
|---|---|---|
| Aniline | 4.6 | [2][3] |
| Pyridine | 5.5 | [2][3] |
| This compound | 6.86 | [2][3] |
| 3-Aminopyridine | 6.0 | [3] |
| 4-Aminopyridine | 9.17 |[2][3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[9] Both aniline and this compound are common substrates in this reaction. The choice of ligand and reaction conditions is crucial for achieving high yields, particularly with the potentially bidentate nature of this compound, which can interact with the palladium catalyst.
Table 2: Buchwald-Hartwig Amination Performance
| Amine | Aryl Halide | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Aniline | 3-Bromo-4-indolylmaleimide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 12 | 94 | [10] |
| This compound | 3-Bromo-4-indolylmaleimide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 12 | 89 | [10] |
| Aniline | 2-Bromopyridine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | - | 95 | [11] |
| Diethylamine | 2-Bromopyridine | Pd(OAc)₂ / dppp (B1165662) | NaOtBu | Toluene | 80 | - | 98 |[11][12] |
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-4-indolylmaleimide [10]
-
A mixture of 3-bromo-4-indolylmaleimide (0.3 mmol), the corresponding amine (aniline or this compound, 1.5 eq.), Cs₂CO₃ (1.5 eq.), Pd₂(dba)₃ (5 mol %), and Xantphos (10 mol %) is placed in a reaction tube.
-
Toluene (3 mL) is added to the tube.
-
The reaction vessel is sealed and stirred at 100 °C under a nitrogen atmosphere for 12 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with an appropriate solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-arylated product.
Amide Coupling Reactions
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The nucleophilicity of the amine is a key factor for success. Anilines, being less basic and nucleophilic due to electron delocalization, can be challenging coupling partners, often requiring stronger coupling agents or more forcing conditions.[13] While this compound is more basic, the nucleophilic attack can occur at either the exocyclic amino group or the endocyclic pyridine nitrogen, though reaction at the amino group is typical for amide coupling. Electron-deficient amines can perform poorly with standard coupling protocols.[14]
Table 3: Amide Coupling Performance
| Amine | Carboxylic Acid | Coupling Agent / Method | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aniline derivative | Generic | TBTU | DIEA | DMF | RT, 4-5h | - | [13] |
| This compound (as part of a larger scaffold) | 3-Cyanobenzoic Acid | POCl₃ / Pyridine | Pyridine | - | - | - | [15] |
| 4-Aminopyridine | Triphenylacetic Acid | BTFFH / in situ Acyl Fluoride (B91410) | DIPEA | MeCN | 80 °C, 16h | 88 | [14] |
| Propargylamine | Triphenylacetic Acid | DCC | DMAP | CH₂Cl₂ | RT, 12h | 40 |[14] |
Note: Direct head-to-head data for aniline and this compound under identical amide coupling conditions is scarce in the provided results. The table illustrates typical conditions and highlights that specialized, often more robust, methods are needed for challenging substrates like electron-deficient or sterically hindered amines.
Experimental Protocol: Amide Coupling via Acyl Fluoride Formation [14]
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous acetonitrile (B52724) (MeCN), add N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Add the coupling reagent (e.g., BTFFH, 1.1 eq.) and stir the mixture at room temperature for 10 minutes to form the acyl fluoride in situ.
-
Add the amine (e.g., 4-aminopyridine, 1.2 eq.) to the reaction mixture.
-
Seal the reaction vessel and heat to the required temperature (e.g., 80 °C) for 16 hours.
-
After cooling, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography to isolate the pure amide product.
Compatibility in Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, the amino group of aniline or this compound is typically a spectator substituent on one of the coupling partners (e.g., 2-bromoaniline). The reaction's success demonstrates the functional group tolerance of the catalyst system. Unprotected anilines, particularly ortho-substituted ones, can be challenging substrates, but modern catalysts have expanded the scope significantly.[16] The reaction allows for the facile introduction of aryl, heteroaryl, or vinyl groups.
References
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. article.sciencepg.com [article.sciencepg.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic chemistry - Comparing basic strength order of amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. growingscience.com [growingscience.com]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 2-Aminopyridine Derivatives
The 2-aminopyridine (B139424) scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form the basis of a multitude of pharmacologically active molecules.[1][2] As a "privileged structure," its simple, low molecular weight design allows for versatile functionalization, leading to the synthesis of diverse compounds with a wide array of biological activities.[1][3] These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[4][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives against several key therapeutic targets, supported by quantitative experimental data. Detailed experimental protocols for the cited assays are also provided to aid researchers in their drug discovery efforts.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridine (B92270) ring and the amino group. The following sections explore the SAR of these compounds as inhibitors of various enzymes implicated in disease.
Janus Kinase 2 (JAK2) Inhibitors
Abnormal activation of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase, is a critical factor in the pathogenesis of myeloproliferative neoplasms.[6][7] Consequently, the development of selective JAK2 inhibitors is a major focus in cancer therapy.[6] The this compound scaffold has been successfully utilized to develop potent JAK2 inhibitors.
Key SAR Insights:
-
Core Scaffold : The this compound core is crucial for interacting with the hinge region of the kinase domain.[8]
-
Substitutions at C3 : Modifications at this position significantly influence potency and selectivity.
-
Substitutions at C5 : Incorporating moieties like 2-pyridone at this position can enhance anti-proliferative potency.[9]
| Compound | Structure | Target | IC50 (nM) [6] | Selectivity vs. JAK1 | Selectivity vs. JAK3 |
| Crizotinib | Lead Compound | JAK2 | 27 | - | - |
| 12k | This compound derivative | JAK2 | 6 | High | High |
| 12l | This compound derivative | JAK2 | 3 | High | High |
| 21b | This compound derivative | JAK2 | 9 | 276-fold | 184-fold |
Structures for specific compounds 12k, 12l, and 21b are detailed in the source literature and are represented here as generalized derivatives for brevity.
Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibitors
Anaplastic Lymphoma Kinase (ALK) and Proto-oncogene tyrosine-protein kinase ROS (ROS1) are key drivers in certain types of cancer. While inhibitors like Crizotinib are effective, the emergence of drug-resistant mutations (e.g., ALKG1202R and ROS1G2032R) necessitates the development of new inhibitors.[9][10]
Key SAR Insights:
-
Spiro Group Introduction : Incorporating a spiro group can reduce steric hindrance with bulky side chains in mutant kinase domains, thereby overcoming resistance.[10]
-
Pyridone Moiety at C5 : Adding a 2-pyridone moiety at the C-5 position of the this compound core has been shown to yield potent inhibitors against both wild-type and resistant ALK mutants.[9]
| Compound | Target Cell Line / Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| C01 | CD74-ROS1G2032R Cell | 42.3[10] | Crizotinib | ~1270[10] |
| C01 | ALKG1202R Enzyme | Potent (10-fold > Crizotinib)[10] | Crizotinib | - |
| 18d | Karpas-299 (ALK-positive) Cell | ~40[9] | - | - |
| 18d | ALKL1196M Enzyme | 45[9] | - | - |
| 18d | ALKG1202R Enzyme | 22[9] | - | - |
Ubiquitin-Specific Protease 7 (USP7) Inhibitors
USP7 is a deubiquitinating enzyme that regulates the stability of key proteins involved in cell cycle control and apoptosis, such as MDM2 and p53. Inhibiting USP7 can lead to the degradation of MDM2, stabilization of p53, and subsequent tumor suppression, making it an attractive target for cancer therapy.[11][12]
Key SAR Insights:
-
Structural modifications to a lead compound, GNE6640, resulted in a series of this compound derivatives with good USP7 inhibitory activity.[11][12]
-
Compounds with potent enzymatic inhibition were shown to effectively promote MDM2 degradation and stabilize p53 in cell-based assays.[11][12]
| Compound | IC50 (µM) [11][12] | Cellular Effect [11][12] |
| 7 | 7.6 ± 0.1 | Promotes MDM2 degradation, p53 stabilization, and p21 expression |
| 14 | 17.0 ± 0.2 | - |
| 21 | 11.6 ± 0.5 | Promotes MDM2 degradation, p53 stabilization, and p21 expression |
Antimicrobial Agents
The this compound scaffold is also a building block for novel antimicrobial agents. The activity is highly dependent on the substituents, with some derivatives showing potent and selective activity against Gram-positive bacteria.[4]
Key SAR Insights:
-
Cyclohexylamine (B46788) Moiety : The presence of a cyclohexylamine group was found to be crucial for antimicrobial activity in one study.[4]
-
Substituents on the Pyridine Ring : The nature of substituents on the pyridine core dictates the spectrum of activity. For example, Schiff base derivatives of 2-amino-4-chloropyridine (B16104) showed varied activity against both bacteria and fungi.[13]
| Compound | Target Organism | MIC (µg·mL⁻¹) [4] |
| 2c | S. aureus | 0.039 ± 0.000 |
| 2c | B. subtilis | 0.039 ± 0.000 |
Note: Compound 2c showed no significant activity against the tested Gram-negative bacteria or yeasts.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for understanding the context of SAR studies.
References
- 1. This compound – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular modeling of novel this compound derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel this compound derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of this compound derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of this compound derivatives as USP7 inhibitors - East China Normal University [pure.ecnu.edu.cn:443]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Isomeric Purity Analysis of 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 2-aminopyridine (B139424), a crucial starting material and intermediate in the pharmaceutical industry, is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. The presence of its structural isomers, 3-aminopyridine (B143674) and 4-aminopyridine, even in trace amounts, can lead to undesirable side effects and alter the pharmacological profile of the active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for the separation and quantification of these isomers are paramount.
This guide provides an objective comparison of the three principal analytical techniques employed for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The performance of these methods is evaluated based on experimental data, with detailed protocols provided for each.
Comparison of Analytical Techniques
The choice of analytical technique for aminopyridine isomer analysis is often dictated by factors such as the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis (e.g., routine quality control versus research and development). Each technique offers distinct advantages and disadvantages in terms of resolution, speed, and compatibility with different detection methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Primary Advantages | Versatile with numerous column chemistries (reversed-phase, mixed-mode, HILIC), compatible with various detectors (UV, MS), and well-established in pharmaceutical analysis.[1][2][3] | High resolution and sensitivity, especially with selective detectors like the Nitrogen-Phosphorous Detector (NPD).[4] | High separation efficiency, short analysis times, and low sample and reagent consumption.[5][6] |
| Primary Disadvantages | Can require ion-pairing reagents for hydrophilic compounds which may not be MS-compatible, method development can be time-consuming.[3][6] | Requires volatile and thermally stable analytes, derivatization may be necessary for polar compounds. | Sensitive to changes in buffer composition and capillary surface, lower concentration sensitivity with UV detection compared to other techniques.[5] |
| Typical Detectors | UV-Vis, Mass Spectrometry (MS)[3][6] | Nitrogen-Phosphorous Detector (NPD), Flame Ionization Detector (FID), Mass Spectrometry (MS)[4] | UV-Vis, Laser-Induced Fluorescence (LIF)[5] |
Quantitative Performance Data
The following table summarizes key performance metrics for the separation and quantification of aminopyridine isomers using HPLC, GC, and CE, based on published methods.
| Parameter | HPLC Method | GC-NPD Method[4] | CE Method[5] |
| Resolution | Baseline separation of all three isomers is achievable with various column chemistries.[7] | Excellent resolution between 4-aminopyridine, 3-aminopyridine, and this compound (Resolutions of 30.0 and 8.4, respectively). | Good separation of aminopyridine and diaminopyridine derivatives. |
| Limit of Detection (LOD) | 0.0289 mg·L⁻¹ (4-aminopyridine), 0.0711 mg·L⁻¹ (3-aminopyridine), 0.0702 mg·L⁻¹ (this compound)[7] | 1.04 ppb (this compound), 1.57 ppb (3-aminopyridine), 2.74 ppb (4-aminopyridine) | Allows detection and determination of other aminopyridine derivatives at the 0.1% level. |
| Limit of Quantitation (LOQ) | Not explicitly stated in the provided HPLC reference. | 3.48 ppb (this compound), 5.23 ppb (3-aminopyridine), 9.13 ppb (4-aminopyridine) | Allows quantitation of impurities at the 0.05% level.[6] |
| Analysis Time | All compounds eluted within 6 minutes with isocratic conditions.[6] | Not explicitly stated. | Not explicitly stated. |
| Precision (RSD%) | Repeatability: 1.5% (4-AP), 0.90% (3-AP), 0.70% (2-AP); Reproducibility: 6.2% (4-AP), 3.0% (3-AP), 2.2% (2-AP)[7] | Not explicitly stated. | Not explicitly stated. |
| Recovery (%) | 101% (4-AP), 98.4% (3-AP), 97.2% (2-AP)[7] | 96.6% (this compound), 97.8% (3-aminopyridine), 95.4% (4-aminopyridine) | Not explicitly stated. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a mixed-mode chromatography method that provides good peak shape and resolution for the separation of pyridine (B92270) and its aminopyridine isomers.[6]
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Amaze HD column (3.2 x 150 mm)
-
Separation Modes: Hydrogen-bonding and cation-exchange
-
Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL
-
Detection: UV at 275 nm
Sample Preparation:
-
Dissolve 0.3 mg of the this compound sample in 1 mL of the mobile phase.
Gas Chromatography (GC) Protocol
This protocol is adapted from the OSHA Method PV2143 for the analysis of aminopyridine isomers in air, and can be modified for the analysis of bulk samples.[4]
Instrumentation:
-
Gas chromatograph equipped with a Nitrogen-Phosphorous Detector (NPD)
Chromatographic Conditions:
-
Column: Capillary column suitable for amine analysis
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min, then ramp to 180 °C at 10 °C/min, hold for 5 min.
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol).
-
Dilute the sample to an appropriate concentration (e.g., in the ppb range).
-
For trace analysis, a derivatization step may be required to improve volatility and peak shape.
Capillary Electrophoresis (CE) Protocol
This protocol is based on a validated CE assay for the analysis of isomeric aminopyridines and diaminopyridines.[5]
Instrumentation:
-
Capillary electrophoresis system with a UV detector
Electrophoretic Conditions:
-
Capillary: Fused silica, 60 cm effective length
-
Background Electrolyte (BGE): 100 mM sodium acetate (B1210297) buffer, pH 5.15
-
Applied Voltage: 20 kV
-
Injection: Hydrodynamic or electrokinetic
-
Detection: UV at 240 nm
-
Internal Standard: N-(1-naphthyl)ethylenediamine can be used to compensate for injection errors.
Sample Preparation:
-
Dissolve the this compound sample in the background electrolyte to a suitable concentration.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each analytical technique.
References
- 1. Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Assignment and quantification of this compound derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Aminopyridine: A Procedural Guide
The proper disposal of 2-aminopyridine (B139424) is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks associated with this hazardous compound. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment. This compound is toxic if swallowed or in contact with skin, causes severe skin and eye damage, and is harmful to aquatic life with long-lasting effects[1][2][3].
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles[4].
-
Lab Coat: A standard laboratory coat is required to protect skin and clothing[4].
-
Respiratory Protection: When handling the solid form, which can generate dust, use respiratory protection[4]. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood[4][5].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[6][7].
-
Waste Identification and Segregation: All materials contaminated with this compound, including the chemical itself, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and cleanup materials from spills, must be treated as hazardous waste[1][5][8].
-
Waste Collection and Storage:
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container[5][8][9].
-
The container must be in good condition, free of leaks, and kept tightly closed[5].
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids[8][9].
-
-
Final Disposal:
-
The recommended method for final disposal is through a licensed hazardous waste disposal service[3][5]. These services are equipped to handle and dispose of toxic chemical waste in an environmentally sound manner.
-
An alternative disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[3]. This should only be performed by qualified professionals at a licensed facility.
-
Spill and Decontamination Procedures
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area[8].
-
Remove Ignition Sources: Eliminate all potential ignition sources as this compound is a combustible solid[8].
-
Contain and Absorb the Spill:
-
Decontaminate the Area: Wash the spill area thoroughly with soap and copious amounts of water[5].
-
Dispose of Cleanup Materials: All materials used for cleanup must be collected and disposed of as hazardous waste[5].
Quantitative Hazard Data for this compound
The following table summarizes key quantitative data related to the hazards of this compound.
| Hazard Metric | Value | Species/Conditions | Reference |
| Acute Oral Toxicity (LD50) | 200 mg/kg | Rat | [10] |
| Aquatic Toxicity (LC50) | 11 mg/l | Oryzias latipes (Japanese rice fish), 96 hours | |
| Aquatic Toxicity (EC50) | 35 mg/l | Daphnia magna (Water flea), 48 hours | |
| Flash Point | 68°C (154.4°F) | Closed cup | [9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. biochemopharma.fr [biochemopharma.fr]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. nj.gov [nj.gov]
- 9. ICSC 0214 - this compound [inchem.org]
- 10. alkalimetals.com [alkalimetals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
